Product packaging for Trichlorovinylsilane(Cat. No.:CAS No. 75-94-5)

Trichlorovinylsilane

Cat. No.: B1218785
CAS No.: 75-94-5
M. Wt: 161.48 g/mol
InChI Key: GQIUQDDJKHLHTB-UHFFFAOYSA-N
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Description

Trichlorovinylsilane may react with lithium-tert-butyl, and 1,3-enynes to yield isomeric silacyclobutanes and silacyclobutenes respectively.>Vinyltrichlorosilane appears as a colorless to pale yellow fuming liquid with a pungent odor. Vapor and liquid may cause burns. More dense than water. Vapors are heavier than air.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C2H3Cl3Si B1218785 Trichlorovinylsilane CAS No. 75-94-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

trichloro(ethenyl)silane
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InChI

InChI=1S/C2H3Cl3Si/c1-2-6(3,4)5/h2H,1H2
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InChI Key

GQIUQDDJKHLHTB-UHFFFAOYSA-N
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Canonical SMILES

C=C[Si](Cl)(Cl)Cl
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Molecular Formula

C2H3Cl3Si
Record name VINYLTRICHLOROSILANE
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DSSTOX Substance ID

DTXSID8026430
Record name Trichloroethenylsilane
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Molecular Weight

161.48 g/mol
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Physical Description

Vinyltrichlorosilane appears as a colorless to pale yellow fuming liquid with a pungent odor. Vapor and liquid may cause burns. More dense than water. Vapors are heavier than air., Liquid, Colorless to pale yellow liquid with sharp, choking odor like hydrochloric acid; [HSDB]
Record name VINYLTRICHLOROSILANE
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Record name Silane, trichloroethenyl-
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Boiling Point

195.1 °F at 760 mmHg (USCG, 1999), 91.5 °C
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Flash Point

70 °F (NFPA, 2010), 70 °F (21 °C) (open cup)
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Solubility

Soluble in most organic solvents, Very soluble in chloroform
Record name Trichlorovinylsilane
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Density

1.26 at 68 °F (USCG, 1999) - Denser than water; will sink, 1.2426 g/cu cm at 20 °C
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Vapor Density

5.61 (Air = 1)
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Vapor Pressure

65.9 [mmHg], 65.9 mm Hg at 25 °C
Record name Vinyltrichlorosilane
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Color/Form

Fuming liquid, Liquid, Colorless or pale yellow liquid

CAS No.

75-94-5
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Melting Point

-139 °F (USCG, 1999), -95 °C
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Reaction Mechanisms of Trichlorovinylsilane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Trichlorovinylsilane

This compound (CH₂=CHSiCl₃), also known as vinyltrichlorosilane, is a versatile organosilicon compound that serves as a crucial building block in the synthesis of a wide array of silicon-containing materials.[1][2] Its unique molecular structure, featuring a reactive vinyl group and three hydrolyzable chloro groups attached to a central silicon atom, allows it to act as a bridge between organic and inorganic materials.[1] This dual functionality makes it an indispensable intermediate in the production of silicones, a potent coupling agent for enhancing material properties, and a valuable reagent in organic synthesis.[2][3]

First synthesized in the mid-20th century, this compound is a colorless to pale yellow liquid with a pungent odor.[4][5] It is highly reactive and moisture-sensitive, readily hydrolyzing to form silanols and hydrochloric acid.[5][6] This reactivity is harnessed in various industrial applications, including the manufacturing of adhesives, sealants, coatings, and reinforced plastics.[1][3][6] In the pharmaceutical industry, it serves as an intermediate in the synthesis of organosilicon compounds with potential medicinal properties.[4]

Chemical and Physical Properties

This compound is a volatile and flammable liquid that requires careful handling.[6] Its key physical and chemical properties are summarized in the table below.

PropertyValue
CAS Number 75-94-5
Molecular Formula C₂H₃Cl₃Si
Molecular Weight 161.49 g/mol
Boiling Point 93-95 °C
Density 1.28 g/cm³
Refractive Index 1.436 (at 20°C)
Solubility Soluble in most organic solvents; reacts with water and alcohol.[4][7]
Stability Moisture-sensitive; polymerizes easily.[5][8]

Synthesis of this compound

Several methods are employed for the industrial and laboratory-scale synthesis of this compound. The choice of method often depends on factors such as desired purity, scale of production, and available starting materials. The most common synthetic routes include the hydrosilylation of acetylene, the direct reaction of vinyl chloride with trichlorosilane, and the use of Grignard reagents.

Hydrosilylation of Acetylene with Trichlorosilane

The hydrosilylation of acetylene with trichlorosilane is a direct and atom-economical method for preparing this compound.[9] This reaction involves the addition of the Si-H bond of trichlorosilane across the carbon-carbon triple bond of acetylene, typically in the presence of a catalyst.

Reactants Acetylene (C₂H₂) + Trichlorosilane (HSiCl₃) Product This compound (CH₂=CHSiCl₃) Reactants->Product Hydrosilylation Catalyst Platinum-based catalyst (e.g., Chloroplatinic acid) Catalyst->Reactants

Caption: Hydrosilylation of acetylene to form this compound.

Reaction Mechanism The reaction is typically catalyzed by platinum-based catalysts, such as chloroplatinic acid.[10] The catalytic cycle is believed to involve the oxidative addition of the silane to the metal center, followed by coordination of the alkyne and subsequent insertion into the metal-hydride bond. Reductive elimination then yields the final vinylsilane product and regenerates the catalyst.

Experimental Protocol A patented method describes the preparation of this compound in a meshed plate type distribution reactor.[10]

  • A solvent, such as toluene, xylene, or trimethylbenzene, is added to the reactor to a liquid layer height of 400 to 1600 mm.[10]

  • Chloroplatinic acid (30-50 g per 1000 L of solvent) is added as a catalyst.[10]

  • The reactor temperature is maintained between 50 and 200 °C, and the pressure is controlled within the range of 0.01 to 0.1 MPa.[10]

  • A gaseous mixture of acetylene and trichlorosilane, with a molar ratio of (1.1-2.0):1, is introduced into the solvent for reaction.[10]

  • The product, this compound, is recovered by distillation.[10]

Quantitative Data

Reactant PurityCatalyst PurityReaction Temperature (°C)Reaction Pressure (MPa)Acetylene:Trichlorosilane Molar RatioProduct Yield
Trichlorosilane: 99%Chloroplatinic acid: 37.5%50-2000.01-0.11.1:1 to 2.0:1High (specific yield not stated in the patent)

Data sourced from patent CN103570756A.[10]

Direct Process: Reaction of Vinyl Chloride with Trichlorosilane

Another significant industrial method involves the direct gas-phase reaction of vinyl chloride with trichlorosilane at elevated temperatures.[11] This process is typically carried out in a tubular reactor.

Reactants Vinyl Chloride (CH₂=CHCl) + Trichlorosilane (HSiCl₃) Product This compound (CH₂=CHSiCl₃) + HCl Reactants->Product Direct Process Conditions High Temperature (400-750 °C) Conditions->Reactants Grignard Vinylmagnesium Halide (CH₂=CHMgX) Product This compound (CH₂=CHSiCl₃) + MgXCl Grignard->Product + SiliconSource Silicon Tetrachloride (SiCl₄) SiliconSource->Product Grignard Reaction Start This compound Silanol Vinylsilanetriol (unstable) Start->Silanol Step 1 Hydrolysis Hydrolysis (+H₂O, -HCl) Hydrolysis->Start Siloxane Polysiloxane Network Silanol->Siloxane Step 2 Condensation Condensation (-H₂O) Condensation->Silanol

References

An In-depth Technical Guide to Trichlorovinylsilane: Chemical Properties and Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Trichlorovinylsilane (TCVS), a prominent organosilicon compound, serves as a critical precursor and versatile building block in a multitude of applications, ranging from silicone polymer synthesis to surface modification of inorganic materials. Its unique molecular architecture, featuring a reactive vinyl group and three hydrolyzable chlorine atoms bonded to a central silicon atom, dictates its distinct chemical behavior. This technical guide provides a comprehensive overview of the fundamental chemical properties and reactivity of this compound, offering insights for researchers, scientists, and professionals in drug development and materials science. The document summarizes key quantitative data, outlines detailed experimental protocols for its principal reactions, and employs visualizations to elucidate reaction pathways and experimental workflows.

Chemical Properties of this compound

This compound is a colorless to pale yellow fuming liquid at room temperature, characterized by a sharp, pungent odor reminiscent of hydrochloric acid.[1][2] It is a volatile and moisture-sensitive compound that readily undergoes hydrolysis upon contact with water.[1]

Quantitative Data

The key physicochemical properties of this compound are summarized in the table below for easy reference and comparison.

PropertyValueReference(s)
Molecular Formula C₂H₃Cl₃Si[1][2][3]
Molecular Weight 161.49 g/mol [2][3][4]
Boiling Point 90-93 °C[1][5]
Melting Point -95 °C[5][6]
Density 1.27 - 1.28 g/cm³ at 25 °C[1][5]
Refractive Index (n20/D) 1.436[5][7]
Vapor Pressure 60 mmHg at 23 °C[5][7]
Vapor Density >1 (vs. air)[5][7]
Flash Point 10 °C (50 °F) - closed cup[7]
Solubility Soluble in most organic solvents; reacts with water and alcohol.[1][2]

Reactivity of this compound

The reactivity of this compound is dominated by the presence of the silicon-chlorine bonds and the vinyl group. The silicon atom is highly electrophilic, making it susceptible to nucleophilic attack, while the vinyl group can participate in polymerization and hydrosilylation reactions.

Hydrolysis

This compound reacts violently with water, and even atmospheric moisture, in an exothermic hydrolysis reaction. This process leads to the stepwise replacement of the chlorine atoms with hydroxyl groups, forming vinylsilanetriol (CH₂=CHSi(OH)₃) and liberating hydrogen chloride (HCl) gas.[1][8][9] The newly formed silanol groups are highly reactive and readily undergo condensation to form polysiloxane networks, which can be linear, cyclic, or cross-linked polymers.[10] This reactivity is the basis for its use in forming silicone polymers and as a coupling agent.[9][11]

Experimental Protocol: Controlled Hydrolysis of this compound

Objective: To demonstrate the controlled hydrolysis of this compound and the formation of a polysiloxane gel.

Materials:

  • This compound (99%)

  • Anhydrous isopropanol

  • Deionized water

  • Round-bottom flask with a magnetic stirrer

  • Dropping funnel

  • Condenser

  • Nitrogen inlet

  • Heating mantle

Procedure:

  • Under a nitrogen atmosphere, add 100 mL of anhydrous isopropanol to a 250 mL round-bottom flask equipped with a magnetic stirrer.

  • Slowly add 16.15 g (0.1 mol) of this compound to the isopropanol with vigorous stirring.

  • In a dropping funnel, prepare a solution of 5.4 g (0.3 mol) of deionized water in 50 mL of isopropanol.

  • Add the water/isopropanol solution dropwise to the this compound solution over a period of 30 minutes. An immediate white precipitate or fuming of HCl may be observed.

  • After the addition is complete, stir the reaction mixture at room temperature for 2 hours.

  • Gently heat the mixture to 60 °C and maintain for 1 hour to promote condensation of the silanol groups.

  • Cool the reaction mixture to room temperature. The formation of a viscous liquid or a gel indicates the formation of a vinyl-functionalized polysiloxane.

  • The solvent can be removed under reduced pressure to yield the final polysiloxane product.

Reaction with Nucleophiles

The electrophilic silicon center in this compound readily reacts with a variety of nucleophiles, leading to the substitution of the chlorine atoms.[10]

  • Alcohols: Reaction with alcohols (alkanolysis) yields alkoxysilanes. For example, with ethanol, it forms vinyltriethoxysilane. This reaction also produces HCl.

  • Amines: Amines react to form aminosilanes. The reaction is typically carried out in the presence of a tertiary amine to act as an HCl scavenger.

  • Grignard Reagents: Organometallic reagents like Grignard reagents (RMgX) react to form new silicon-carbon bonds, allowing for the introduction of various organic groups onto the silicon atom.[1]

Experimental Protocol: Reaction of this compound with a Grignard Reagent

Objective: To synthesize vinyl-substituted silane by reacting this compound with phenylmagnesium bromide.

Materials:

  • This compound (99%)

  • Magnesium turnings

  • Bromobenzene

  • Anhydrous diethyl ether

  • Three-necked round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Nitrogen inlet

  • Magnetic stirrer

Procedure:

  • Set up a flame-dried three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.

  • Place 2.43 g (0.1 mol) of magnesium turnings in the flask.

  • Add 50 mL of anhydrous diethyl ether to the flask.

  • In the dropping funnel, dissolve 15.7 g (0.1 mol) of bromobenzene in 50 mL of anhydrous diethyl ether.

  • Add a small portion of the bromobenzene solution to the magnesium turnings to initiate the Grignard reaction. Once initiated, add the remaining solution dropwise to maintain a gentle reflux.

  • After the addition is complete, reflux the mixture for 30 minutes to ensure complete formation of the Grignard reagent.

  • Cool the Grignard solution to 0 °C in an ice bath.

  • In a separate dropping funnel, dissolve 16.15 g (0.1 mol) of this compound in 50 mL of anhydrous diethyl ether.

  • Add the this compound solution dropwise to the stirred Grignard reagent at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2 hours.

  • Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

  • Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate, and remove the solvent under reduced pressure.

  • The crude product can be purified by fractional distillation under reduced pressure to yield vinyltriphenylsilane.

Polymerization

The vinyl group of this compound can undergo polymerization, typically through free-radical mechanisms, to form polyvinylsilanes.[1][9] This polymerization can be initiated by heat, light, or chemical initiators. The resulting polymers have a backbone of carbon atoms with trichlorosilyl groups as side chains. These polymers can be further modified through hydrolysis and condensation of the Si-Cl bonds.

Experimental Protocol: Free-Radical Polymerization of this compound

Objective: To polymerize this compound using a free-radical initiator.

Materials:

  • This compound (inhibitor-free)

  • Azobisisobutyronitrile (AIBN)

  • Anhydrous toluene

  • Schlenk tube

  • Nitrogen line

  • Oil bath

Procedure:

  • Purify this compound by distillation to remove any inhibitors.

  • In a Schlenk tube under a nitrogen atmosphere, dissolve 16.15 g (0.1 mol) of freshly distilled this compound in 50 mL of anhydrous toluene.

  • Add 0.164 g (1 mol%) of AIBN to the solution.

  • Seal the Schlenk tube and heat the reaction mixture in an oil bath at 70 °C for 24 hours.

  • Cool the reaction mixture to room temperature.

  • Precipitate the polymer by pouring the reaction mixture into a large excess of methanol.

  • Collect the polymer by filtration, wash with methanol, and dry under vacuum to a constant weight.

Visualizing Reactivity and Workflows

To better understand the chemical transformations and handling procedures associated with this compound, the following diagrams are provided.

Hydrolysis_Pathway TCVS This compound (CH₂=CHSiCl₃) Silanetriol Vinylsilanetriol (CH₂=CHSi(OH)₃) TCVS->Silanetriol + HCl 3 HCl H2O 3 H₂O Polysiloxane Polysiloxane Network (-[Si(CH=CH₂)-O]-)n Silanetriol->Polysiloxane Condensation Condensation

Caption: Hydrolysis and condensation pathway of this compound.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep_glassware Flame-dry glassware prep_reagents Use anhydrous solvents prep_glassware->prep_reagents prep_inert Establish inert atmosphere (N₂ or Ar) prep_reagents->prep_inert add_reagents Add reagents via syringe/cannula prep_inert->add_reagents control_temp Control reaction temperature add_reagents->control_temp monitor_rxn Monitor reaction progress (TLC, GC) control_temp->monitor_rxn quench Quench reaction carefully monitor_rxn->quench extract Extract product quench->extract dry Dry organic phase extract->dry purify Purify by distillation dry->purify

Caption: General workflow for handling moisture-sensitive this compound.

Reactivity_Summary cluster_SiCl Reactions at Si-Cl Bonds cluster_Vinyl Reactions of the Vinyl Group TCVS This compound Hydrolysis Hydrolysis (H₂O) TCVS->Hydrolysis Alkanolysis Alkanolysis (ROH) TCVS->Alkanolysis Aminolysis Aminolysis (R₂NH) TCVS->Aminolysis Grignard Grignard Reaction (RMgX) TCVS->Grignard Polymerization Polymerization TCVS->Polymerization Hydrosilylation Hydrosilylation TCVS->Hydrosilylation

Caption: Summary of the main reactive pathways of this compound.

Applications in Research and Development

The dual reactivity of this compound makes it a valuable reagent in several areas:

  • Silicone Polymers: It is a fundamental precursor for the synthesis of a wide range of silicone polymers, including oils, rubbers, and resins.[10][11] The vinyl groups can be used for cross-linking, leading to materials with enhanced mechanical properties.[11]

  • Coupling Agent: this compound is extensively used as a coupling agent to improve the adhesion between organic polymers and inorganic materials such as glass fibers, silica, and metals.[9][11] The silanol groups formed upon hydrolysis can bond to the inorganic surface, while the vinyl group can co-polymerize with the organic matrix.

  • Surface Modification: It is employed to modify the surfaces of materials to impart hydrophobicity or to introduce reactive sites for further functionalization.[3][11]

  • Intermediate in Organic Synthesis: In the pharmaceutical and chemical industries, it serves as an intermediate for the synthesis of more complex organosilicon compounds with potential medicinal or material applications.[1]

Safety and Handling

This compound is a hazardous chemical and must be handled with appropriate safety precautions.

  • Corrosive: It is corrosive to the skin, eyes, and respiratory tract due to the release of HCl upon contact with moisture.[1][12]

  • Flammable: It is a flammable liquid and its vapors can form explosive mixtures with air.[12]

  • Water-Reactive: It reacts violently with water.[8][12]

Handling Recommendations:

  • Always handle this compound in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment, including chemical-resistant gloves, safety goggles, and a lab coat.[13]

  • Store in a cool, dry, well-ventilated area away from sources of ignition and moisture.[9][14]

  • Use and store under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis.[1]

Conclusion

This compound is a highly reactive and versatile organosilicon compound with significant industrial and research applications. Its chemistry is primarily governed by the facile hydrolysis of its silicon-chlorine bonds and the reactivity of its vinyl group. A thorough understanding of its chemical properties and reactivity, as outlined in this guide, is essential for its safe and effective use in the development of new materials and chemical entities. The provided experimental protocols and diagrams serve as a valuable resource for professionals engaged in research and development in fields where organosilicon chemistry plays a pivotal role.

References

Hydrolysis and condensation of Trichlorovinylsilane

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Hydrolysis and Condensation of Trichlorovinylsilane

Introduction

This compound (TCVS), with the chemical formula C₂H₃Cl₃Si, is a highly reactive organosilicon compound characterized by a vinyl group and three chlorine atoms attached to a central silicon atom.[1][2] This structure makes it a valuable precursor in the synthesis of silicone polymers, particularly polyvinylsilsesquioxanes, and as a coupling agent for surface modification of materials.[1][3] The utility of TCVS is fundamentally dependent on its hydrolysis and subsequent condensation reactions.

This technical guide provides a comprehensive overview of the core mechanisms governing the hydrolysis and condensation of this compound. It is intended for researchers, scientists, and drug development professionals who utilize silane chemistry for material synthesis, surface functionalization, or the development of novel composites. The document details the reaction pathways, influential factors, relevant quantitative data, and generalized experimental protocols.

Core Reaction Mechanisms

The conversion of this compound into a stable polysiloxane network is a two-stage process involving hydrolysis followed by condensation. TCVS reacts readily, often violently, with water or moist air, liberating corrosive hydrogen chloride gas.[1][4]

Hydrolysis

The hydrolysis of this compound is a sequential nucleophilic substitution reaction. Water molecules act as nucleophiles, attacking the electrophilic silicon atom and displacing the chloride leaving groups. This process occurs in three steps, progressively replacing the chlorine atoms with hydroxyl groups to form silanols.

  • First Hydrolysis: One chloro group is replaced to form vinyldichlorosilanol. CH₂=CHSiCl₃ + H₂O → CH₂=CHSiCl₂(OH) + HCl

  • Second Hydrolysis: A second chloro group is replaced to form vinylchlorosilanediol. CH₂=CHSiCl₂(OH) + H₂O → CH₂=CHSiCl(OH)₂ + HCl

  • Third Hydrolysis: The final chloro group is replaced to yield the unstable vinylsilanetriol. CH₂=CHSiCl(OH)₂ + H₂O → CH₂=CHSi(OH)₃ + HCl

The resulting vinylsilanetriol is a key intermediate, but it is highly reactive and prone to self-condensation.[5]

Condensation

The silanol intermediates, particularly vinylsilanetriol, are unstable and readily undergo condensation reactions to form stable siloxane (Si-O-Si) bonds. This process releases water and is the basis for polymerization. Condensation can occur between two silanol groups or between a silanol group and a remaining Si-Cl group (co-hydrolysis/condensation).

  • Silanol-Silanol Condensation: 2 CH₂=CHSi(OH)₃ → (HO)₂(Vinyl)Si-O-Si(Vinyl)(OH)₂ + H₂O

  • Silanol-Chloride Condensation: CH₂=CHSi(OH)₃ + CH₂=CHSiCl₃ → (HO)₂(Vinyl)Si-O-Si(Vinyl)Cl₂ + HCl

This polycondensation process continues, leading to the formation of a highly cross-linked, three-dimensional polymer network known as polyvinylsilsesquioxane, often represented by the empirical formula (CH₂=CHSiO₃/₂)n.[3] The final structure of the polymer is heavily dependent on the reaction conditions.[6]

Visualization of Reaction Pathways

The following diagrams illustrate the key chemical transformations and a generalized experimental workflow for the hydrolysis and condensation of this compound.

G reactant reactant intermediate intermediate product product reagent reagent TCVS This compound (CH₂=CHSiCl₃) H2O1 + H₂O - HCl Inter1 Vinyldichlorosilanol (CH₂=CHSiCl₂(OH)) H2O1->Inter1 Hydrolysis 1 H2O2 + H₂O - HCl Inter2 Vinylchlorosilanediol (CH₂=CHSiCl(OH)₂) H2O2->Inter2 Hydrolysis 2 H2O3 + H₂O - HCl Silanetriol Vinylsilanetriol (CH₂=CHSi(OH)₃) H2O3->Silanetriol Hydrolysis 3 Condensation Polycondensation - H₂O Polymer Polyvinylsilsesquioxane Network ((CH₂=CHSiO₃/₂)n) Condensation->Polymer

Caption: Stepwise hydrolysis of this compound and subsequent polycondensation.

G prep 1. Preparation - Add solvent (e.g., Toluene) to reactor - Purge with inert gas (N₂) - Cool reactor bath add 2. Reagent Addition - Slowly add this compound - Add water dropwise with vigorous stirring prep->add Controlled Environment react 3. Reaction - Maintain temperature (e.g., -30°C to 40°C) - Monitor reaction (e.g., gas evolution) - Allow to stir for required time add->react Exothermic Reaction sep 4. Separation & Washing - Separate organic/aqueous phases - Wash organic phase with water - Neutralize if necessary react->sep Phase Separation dry 5. Drying & Isolation - Dry organic phase (e.g., with MgSO₄) - Filter and remove solvent in vacuo sep->dry Removal of Water char 6. Characterization - Analyze product (FTIR, NMR, GPC) - Store under inert atmosphere dry->char Purified Product

Caption: Generalized experimental workflow for this compound hydrolysis.

Quantitative Data Summary

Specific kinetic data for the hydrolysis of this compound is not widely available in public literature. However, data from related alkyltrichlorosilanes and alkoxysilanes can provide valuable context. The vinyl group's electronic properties may influence rates compared to saturated alkyl groups. The following table summarizes typical data ranges for similar silane hydrolysis reactions. Rates for TCVS are expected to be rapid due to the highly reactive Si-Cl bonds.

ParameterTypical Value Range (for related silanes)Factors Influencing the Value
Hydrolysis Rate Constant (k) 10⁻⁴ to 10⁻² s⁻¹ (for alkoxysilanes)[5][7]pH, temperature, water concentration, solvent polarity, steric hindrance of the organic group.[5][8][9]
Activation Energy (Ea) 40 - 80 kJ/mol (for shorter-chain alkyltrichlorosilanes)[5]Specific reaction conditions (e.g., catalyzed vs. uncatalyzed), solvent system.[7]
Reaction Temperature -40°C to 100°CControlled to manage the highly exothermic nature of the reaction and influence the final polymer structure.[6][10]
pH Influence Rate increases in acidic and basic conditions, lowest at neutral pH ~7.[8]Catalyzes both hydrolysis and condensation steps at different rates.

Experimental Protocols

The following is a generalized methodology for the controlled hydrolysis and condensation of this compound to form a polysilsesquioxane prepolymer. This protocol is based on procedures for similar reactive chlorosilanes.[10][11]

Warning: this compound reacts violently with water and releases toxic, corrosive hydrogen chloride gas.[4] All procedures must be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (safety glasses, acid-resistant gloves, lab coat) must be worn.[11]

Materials and Equipment
  • This compound (TCVS)

  • Anhydrous organic solvent (e.g., toluene, methyl isobutyl ketone)

  • Deionized water

  • Three-neck round-bottom flask

  • Reflux condenser and nitrogen inlet/outlet

  • Dropping funnel

  • Mechanical stirrer

  • Low-temperature cooling bath (e.g., dry ice/acetone)

  • Separatory funnel

  • Drying agent (e.g., anhydrous magnesium sulfate)

  • Rotary evaporator

Procedure
  • Reactor Setup: Assemble the three-neck flask with the mechanical stirrer, dropping funnel, and reflux condenser connected to a nitrogen line and bubbler. Ensure the system is dry and purged with nitrogen to create an inert atmosphere.[10]

  • Solvent and Cooling: Charge the flask with the anhydrous organic solvent. Cool the flask to the desired reaction temperature (e.g., -30°C to 0°C) using the cooling bath to control the exothermic reaction.[10]

  • TCVS Addition: Slowly add the this compound to the cooled solvent with continuous stirring.

  • Hydrolysis: Add deionized water dropwise to the stirred TCVS solution via the dropping funnel over an extended period (e.g., 90 minutes).[10] Maintain vigorous stirring to ensure proper mixing and heat dissipation. A white precipitate or fuming (HCl gas) will be observed.[11]

  • Reaction Completion: After the water addition is complete, allow the mixture to stir at the reaction temperature for several hours, then let it warm to room temperature and stir overnight to ensure the reaction proceeds to completion.

  • Workup and Isolation:

    • Transfer the reaction mixture to a separatory funnel. If two phases are present, separate them.

    • Wash the organic layer multiple times with deionized water to remove residual HCl and any water-soluble byproducts. Check the pH of the aqueous washings until neutral.

    • Dry the organic phase over anhydrous magnesium sulfate, then filter to remove the drying agent.

    • Remove the solvent under reduced pressure using a rotary evaporator to yield the polyvinylsilsesquioxane product, which may range from a viscous oil to a solid powder depending on the molecular weight.[11]

  • Characterization: Analyze the resulting polymer using techniques such as Fourier-Transform Infrared Spectroscopy (FTIR) to confirm the formation of Si-O-Si bonds and the presence of vinyl groups, and Nuclear Magnetic Resonance (²⁹Si NMR) to characterize the silicon environment.

References

An In-depth Technical Guide to the Reaction of Trichlorovinylsilane with Nucleophilic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trichlorovinylsilane (TCVS) is a versatile organosilicon compound of significant interest in materials science and synthetic organic chemistry. Its unique bifunctionality, possessing both a reactive vinyl group and three labile silicon-chlorine bonds, allows for a diverse range of chemical transformations. This technical guide provides a comprehensive overview of the reactions of this compound with various nucleophilic species. The information presented herein is intended to be a valuable resource for researchers and professionals engaged in the development of novel materials, coupling agents, and silicon-containing drug candidates.

The reactivity of this compound is dominated by the electrophilic nature of the silicon atom, which is susceptible to attack by a wide array of nucleophiles. These reactions typically proceed via nucleophilic substitution at the silicon center, leading to the sequential or complete replacement of the chloro ligands. The vinyl group can also participate in various addition reactions, further expanding the synthetic utility of this compound. This guide will detail the core reactions with key classes of nucleophiles, providing experimental protocols, quantitative data where available, and mechanistic insights.

Core Reaction Mechanisms

The fundamental reaction of this compound with nucleophiles is a nucleophilic substitution at the silicon atom (SN@Si). Unlike carbon-centered SN2 reactions, which proceed through a five-coordinate transition state, SN@Si reactions can proceed through either a five-coordinate trigonal bipyramidal intermediate or a concerted transition state. The precise mechanism is influenced by factors such as the nature of the nucleophile, the leaving group, and the solvent.

Reaction with Organometallic Reagents

G TCVS This compound (H₂C=CHSiCl₃) Intermediate1 Alkyl(vinyl)dichlorosilane (H₂C=CHSi(R)Cl₂) TCVS->Intermediate1 + R-MgX - MgXCl Grignard Grignard Reagent (R-MgX) Intermediate2 Dialkyl(vinyl)chlorosilane (H₂C=CHSi(R)₂Cl) Intermediate1->Intermediate2 + R-MgX - MgXCl Product Trialkyl(vinyl)silane (H₂C=CHSi(R)₃) Intermediate2->Product + R-MgX - MgXCl

Figure 1: Reaction Pathway with Grignard Reagents

Organometallic reagents, such as Grignard (RMgX) and organolithium (RLi) compounds, are potent nucleophiles that readily react with this compound to form stable silicon-carbon bonds.[1] The reaction typically proceeds in a stepwise manner, allowing for the controlled synthesis of mono-, di-, or trisubstituted vinylsilanes by adjusting the stoichiometry of the organometallic reagent.

Reaction with Alcohols (Alcoholysis)

G TCVS This compound (H₂C=CHSiCl₃) Intermediate1 Alkoxy(vinyl)dichlorosilane (H₂C=CHSi(OR)Cl₂) TCVS->Intermediate1 + R-OH - HCl Alcohol Alcohol (R-OH) Intermediate2 Dialkoxy(vinyl)chlorosilane (H₂C=CHSi(OR)₂Cl) Intermediate1->Intermediate2 + R-OH - HCl Product Trialkoxy(vinyl)silane (H₂C=CHSi(OR)₃) Intermediate2->Product + R-OH - HCl

Figure 2: Alcoholysis of this compound

The alcoholysis of this compound is a facile method for the synthesis of vinylalkoxysilanes.[2] The reaction proceeds with the elimination of hydrogen chloride, which is typically scavenged by a tertiary amine base to drive the reaction to completion. The degree of substitution can be controlled by the stoichiometry of the alcohol.

Reaction with Amines (Aminolysis)

G TCVS This compound (H₂C=CHSiCl₃) Intermediate1 Amino(vinyl)dichlorosilane (H₂C=CHSi(NR₂)Cl₂) TCVS->Intermediate1 + R₂NH - R₂NH₂⁺Cl⁻ Amine Amine (R₂NH) Intermediate2 Diamino(vinyl)chlorosilane (H₂C=CHSi(NR₂)₂Cl) Intermediate1->Intermediate2 + R₂NH - R₂NH₂⁺Cl⁻ Product Triamino(vinyl)silane (H₂C=CHSi(NR₂)₃) Intermediate2->Product + R₂NH - R₂NH₂⁺Cl⁻

Figure 3: Aminolysis of this compound

Primary and secondary amines react with this compound to yield aminosilanes.[3] Similar to alcoholysis, the reaction produces hydrogen chloride, which is neutralized by an excess of the amine or an added base. This reaction is a key step in the synthesis of silicon-containing polymers and preceramic materials.

Quantitative Data on this compound Reactions

The following tables summarize quantitative data for the reaction of this compound and analogous chlorosilanes with various nucleophiles. It is important to note that yields can be highly dependent on reaction conditions such as temperature, solvent, and reaction time.

Nucleophile (Grignard Reagent)ProductSolventYield (%)Reference
Methylmagnesium bromideMethyl(vinyl)dichlorosilaneTHF~80 (analogous)[4]
Ethylmagnesium bromideEthyl(vinyl)dichlorosilaneDiethyl etherGood (qualitative)[5]
Phenylmagnesium bromidePhenyl(vinyl)dichlorosilaneTHF84 (analogous)[4]
Vinylmagnesium bromideDivinyldichlorosilaneTHFNot reported
p-Tolylmagnesium bromidep-Tolyl(vinyl)dichlorosilane1,4-Dioxane84 (analogous)[4]
Nucleophile (Alcohol)ProductBaseYield (%)Reference
Methanol (with water)Vinyltrimethoxysilane oligomerSodium methoxideNot specified[2]
EthanolVinyltriethoxysilanePyridine95 (analogous)[6]
IsopropanolVinyltriisopropoxysilaneTriethylamineGood (qualitative)
2-MethoxyethanolVinyltris(2-methoxyethoxy)silaneNot specifiedNot specified[7]
Nucleophile (Amine)ProductBaseYield (%)Reference
DiethylamineDiethylamino(vinyl)dichlorosilaneExcess diethylamineNot specified[3]
n-Propylaminen-Propylamino(vinyl)dichlorosilaneExcess n-propylamineGood (qualitative)[3]
AnilineAnilino(vinyl)dichlorosilaneTriethylamineNot specified

Experimental Protocols

General Considerations

This compound is a moisture-sensitive and corrosive compound that reacts violently with water.[8] All reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents and oven-dried glassware. Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn at all times.

Protocol 1: Synthesis of Phenyl(vinyl)dichlorosilane using a Grignard Reagent

G A Prepare Grignard Reagent (Phenylmagnesium bromide in THF) B Add this compound (dropwise at 0 °C) A->B C Reaction Stirring (Room temperature, 2-4 h) B->C D Quench Reaction (Saturated NH₄Cl solution) C->D E Extraction (Diethyl ether) D->E F Drying and Solvent Removal E->F G Purification (Vacuum Distillation) F->G

Figure 4: Workflow for Grignard Reaction

Materials:

  • This compound

  • Magnesium turnings

  • Bromobenzene

  • Anhydrous tetrahydrofuran (THF)

  • Anhydrous diethyl ether

  • Saturated aqueous ammonium chloride solution

  • Anhydrous sodium sulfate

Procedure:

  • In a flame-dried three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings (1.1 equivalents).

  • Add a small crystal of iodine to activate the magnesium.

  • Add anhydrous THF to cover the magnesium turnings.

  • Dissolve bromobenzene (1.0 equivalent) in anhydrous THF and add it to the dropping funnel.

  • Add a small portion of the bromobenzene solution to the magnesium suspension to initiate the Grignard reaction.

  • Once the reaction has started, add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, reflux the mixture for 1 hour to ensure complete formation of the Grignard reagent.

  • Cool the Grignard solution to 0 °C in an ice bath.

  • Slowly add a solution of this compound (1.0 equivalent) in anhydrous THF dropwise to the stirred Grignard solution.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.

  • Cool the reaction mixture to 0 °C and quench by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the product with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by vacuum distillation to afford phenyl(vinyl)dichlorosilane.

Protocol 2: Synthesis of Vinyltriethoxysilane via Alcoholysis

G A Mix this compound and Pyridine (in anhydrous solvent) B Add Ethanol (dropwise at 0 °C) A->B C Reaction Stirring (Room temperature, overnight) B->C D Filter Pyridinium Hydrochloride C->D E Solvent Removal D->E F Purification (Vacuum Distillation) E->F

Figure 5: Workflow for Alcoholysis

Materials:

  • This compound

  • Anhydrous ethanol

  • Anhydrous pyridine

  • Anhydrous diethyl ether

Procedure:

  • In a flame-dried three-necked flask equipped with a dropping funnel and a nitrogen inlet, dissolve this compound (1.0 equivalent) and anhydrous pyridine (3.3 equivalents) in anhydrous diethyl ether.

  • Cool the solution to 0 °C in an ice bath.

  • Add anhydrous ethanol (3.0 equivalents) dropwise to the stirred solution.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight.

  • Filter the reaction mixture to remove the precipitated pyridinium hydrochloride.

  • Wash the precipitate with anhydrous diethyl ether.

  • Combine the filtrate and washings and remove the solvent under reduced pressure.

  • Purify the residue by vacuum distillation to yield vinyltriethoxysilane.[9]

Protocol 3: Synthesis of Diethylamino(vinyl)dichlorosilane via Aminolysis

Materials:

  • This compound

  • Anhydrous diethylamine

  • Anhydrous hexane

Procedure:

  • In a flame-dried three-necked flask equipped with a dropping funnel and a nitrogen inlet, dissolve this compound (1.0 equivalent) in anhydrous hexane.

  • Cool the solution to 0 °C in an ice bath.

  • Add anhydrous diethylamine (2.2 equivalents) dropwise to the stirred solution.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2 hours.

  • Filter the reaction mixture to remove the precipitated diethylammonium chloride.

  • Wash the precipitate with anhydrous hexane.

  • Combine the filtrate and washings and remove the solvent under reduced pressure.

  • Purify the product by vacuum distillation.

Product Characterization

The products of these reactions are typically characterized by a combination of spectroscopic techniques.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful tool for assessing the purity of the product and confirming its molecular weight.[10][11] The fragmentation pattern in the mass spectrum can provide valuable structural information.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • 1H NMR: The vinyl protons of the product will typically appear as a multiplet in the range of 5.5-6.5 ppm.[12][13] The chemical shifts of the protons on the alkyl, aryl, or alkoxy groups attached to the silicon will be indicative of the substitution pattern.

    • 13C NMR: The vinyl carbons typically resonate in the region of 130-140 ppm.[7][14]

    • 29Si NMR: The chemical shift of the silicon nucleus is highly sensitive to its substitution pattern and can be used to confirm the structure of the product.[1][15]

  • Fourier-Transform Infrared (FTIR) Spectroscopy: The IR spectrum will show characteristic peaks for the vinyl group (C=C stretch around 1600 cm-1 and C-H stretches around 3080 cm-1) and the Si-O-C or Si-N bonds if applicable.

Conclusion

This compound is a highly reactive and synthetically useful building block in organosilicon chemistry. Its reactions with a wide range of nucleophiles provide access to a diverse array of functionalized vinylsilanes. This guide has provided an overview of the key reactions, quantitative data, detailed experimental protocols, and characterization methods. A thorough understanding of these reactions is crucial for the rational design and synthesis of novel silicon-containing materials and molecules with potential applications in various scientific and technological fields. Researchers are encouraged to consult the primary literature for more specific details and to adapt the provided protocols to their specific needs, always adhering to safe laboratory practices.

References

An In-depth Technical Guide to the Polymerization Mechanisms of Trichlorovinylsilane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Trichlorovinylsilane (TCVS) is a versatile monomer capable of undergoing polymerization through various mechanisms, yielding silicon-containing polymers with a range of properties. This technical guide provides a comprehensive overview of the primary polymerization pathways of TCVS, including free radical, anionic, and hydrolytic polycondensation routes. While cationic and Ziegler-Natta polymerization are common for many vinyl monomers, their application to TCVS is less documented and theoretically challenging due to the monomer's electronic and steric characteristics. This document details the mechanisms of each relevant polymerization method, presents available quantitative data, outlines experimental protocols, and provides visualizations of the reaction pathways to facilitate a deeper understanding for researchers in materials science and drug development.

Introduction

This compound (H₂C=CHSiCl₃) is a bifunctional molecule featuring a reactive vinyl group amenable to chain-growth polymerization and a trichlorosilyl group that is highly susceptible to hydrolysis and subsequent condensation.[1][2] This dual reactivity allows for the synthesis of a variety of polymeric structures, from linear chains of poly(vinyltrichlorosilane) to crosslinked polysiloxane networks. The properties of the resulting polymers are highly dependent on the polymerization mechanism employed. Understanding these mechanisms is crucial for controlling the polymer architecture, molecular weight, and ultimately, the material's performance in applications such as coatings, adhesives, and as precursors to ceramic materials.[1]

Free Radical Polymerization

Free radical polymerization is a common method for polymerizing vinyl monomers.[3] The process is initiated by the decomposition of a radical initiator to form free radicals, which then attack the vinyl group of the this compound monomer.

Mechanism:

The free radical polymerization of vinyl monomers proceeds through three main stages: initiation, propagation, and termination.[4]

  • Initiation: A free radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), thermally or photochemically decomposes to generate primary radicals. These radicals then add to the vinyl group of a TCVS monomer to form a monomer radical.

  • Propagation: The newly formed monomer radical adds to another TCVS monomer, and this process repeats, leading to the growth of a polymer chain.

  • Termination: The growth of polymer chains is terminated by either combination or disproportionation of two growing radical chains.

Side Reactions:

The presence of the trichlorosilyl group can introduce side reactions, such as chain transfer to the monomer or polymer, which can affect the molecular weight and structure of the resulting polymer.

Experimental Protocol (Adapted from Vinyltriethoxysilane Copolymerization):

A representative protocol for the free radical polymerization of a vinylsilane (vinyltriethoxysilane, a less reactive analog of TCVS) is as follows:[5]

  • Monomer and Solvent Preparation: In a dry Schlenk tube equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen), the desired amount of this compound is dissolved in a suitable solvent, such as ethyl cellosolve.[5]

  • Initiator Addition: The free radical initiator, for example, azobisisobutyronitrile (AIBN), is added to the solution.[5]

  • Polymerization: The reaction mixture is heated to a specific temperature (e.g., 70 °C) in a preheated oil bath and stirred for a defined period (e.g., 3 hours).[5]

  • Purification: The polymerization is terminated, and the polymer is purified, typically by precipitation in a non-solvent like methanol, followed by filtration and drying.[6]

Quantitative Data:

ParameterValueReference
Monomer Vinyltriethoxysilane (in copolymerization with Styrene)[6]
Initiator AIBN[6]
Solvent Toluene[6]
Temperature 70 °C[6]
Effect of [VTES] on Mn Higher [VTES] leads to lower Mn[6]

Logical Relationship: Free Radical Polymerization

Free_Radical_Polymerization Initiator Initiator Primary_Radicals Primary_Radicals Initiator->Primary_Radicals Decomposition Monomer_Radical Monomer_Radical Primary_Radicals->Monomer_Radical Addition to TCVS Growing_Chain Growing_Chain Monomer_Radical->Growing_Chain Propagation (Addition of TCVS) Dead_Polymer Dead_Polymer Growing_Chain->Dead_Polymer Termination (Combination/Disproportionation)

Free Radical Polymerization of TCVS

Anionic Polymerization

Anionic polymerization is initiated by a nucleophilic attack on the vinyl group of the monomer. For vinylsilanes, this method can be effective, but it is often accompanied by side reactions.

Mechanism:

  • Initiation: A strong nucleophile, typically an organolithium compound like n-butyllithium, adds to the double bond of the this compound monomer, creating a carbanion.

  • Propagation: The carbanionic end of the growing polymer chain attacks another monomer molecule, extending the polymer chain.

  • Termination: In a "living" anionic polymerization, there is no inherent termination step. The polymerization proceeds until all the monomer is consumed, and the anionic chain ends remain active. Termination is typically achieved by the intentional addition of a quenching agent, such as methanol or water.

Side Reactions:

  • Isomerization: A significant side reaction in the anionic polymerization of some vinylsilanes is isomerization, where a proton is abstracted from a silylmethyl group, leading to the incorporation of silicon atoms into the polymer backbone. This can drastically alter the physical properties of the polymer.

  • Chain Transfer: Chain transfer to the monomer can also occur, limiting the molecular weight of the polymer.

Experimental Protocol (General for Vinylsilanes):

  • High-Vacuum Techniques: Anionic polymerization requires stringent anhydrous and oxygen-free conditions, typically carried out using high-vacuum techniques with break-seal glassware.

  • Solvent and Monomer Purification: The solvent (e.g., hexane) and the vinylsilane monomer must be rigorously purified and dried.

  • Initiation: The initiator solution (e.g., n-butyllithium in hexane) is introduced into the reactor, followed by the monomer.

  • Polymerization: The reaction is allowed to proceed at a controlled temperature (e.g., room temperature) for a specific duration (e.g., 48 hours).

  • Termination: The polymerization is terminated by adding a quenching agent like methanol.

  • Purification: The polymer is precipitated in a non-solvent, filtered, and dried.

Quantitative Data:

Data for the anionic polymerization of this compound is scarce. For dimethylphenylvinylsilane, polymerization can proceed to 100% yield, but is accompanied by chain transfer reactions.[7]

Logical Relationship: Anionic Polymerization

Anionic_Polymerization Initiator n-BuLi Active_Center Carbanionic Chain End Initiator->Active_Center Initiation Monomer TCVS Living_Polymer Living Polymer Chain Active_Center->Living_Polymer Propagation Terminated_Polymer Terminated Polymer Living_Polymer->Terminated_Polymer Quenching Side_Product Isomerized/Chain-Transferred Product Living_Polymer->Side_Product Side Reactions

Anionic Polymerization of TCVS

Hydrolytic Polycondensation

The trichlorosilyl group of TCVS is highly reactive towards water, leading to hydrolysis and subsequent condensation to form a crosslinked polysiloxane network. This reaction can occur independently of or in conjunction with the polymerization of the vinyl group.

Mechanism:

  • Hydrolysis: The Si-Cl bonds are rapidly hydrolyzed by water to form silanol (Si-OH) groups, with the liberation of hydrochloric acid.

  • Condensation: The newly formed silanol groups are highly reactive and condense with each other to form siloxane (Si-O-Si) bonds, releasing water. This process continues to form a highly crosslinked three-dimensional network.

Experimental Considerations:

The hydrolysis and condensation of this compound are often difficult to control due to their rapid rates. The reaction is typically carried out in a controlled humidity environment or by the slow addition of water to a solution of the silane. The presence of an acid or base catalyst can influence the rates of hydrolysis and condensation.

Quantitative Data:

The kinetics of hydrolysis and condensation are highly dependent on factors such as pH, water concentration, solvent, and temperature. Generally, hydrolysis is fast in both acidic and basic conditions, while condensation is fastest in basic conditions and slowest around pH 4.

ParameterEffect on Hydrolysis RateEffect on Condensation Rate
Low pH (Acidic) FastSlow
Neutral pH SlowestSlow
High pH (Basic) FastFast

Logical Relationship: Hydrolytic Polycondensation

Hydrolytic_Polycondensation TCVS This compound (R-SiCl3) Silanetriol Silanetriol (R-Si(OH)3) TCVS->Silanetriol Hydrolysis (+3H2O, -3HCl) HCl HCl TCVS->HCl Oligomers Siloxane Oligomers Silanetriol->Oligomers Condensation (-H2O) Network Crosslinked Polysiloxane Network Oligomers->Network Further Condensation Water Water Water->TCVS

Hydrolytic Polycondensation of TCVS

Other Polymerization Mechanisms

Cationic Polymerization: Cationic polymerization of vinyl monomers requires the formation of a stable carbocation. The electron-withdrawing nature of the trichlorosilyl group would destabilize an adjacent carbocation, making cationic initiation and propagation of this compound challenging. While cationic polymerization is used for vinyl ethers, its application to TCVS is not well-established.[8][9]

Ziegler-Natta Polymerization: Ziegler-Natta catalysts are typically used for the polymerization of nonpolar alpha-olefins like ethylene and propylene. The polar nature of the Si-Cl bonds and the steric bulk of the trichlorosilyl group may hinder the coordination of the monomer to the catalyst's active site, making Ziegler-Natta polymerization of TCVS inefficient.[10][11]

Polymer Characterization

The resulting poly(this compound) and its derivatives can be characterized by various techniques:

  • Gel Permeation Chromatography (GPC): To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI) of the polymer.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ²⁹Si NMR can be used to elucidate the polymer structure, confirm the polymerization of the vinyl group, and detect any side products from isomerization or other reactions.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the functional groups present in the monomer and polymer, and to follow the disappearance of the vinyl group during polymerization.

Conclusion

This compound is a monomer with diverse polymerization behaviors. Free radical polymerization offers a viable route to linear poly(vinyltrichlorosilane), although side reactions can influence the polymer's molecular weight. Anionic polymerization is also possible but may be complicated by isomerization and chain transfer. The most prominent reaction of the trichlorosilyl group is its rapid hydrolysis and subsequent polycondensation, which can be utilized to form crosslinked polysiloxane materials. Cationic and Ziegler-Natta polymerization are less favorable for this particular monomer. A thorough understanding and control of these polymerization mechanisms are essential for the rational design and synthesis of silicon-containing polymers with tailored properties for advanced applications. Further research is needed to establish detailed experimental protocols and gather comprehensive quantitative data for the various polymerization pathways of this compound.

References

An In-depth Technical Guide to the Safe Handling and Storage of Trichlorovinylsilane in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive information on the safe handling, storage, and emergency procedures for Trichlorovinylsilane (CAS No. 75-94-5) in a laboratory environment. Adherence to these guidelines is critical to ensure the safety of laboratory personnel and the integrity of research.

Chemical and Physical Properties

This compound, also known as vinyltrichlorosilane, is a colorless to pale yellow fuming liquid with a sharp, pungent odor similar to hydrochloric acid.[1][2] It is a volatile and highly reactive organosilicon compound.[1][3]

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference
Molecular FormulaC2H3Cl3Si
Molecular Weight161.49 g/mol [4]
Boiling Point93-95°C[1]
Melting Point-95°C[5]
Flash Point10°C / 50°F
Autoignition Temperature270°C / 518°F
Specific Gravity1.270
Vapor Density5.61 (Air = 1)
Vapor Pressure65.9 mmHg[2]
SolubilityReacts with water. Soluble in most organic solvents.[1]

Hazards Identification

This compound is classified as a hazardous chemical and presents multiple risks.[6]

  • Flammability: It is a highly flammable liquid and vapor. Vapors can form explosive mixtures with air and may travel to an ignition source and flash back.

  • Reactivity: It reacts violently with water, moisture, and steam, producing toxic and corrosive hydrogen chloride gas.[1][6] This reaction is exothermic and can be hazardous.[1]

  • Corrosivity: It is corrosive and can cause severe skin burns and eye damage.[1][6] Contact with the liquid or vapor can cause burns.[1]

  • Toxicity: It is toxic if it comes into contact with the skin and harmful if swallowed or inhaled. Inhalation may cause respiratory irritation.[1]

Table 2: GHS Hazard Classifications for this compound

Hazard ClassificationCategory
Flammable LiquidsCategory 2
Acute Toxicity, OralCategory 4
Acute Toxicity, DermalCategory 3
Acute Toxicity, InhalationCategory 4
Skin Corrosion/IrritationCategory 1
Serious Eye Damage/Eye IrritationCategory 1
Specific target organ toxicity (single exposure)Category 3 (Respiratory system)

Data sourced from Fisher Scientific Safety Data Sheet.[6]

Safe Handling Procedures

Due to its hazardous nature, strict safety protocols must be followed when handling this compound.

  • Engineering Controls: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[7] Explosion-proof electrical, ventilating, and lighting equipment should be used. Eyewash stations and safety showers must be readily accessible in the immediate vicinity of any potential exposure.[8]

  • Personal Protective Equipment (PPE): Appropriate PPE is mandatory to prevent skin, eye, and respiratory exposure.[9]

    • Eye and Face Protection: Wear tightly fitting safety goggles with side-shields or a face shield.[7]

    • Skin Protection: Wear fire/flame resistant and impervious clothing.[7] Chemical-resistant gloves (neoprene or nitrile rubber are recommended) must be worn and inspected before each use.[8]

    • Respiratory Protection: If exposure limits are exceeded or irritation is experienced, a full-face respirator with an appropriate cartridge (e.g., combination organic vapor/acid gas) is necessary.[7][8]

  • General Handling Practices:

    • Avoid contact with skin, eyes, and clothing.[7]

    • Do not breathe vapors or mists.[6]

    • Keep away from heat, sparks, open flames, and other ignition sources.[7]

    • Use non-sparking tools and take precautionary measures against static discharge.[6][7]

    • Ground and bond containers and receiving equipment.[7]

    • Never add water to this product.[5]

    • Do not eat, drink, or smoke in areas where the chemical is handled.[7]

Storage Requirements

Proper storage of this compound is crucial to prevent hazardous reactions.

  • Storage Conditions: Store in a tightly closed container in a dry, cool, and well-ventilated place.[1][7] The recommended storage temperature is between 0-8°C.[4]

  • Incompatible Materials: Keep away from water, moisture, strong oxidizing agents, strong acids, strong bases, and amines.[1][6]

  • Storage Area: Store in a locked-up area.[7] The storage area should be a designated flammables area, away from heat.[10] Store under an inert atmosphere, such as nitrogen.[1]

Emergency Procedures

In the event of an emergency, prompt and appropriate action is critical.

  • First-Aid Measures:

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[6]

    • Skin Contact: Immediately take off all contaminated clothing. Wash off with plenty of water for at least 15 minutes. Seek immediate medical attention.[6]

    • Inhalation: Remove the victim to fresh air and keep at rest in a comfortable position for breathing. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[6][7]

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Call a physician or poison control center immediately.[6]

  • Spill Response:

    • Evacuate personnel from the area and ensure adequate ventilation.[7]

    • Remove all sources of ignition.[7]

    • Wear appropriate personal protective equipment.[7]

    • For small spills, absorb the liquid with an inert material such as dry sand or earth. Do not use combustible materials.[11]

    • Do not expose the spill to water.[6]

    • Collect the absorbed material using non-sparking tools and place it in a suitable, closed container for disposal.[6]

  • Firefighting Measures:

    • Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[7]

    • Unsuitable Extinguishing Media: Do not use water.[8]

    • Specific Hazards: The substance is flammable and reacts violently with water, which can liberate toxic and flammable gases. Containers may explode when heated.

    • Protective Equipment: Firefighters should wear self-contained breathing apparatus and full protective gear.[6]

Experimental Protocols and Workflows

While detailed biological experimental protocols are not applicable to the safe handling of this chemical, a critical workflow in a laboratory setting is the response to an accidental spill.

Spill_Response_Workflow cluster_InitialActions Immediate Actions cluster_Assessment Assessment cluster_Cleanup Cleanup Procedure cluster_LargeSpill Large Spill Response cluster_FinalSteps Post-Cleanup Spill This compound Spill Occurs Alert Alert personnel in the immediate area Spill->Alert Evacuate Evacuate the spill area Alert->Evacuate Ignition Remove all ignition sources Evacuate->Ignition Assess Assess the size and risk of the spill Ignition->Assess SmallSpill Is the spill small and manageable? Assess->SmallSpill PPE Don appropriate PPE SmallSpill->PPE Yes ContactEHNS Contact Emergency Services / EH&S SmallSpill->ContactEHNS No Contain Contain the spill with inert absorbent material PPE->Contain Absorb Absorb the spilled chemical Contain->Absorb Collect Collect absorbed material with non-sparking tools Absorb->Collect Dispose Place in a sealed container for hazardous waste disposal Collect->Dispose Decontaminate Decontaminate the spill area Dispose->Decontaminate SecureArea Secure the area and prevent entry ContactEHNS->SecureArea Report Report the incident Decontaminate->Report

Caption: Workflow for handling a this compound spill.

Disposal Considerations

Dispose of this compound and any contaminated materials as hazardous waste in accordance with local, state, and federal regulations.[6] Do not empty into drains.[5]

Toxicological Information

This compound is moderately toxic by ingestion, inhalation, and skin contact.[1] It is a corrosive irritant to the skin, eyes, and mucous membranes.[1]

Table 3: Acute Toxicity Data for this compound

RouteSpeciesValueReference
Oral (LD50)Rat1280 mg/kg[5]

Chronic exposure data is limited, and therefore, long-term exposure should be avoided.[1]

This guide is intended to provide essential safety information for handling this compound in a laboratory setting. It is not a substitute for a comprehensive risk assessment and safety training. Always consult the Safety Data Sheet (SDS) before working with any hazardous chemical.

References

An In-Depth Technical Guide to the Safe Handling and Use of Trichlorovinylsilane for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides comprehensive safety information, detailed handling protocols, and emergency procedures for trichlorovinylsilane (CAS No. 75-94-5). It is intended for researchers, scientists, and professionals in drug development and other fields who work with this highly reactive and hazardous compound.

Chemical and Physical Properties

This compound is a colorless to pale yellow fuming liquid with a sharp, pungent odor similar to hydrochloric acid.[1][2] It is a volatile and moisture-sensitive compound that readily hydrolyzes upon contact with water.[1]

PropertyValueSource
Molecular Formula C2H3Cl3Si[3]
Molecular Weight 161.49 g/mol [3]
Boiling Point 90-95°C[1][4]
Melting Point -95°C[4]
Density 1.27 - 1.28 g/cm³ at 25°C[1]
Vapor Pressure 60 mmHg at 23°C
Vapor Density >1 (heavier than air)
Flash Point 10°C (50°F) - closed cup[5]
Autoignition Temperature 270°C / 518°F[4]
Solubility Reacts with water; soluble in most organic solvents.[1]

Toxicological Data

This compound is classified as toxic and corrosive. It is harmful if swallowed, inhaled, or in contact with skin.[4][5] The primary hazard stems from its violent reaction with water or moisture to produce hydrochloric acid (HCl), which is corrosive to tissues.[1][6]

Route of ExposureToxicity ValueSpeciesSource
Oral LD50 1280 mg/kgRat[1][4]
Dermal LD50 680 mg/kgRabbit[4]
Inhalation LC50 1611 ppm (1 hour)Rat[2][4]

Symptoms of Exposure:

  • Inhalation: May cause respiratory irritation, burning sensation, cough, shortness of breath, and potentially fatal lung edema.[4][7] Symptoms may be delayed.

  • Skin Contact: Causes severe skin burns, redness, pain, and blisters.[4] Can be absorbed through the skin.[8]

  • Eye Contact: Causes serious eye damage, including severe burns and potential loss of vision.[4][6]

  • Ingestion: Harmful if swallowed, causing severe burns to the mouth, esophagus, and stomach.[4][6]

Fire and Explosion Hazards

This compound is a highly flammable liquid and vapor.[4] Its vapors can form explosive mixtures with air.

HazardDataSource
Flash Point 10°C (50°F)[5]
Lower Explosive Limit 3.0%[4]
Extinguishing Media Dry chemical, carbon dioxide, or alcohol-resistant foam.[1][7][9]
Unsuitable Extinguishing Media DO NOT USE WATER. [1][7][9] Reacts violently with water, which may cause frothing and produce toxic, corrosive fumes of hydrogen chloride.[1]

Reactivity and Incompatible Materials

  • Reactivity with Water: Reacts violently with water, moist air, or steam to produce toxic and corrosive hydrogen chloride gas.[1] This reaction is exothermic and can be hazardous.

  • Incompatible Materials: Strong oxidizing agents, strong acids, strong bases, alcohols, amines, and metals.[1][4][8][9] Contact with metals may evolve hydrogen gas.[1]

Experimental Protocols: Safe Handling and Storage

5.1. Personal Protective Equipment (PPE)

A comprehensive assessment of the risks should be conducted before handling. The following PPE is mandatory:

  • Eye/Face Protection: Chemical safety goggles and a face shield.[8][9]

  • Skin Protection: A full suit of protective clothing, including boots and gloves.[8] Neoprene or nitrile rubber gloves are recommended.[7][9]

  • Respiratory Protection: Work must be conducted in a chemical fume hood.[4] If exposure limits are exceeded, a NIOSH-approved respirator with an appropriate cartridge for acid gases and organic vapors is required.[9]

5.2. Handling Procedures

  • Preparation: Ensure that an eyewash station and safety shower are readily accessible.[4][9] All equipment must be thoroughly dried before use.

  • Inert Atmosphere: Handle under an inert atmosphere (e.g., nitrogen or argon) to prevent contact with moisture.[4][9]

  • Grounding: Ground and bond all containers and transfer equipment to prevent static discharge, which can ignite flammable vapors.[4][9]

  • Tools: Use only non-sparking tools.[4][9]

  • Transfers: Add the chemical slowly and carefully. Avoid splashing.

  • Ventilation: All operations must be performed in a well-ventilated area, preferably within a certified chemical fume hood.[4][5]

5.3. Storage

  • Store in a cool, dry, well-ventilated, and locked area.[1][4][5] Recommended storage temperature is 2-8°C.

  • Keep containers tightly closed and dry.[4] Store under an inert atmosphere (e.g., nitrogen).[4]

  • Keep away from sources of ignition, heat, and incompatible materials.[4][8]

Emergency Procedures

6.1. Spills and Leaks

  • Evacuate: Immediately evacuate all personnel from the spill area.[5]

  • Ignition Sources: Eliminate all sources of ignition (flames, sparks, hot surfaces).[4][5]

  • Ventilate: Ensure the area is well-ventilated.

  • Containment: Stop the leak if it can be done without risk.[8] Contain the spill using dikes of dry, inert material such as sand or earth.[8] Do not use water. [4]

  • Absorption: Absorb the spilled material with dry sand, earth, or other non-combustible absorbent material.[8]

  • Collection: Collect the absorbed material into a suitable, closed container for disposal using spark-proof tools.[4][5]

  • Decontamination: Decontaminate the spill area cautiously.

6.2. Fire Response

  • Extinguishing: Use dry chemical, CO2, or alcohol-resistant foam to extinguish the fire.[1][7][9]

  • Water Use: DO NOT USE WATER directly on the fire. [1][10] Water spray may be used to cool exposed containers and to knock down vapors, but not to extinguish the fire itself.[1][7]

  • Protective Gear: Firefighters must wear full protective clothing and self-contained breathing apparatus (SCBA).[11]

6.3. First Aid Measures

  • Inhalation: Move the victim to fresh air immediately.[4][8] If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[4][8]

  • Skin Contact: Immediately remove all contaminated clothing.[4] Flush the affected skin with large amounts of water for at least 15 minutes.[4][8] Seek immediate medical attention.[8]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[4][8] Remove contact lenses if present and easy to do.[4] Seek immediate medical attention.[4][8]

  • Ingestion: Do NOT induce vomiting.[4][8] Rinse the mouth with water. If the person is conscious, give small amounts of water to drink. Never give anything by mouth to an unconscious person.[8] Seek immediate medical attention.[4][8]

Waste Disposal

Dispose of this compound and any contaminated materials as hazardous waste in accordance with all local, state, and federal regulations.[4] Do not empty into drains.[8]

Visualized Workflows and Hazard Pathways

The following diagrams illustrate the general toxic mechanism and a safe handling workflow for this compound.

toxic_mechanism TVS This compound (C2H3Cl3Si) Reaction Violent Hydrolysis Reaction TVS->Reaction contact Moisture Moisture (H2O in air/tissues) Moisture->Reaction HCl Hydrogen Chloride (HCl Gas/Acid) Reaction->HCl produces Corrosion Corrosive Burns & Tissue Damage HCl->Corrosion causes Tissue Body Tissues (Skin, Eyes, Lungs) Tissue->Corrosion on

Caption: Toxic mechanism of this compound via hydrolysis.

safe_handling_workflow Prep 1. Preparation - Verify fume hood function - Assemble dry glassware - Don PPE Inert 2. Inerting System - Purge system with N2/Ar Prep->Inert Transfer 3. Chemical Transfer - Ground equipment - Use non-sparking tools - Slowly transfer TVS Inert->Transfer Reaction 4. Reaction/Use - Maintain inert atmosphere - Monitor temperature Transfer->Reaction Quench 5. Quenching/Workup - Cautiously add to quenching agent Reaction->Quench Cleanup 6. Decontamination & Cleanup - Rinse glassware with appropriate solvent - Dispose of waste properly Quench->Cleanup

Caption: Safe handling workflow for this compound experiments.

References

Disposal of Trichlorovinylsilane Waste: A Technical Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth guide for researchers, scientists, and drug development professionals on the safe handling and disposal of Trichlorovinylsilane waste, emphasizing safety, regulatory compliance, and environmental responsibility.

This compound (TCVS), a volatile and reactive organosilicon compound, is a valuable reagent in various synthetic applications, including the production of silicone polymers and as a surface modification agent.[1] However, its hazardous properties necessitate stringent protocols for the management and disposal of its waste. This guide provides a comprehensive overview of the essential data, experimental procedures, and logical workflows for the safe disposal of this compound waste in a laboratory setting.

Chemical and Physical Properties

This compound is a colorless to pale yellow fuming liquid with a sharp, pungent odor.[1][2] It is highly reactive, particularly with moisture, and its handling requires an understanding of its chemical and physical characteristics to mitigate risks.

PropertyValueSource
Molecular Formula C2H3Cl3Si[2]
CAS Number 75-94-5[1][2]
Appearance Colorless to pale yellow fuming liquid[1][2]
Odor Sharp, choking, like hydrochloric acid[1][2]
Flash Point 10°C (50°F) (Closed Cup)[3]
Auto-Ignition Temperature Not Available
Flammable Limits Lower: 3%[3]
Acute Oral Toxicity (LD50) 1280 mg/kg [Rat][3]

Hazards and Safety Precautions

This compound is classified as a hazardous substance due to its flammability, corrosivity, and toxicity.[1][3] Understanding these hazards is critical for safe handling and disposal.

HazardDescriptionSources
Flammability Highly flammable liquid and vapor. Vapors are heavier than air and may travel to a source of ignition and flash back.[2][3][2][3]
Reactivity Reacts violently with water, moist air, or steam to produce toxic and corrosive hydrochloric acid (HCl) fumes and flammable hydrogen gas.[1][4] Also reacts with alcohols, strong oxidizing agents, acids, and bases.[1][5][1][4][5]
Toxicity Moderately toxic by ingestion, inhalation, and skin contact.[1] Inhalation of vapors can cause severe respiratory tract irritation.[1][1]
Corrosivity Corrosive to skin, eyes, and mucous membranes.[1][3] Contact can cause severe burns.[3][1][3]
Personal Protective Equipment (PPE)

Appropriate PPE is mandatory when handling this compound waste.

PPESpecificationSource
Eye Protection Chemical worker's goggles or face shield.[1][3]
Hand Protection Rubber gloves.[1]
Respiratory Protection Acid-vapor-type respirator or a self-contained breathing apparatus (SCBA) should be used to avoid inhalation.[1][3][1][3]
Body Protection Full protective suit and boots to protect skin.[3]

Waste Disposal Workflow

The disposal of this compound waste must follow a structured workflow to ensure safety and regulatory compliance. This involves identification, segregation, neutralization (where applicable and safe), and disposal through a certified hazardous waste management service.

G This compound Waste Disposal Workflow A Waste Identification (this compound & Contaminated Materials) B Segregation (Store in a designated, dry, well-ventilated area away from incompatible materials) A->B C Neutralization (Optional & with caution) (Slow addition to a stirred solution of sodium bicarbonate or soda ash) B->C D Containerization & Labeling (Use dry, sealed, properly labeled containers) B->D If neutralization is not performed C->D E Temporary Storage (In a designated hazardous waste accumulation area) D->E F Arrange for Professional Disposal (Contact certified hazardous waste disposal service) E->F

Caption: Logical workflow for the safe disposal of this compound waste.

Experimental Protocols

Protocol for Neutralization of Small Quantities of this compound Waste

This protocol is intended for the neutralization of small residual amounts of this compound under controlled laboratory conditions. This procedure should only be carried out by trained personnel in a chemical fume hood with appropriate PPE.

Materials:

  • This compound waste

  • Sodium bicarbonate (NaHCO₃) or soda ash (Na₂CO₃)

  • A suitable solvent (e.g., a high-boiling point hydrocarbon)

  • Stirring apparatus

  • Reaction vessel (e.g., a three-necked flask)

  • Dropping funnel

  • pH indicator paper

Procedure:

  • In a chemical fume hood, prepare a stirred solution of sodium bicarbonate or soda ash in a suitable solvent within the reaction vessel. The amount of base should be in stoichiometric excess to the amount of this compound to be neutralized.

  • Slowly add the this compound waste to the basic solution dropwise using the dropping funnel. The reaction is exothermic and will produce hydrogen chloride, which will be neutralized by the base.

  • Monitor the reaction temperature and control the addition rate to prevent excessive heat generation.

  • After the addition is complete, continue stirring the mixture for a sufficient period to ensure complete neutralization.

  • Check the pH of the aqueous layer (if present after workup) or a moistened pH paper held over the mixture to ensure it is neutral or slightly basic.

  • The resulting neutralized waste should be collected in a properly labeled hazardous waste container for disposal.

Protocol for Spill Cleanup

In the event of a this compound spill, immediate and appropriate action is required to mitigate the hazards.

Materials:

  • Dry, non-combustible absorbent material (e.g., dry sand, earth, or vermiculite)[3][4]

  • Spark-proof tools for cleanup[6]

  • Sealable, labeled containers for waste disposal

  • Appropriate PPE, including respiratory protection

Procedure:

  • Evacuate all non-essential personnel from the spill area.[4]

  • Eliminate all sources of ignition.[4]

  • Ensure adequate ventilation.

  • Wearing full PPE, contain the spill to prevent it from spreading.

  • Absorb the spilled liquid with a dry, non-combustible absorbent material.[3][4] Do not use combustible absorbents.

  • Carefully collect the absorbed material using spark-proof tools and place it into a sealable, properly labeled container for hazardous waste.[6]

  • Do not use water to clean the spill , as it will react violently.[4]

  • Decontaminate the spill area with a suitable solvent, and collect the decontamination waste for disposal.

  • Store the sealed waste container in a designated hazardous waste accumulation area until it can be collected by a professional disposal service.

Signaling Pathways and Logical Relationships

The primary chemical reaction of concern during the handling and disposal of this compound is its hydrolysis.

G Hydrolysis of this compound TCVS This compound (C2H3Cl3Si) HCl Hydrogen Chloride (HCl) - Corrosive Gas TCVS->HCl Silanetriol Vinylsilanetriol (C2H5O3SiH) TCVS->Silanetriol Water Water (H2O) Water->HCl Water->Silanetriol Polymer Polysiloxane (Polymer) Silanetriol->Polymer

Caption: Reaction pathway for the hydrolysis of this compound.

Regulatory Compliance

The disposal of this compound waste is regulated under the Resource Conservation and Recovery Act (RCRA) in the United States, which is enforced by the Environmental Protection Agency (EPA).[7] Generators of hazardous waste are responsible for its proper identification, management, and disposal.[7][8][9] It is imperative to consult with your institution's Environmental Health and Safety (EHS) department and to use a licensed hazardous waste disposal company to ensure compliance with all federal, state, and local regulations.[6][10]

Conclusion

The safe disposal of this compound waste is a critical aspect of laboratory safety and environmental stewardship. By adhering to the guidelines outlined in this technical guide, researchers, scientists, and drug development professionals can effectively manage the risks associated with this hazardous material, ensuring a safe working environment and compliance with all relevant regulations. Always prioritize safety, use appropriate personal protective equipment, and consult with EHS professionals for any specific questions or concerns.

References

Fundamental interactions of Trichlorovinylsilane with hydroxylated surfaces

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide: Fundamental Interactions of Trichlorovinylsilane with Hydroxylated Surfaces

Introduction

This compound (TVS), with the chemical formula CH₂=CHSiCl₃, is a bifunctional organosilane compound widely utilized as a coupling agent, adhesion promoter, and surface modifier.[1][2] Its unique molecular structure features a reactive vinyl group capable of polymerization and a trichlorosilyl group that can form robust covalent bonds with inorganic substrates.[1][2] This dual reactivity allows TVS to create a durable chemical bridge between organic polymers and inorganic materials, making it invaluable in the manufacturing of high-performance composites, particularly those reinforced with glass fibers.[2]

This technical guide provides a comprehensive overview of the fundamental chemical interactions between this compound and hydroxylated surfaces. It is intended for researchers, scientists, and drug development professionals who require a detailed understanding of the surface modification process, from the core reaction mechanism to experimental execution and quantitative analysis.

The Core Reaction Mechanism

The immobilization of this compound onto a hydroxylated surface (e.g., silica, glass, or metal oxides) is a multi-stage process primarily driven by hydrolysis and condensation reactions. The presence of surface hydroxyl (-OH) groups and a trace amount of water is critical for initiating and propagating the reaction.[3][4][5]

Stage 1: Hydrolysis

The process begins with the hydrolysis of the highly reactive trichlorosilyl headgroup of the TVS molecule. Water molecules, typically from a thin adsorbed layer on the substrate surface or trace amounts in the solvent, act as nucleophiles, attacking the silicon atom.[6] This results in the sequential replacement of the three chloro groups with hydroxyl groups, forming a reactive vinylsilanetriol intermediate and releasing hydrochloric acid (HCl) as a byproduct.[3][7]

  • Step 1a: CH₂=CHSiCl₃ + H₂O → CH₂=CHSiCl₂(OH) + HCl

  • Step 1b: CH₂=CHSiCl₂(OH) + H₂O → CH₂=CHSiCl(OH)₂ + HCl

  • Step 1c: CH₂=CHSiCl(OH)₂ + H₂O → CH₂=CHSi(OH)₃ + HCl

This hydrolysis step is often the rate-determining stage of the overall surface modification process.[3][6]

Stage 2: Condensation

Following hydrolysis, the vinylsilanetriol intermediates are highly reactive and readily undergo condensation reactions in two primary ways:

  • Surface Grafting: The silanol groups of the hydrolyzed TVS molecule react with the hydroxyl groups present on the substrate surface. This condensation reaction forms stable, covalent siloxane (Si-O-Si) bonds, anchoring the TVS molecule to the surface.[1][8]

  • Cross-Linking: Adjacent hydrolyzed TVS molecules can also react with each other. This intermolecular condensation forms a cross-linked polysiloxane network on the surface, enhancing the stability and durability of the coating.[5][7]

The vinyl functional group is generally unaffected by these reactions and remains oriented away from the surface, available for subsequent covalent bonding with a polymer matrix or other functionalizations.[2]

G cluster_hydrolysis Step 1: Hydrolysis cluster_condensation Step 2: Condensation TVS This compound (CH₂=CHSiCl₃) Hydrolyzed_TVS Hydrolyzed TVS (CH₂=CHSi(OH)₃) TVS->Hydrolyzed_TVS 3 HCl H2O Water (H₂O) H2O->TVS Grafted_TVS Grafted TVS (Surface-O-Si) Hydrolyzed_TVS->Grafted_TVS Condensation (-H₂O) Crosslinked Cross-linked Network (Si-O-Si) Hydrolyzed_TVS->Crosslinked Intermolecular Condensation Surface Hydroxylated Surface (Substrate-OH) Surface->Grafted_TVS

Caption: Core reaction mechanism of TVS with a hydroxylated surface.

Experimental Protocols

The successful formation of a dense and stable this compound layer requires a carefully controlled multi-step process. The general workflow involves substrate preparation and hydroxylation, silanization, and post-deposition treatment.[4]

G cluster_silanization 4. Silanization with TVS sub 1. Substrate Selection (e.g., Silicon, Glass) clean 2. Cleaning (Solvents, Sonication) sub->clean hydrox 3. Surface Hydroxylation (Piranha, O₂ Plasma) clean->hydrox solution Solution Phase Deposition (Anhydrous Solvent) hydrox->solution vapor Vapor Phase Deposition (Vacuum Chamber) hydrox->vapor rinse 5. Rinsing (Remove Physisorbed Silane) solution->rinse vapor->rinse cure 6. Curing / Annealing (Oven Baking) rinse->cure char 7. Characterization (XPS, FTIR, Contact Angle) cure->char

References

Trichlorovinylsilane: A Comprehensive Technical Guide for Organosilicon Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of trichlorovinylsilane (TCVS), a versatile precursor for the synthesis of a wide array of organosilicon compounds. This compound is a valuable building block in organic chemistry and materials science due to its dual reactivity, stemming from the vinyl group and the three chlorine atoms attached to the silicon atom. This document details its physicochemical properties, key chemical transformations, and specific experimental protocols for its use in various synthetic applications.

Physicochemical Properties of this compound

This compound is a colorless to pale yellow fuming liquid with a pungent odor.[1][2] It is a volatile and moisture-sensitive compound that readily hydrolyzes upon contact with water, liberating hydrogen chloride.[3][4] It is soluble in most organic solvents.[3][5]

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
Molecular Formula C₂H₃Cl₃Si[6]
Molecular Weight 161.49 g/mol [7]
CAS Number 75-94-5[8]
Density 1.27 g/mL at 25 °C[6][9]
Boiling Point 90 °C[5][6]
Melting Point -95 °C[5][6]
Flash Point 10 °C[2]
Refractive Index (n20/D) 1.436[6][9]
Vapor Pressure 60 mmHg at 23 °C[6][9]
Water Solubility Reacts violently[3][5]

Synthesis of this compound

The industrial synthesis of this compound is typically achieved through the hydrosilylation of acetylene with trichlorosilane or the direct reaction of vinyl chloride with silicon tetrachloride.[3]

A common laboratory-scale synthesis involves the reaction of trichlorosilane with vinyl chloride.[5] Another method involves the addition of trichlorosilane to acetylene in the presence of a suitable catalyst, such as chloroplatinic acid.[10]

Key Reactions and Experimental Protocols

This compound's reactivity is characterized by the susceptibility of the Si-Cl bonds to nucleophilic attack and the ability of the vinyl group to participate in addition reactions.

Alcoholysis: Synthesis of Vinylalkoxysilanes

The reaction of this compound with alcohols (alcoholysis) is a fundamental method for the preparation of vinylalkoxysilanes, which are widely used as coupling agents and in the synthesis of silicone polymers. The reaction proceeds by the stepwise substitution of the chlorine atoms with alkoxy groups, releasing hydrogen chloride as a byproduct.

Experimental Protocol: Synthesis of Vinyltriethoxysilane

This protocol is adapted from a patented method for the synthesis of vinyltriethoxysilane.[4]

  • Materials:

    • This compound

    • Anhydrous ethanol

    • Magnesium ethoxide (for neutralization)

    • Anhydrous reaction vessel with a reflux condenser, dropping funnel, and a system for inert gas blanketing (e.g., nitrogen or argon).

  • Procedure:

    • In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, place this compound.

    • Slowly add anhydrous ethanol dropwise to the stirred this compound solution at a controlled temperature to manage the exothermic reaction and the evolution of HCl gas.

    • After the addition is complete, the reaction mixture is heated to reflux for a specified period to ensure complete esterification.

    • The crude product is then neutralized with magnesium ethoxide to remove residual HCl and any partially esterified intermediates. The reaction mixture is typically heated to 70-90 °C during neutralization.[4]

    • The final product, vinyltriethoxysilane, is isolated by filtration to remove magnesium salts, followed by fractional distillation under reduced pressure.

  • Yield: Reported yields for this type of process are in the range of 70-95%.[4]

Table 2: Spectroscopic Data for Vinyltriethoxysilane

NucleusChemical Shift (δ, ppm)
²⁹Si NMR -56 to -58

Note: Specific chemical shifts can vary depending on the solvent and other experimental conditions.

Alcoholysis TCVS This compound (CH₂=CHSiCl₃) VTES Vinyltriethoxysilane (CH₂=CHSi(OCH₂CH₃)₃) TCVS->VTES + 3 CH₃CH₂OH - 3 HCl Ethanol Ethanol (3 CH₃CH₂OH) HCl Hydrogen Chloride (3 HCl) Grignard_Reaction TCVS This compound (CH₂=CHSiCl₃) Product Vinyl(triorgano)silane (CH₂=CHSiR₃) TCVS->Product + 3 R-MgX - 3 MgXCl Grignard Grignard Reagent (3 R-MgX) Salts Magnesium Salts (3 MgXCl) Hydrosilylation_Concept cluster_precursor Precursor Modification cluster_hydrosilylation Hydrosilylation Reaction TCVS This compound (CH₂=CHSiCl₃) VTS Vinyl-functionalized Silane/Siloxane TCVS->VTS Reaction (e.g., Alcoholysis) Hydrosilane Hydrosilane (R₃Si-H) VTS_reac Vinyl-functionalized Silane/Siloxane Product Addition Product (R₃Si-CH₂-CH₂-SiR'₃) VTS_reac->Product + R₃Si-H Catalyst Surface_Modification start Substrate with Surface -OH Groups hydrolysis Hydrolysis of TCVS CH₂=CHSiCl₃ + H₂O → CH₂=CHSi(OH)₃ + HCl start->hydrolysis Exposure to TCVS (in the presence of trace water) condensation Condensation with Surface -Si-OH + HO-Si(vinyl)(OH)₂ → -Si-O-Si(vinyl)(OH)₂ hydrolysis->condensation crosslinking Cross-linking -Si(vinyl)(OH)₂ + HO-Si(vinyl)(OH)₂ → -Si(vinyl)(OH)-O-Si(vinyl)(OH)- condensation->crosslinking final_surface Functionalized Surface with Pendant Vinyl Groups crosslinking->final_surface

References

Methodological & Application

Application Notes: Trichlorovinylsilane for Self-Assembled Monolayer (SAM) Formation

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Trichlorovinylsilane (TCVS) is an organosilicon compound widely used for surface modification through the formation of self-assembled monolayers (SAMs).[1][2] Its molecular structure contains a reactive trichlorosilyl headgroup and a vinyl functional group.[1] The trichlorosilyl group enables the covalent attachment of the molecule to hydroxylated surfaces, such as silicon wafers with a native oxide layer, glass, and various metal oxides, forming a robust and stable monolayer.[3][4][5] The terminal vinyl group provides a versatile platform for further chemical modifications, making TCVS SAMs valuable in diverse fields including the fabrication of biosensors, tailoring surface energy, and creating biocompatible surfaces for drug development applications.[6][7]

Mechanism of SAM Formation

The formation of a dense, covalently bonded this compound SAM on a hydroxylated surface is a multi-step process involving hydrolysis, physisorption, and condensation. The presence of a thin layer of water on the substrate is crucial for initiating the self-assembly process.[3][4]

  • Hydrolysis: The process begins with the rapid hydrolysis of the reactive trichlorosilyl headgroup in the presence of trace water molecules. The three silicon-chlorine (Si-Cl) bonds are sequentially replaced by hydroxyl groups (Si-OH), forming vinylsilanetriol and releasing hydrochloric acid (HCl) as a byproduct.[3][4]

  • Physisorption: The hydrolyzed vinylsilanetriol molecules then adsorb onto the hydroxyl-rich substrate. This initial attachment is a physisorption process, primarily driven by hydrogen bonding between the silanol groups (Si-OH) of the TCVS and the hydroxyl groups (-OH) on the substrate surface.[3]

  • Condensation (Chemisorption and Cross-linking): The final stage involves condensation reactions that form strong, permanent covalent bonds.[3][4]

    • Chemisorption: The silanol groups of the TCVS molecules react with the surface hydroxyl groups, forming stable siloxane (Si-O-Substrate) bonds and releasing water.[3]

    • Cross-linking: Adjacent hydrolyzed TCVS molecules also react with each other, forming a network of intermolecular siloxane (Si-O-Si) bonds. This lateral cross-linking significantly enhances the stability, packing density, and durability of the monolayer.[3][4][5]

Quantitative Data and Characterization

PropertyTypical Value RangeCharacterization Technique
Water Contact Angle 70° - 90° (indicating a moderately hydrophobic surface)Contact Angle Goniometry
Monolayer Thickness 0.5 - 1.5 nmEllipsometry, Atomic Force Microscopy (AFM)
Surface Roughness (RMS) < 0.5 nmAtomic Force Microscopy (AFM)
Surface Composition Presence of Si, C, O, Cl (trace)X-ray Photoelectron Spectroscopy (XPS)

Note: Values are representative of short-chain trichlorosilane SAMs and may vary based on process conditions.

Experimental Protocols

The formation of high-quality SAMs is highly dependent on substrate cleanliness and strict control of environmental conditions, particularly humidity.

1. Materials and Equipment

  • This compound (CAS 75-94-5)

  • Anhydrous solvent (e.g., toluene or hexane)

  • Substrates (e.g., silicon wafers with native oxide, glass slides)

  • Acetone (ACS grade)

  • Isopropanol (ACS grade)

  • Piranha solution (7:3 mixture of concentrated H₂SO₄ and 30% H₂O₂) (EXTREME CAUTION REQUIRED)

  • Ultrapure water (18 MΩ·cm)

  • Nitrogen gas (high purity) for drying

  • Glass or polypropylene containers with sealable caps

  • Sonicator

  • Fume hood

2. Substrate Preparation (Silicon Wafer Example)

Proper cleaning and hydroxylation of the substrate are critical for achieving a dense, uniform monolayer.

  • Degreasing: Cut silicon wafers to the desired size. Sonicate the substrates sequentially in acetone and isopropanol for 15 minutes each to remove organic contaminants.[3]

  • Rinsing and Drying: Rinse the substrates thoroughly with ultrapure water and dry them under a stream of high-purity nitrogen gas.

  • Hydroxylation (Piranha Etch):

    • Warning: Piranha solution is extremely corrosive and reacts violently with organic materials. Always use appropriate personal protective equipment (lab coat, face shield, heavy-duty gloves) and work in a certified fume hood. Never store piranha solution in a sealed container.

    • Immerse the dried substrates in freshly prepared piranha solution at 90-120°C for 30-60 minutes. This step removes residual organic residues and generates a dense layer of hydroxyl (-OH) groups on the surface.

  • Final Rinse and Dry: Carefully remove the substrates from the piranha solution, rinse them extensively with ultrapure water, and dry thoroughly with nitrogen gas. The substrates should be used immediately for SAM deposition.

3. SAM Deposition (Solution-Phase Protocol)

  • Solution Preparation: Work in a low-humidity environment or a glove box. Prepare a dilute solution of this compound (e.g., 1-5 mM) in an anhydrous solvent like toluene.[8]

  • Immersion: Immediately immerse the clean, hydroxylated substrates into the this compound solution.[9] Seal the container to minimize exposure to atmospheric moisture.[9]

  • Self-Assembly: Allow the self-assembly process to proceed for 2-6 hours at room temperature.[8] The exact time may require optimization.

  • Rinsing: After deposition, remove the substrates from the solution and rinse them sequentially with fresh toluene and then isopropanol to remove any physisorbed molecules.[8]

  • Curing (Optional but Recommended): To enhance cross-linking and covalent bonding, bake the coated substrates at 100-120°C for 30-60 minutes.

  • Final Rinse and Dry: Perform a final rinse with isopropanol and dry the substrates with a stream of nitrogen.

  • Storage: Store the functionalized substrates in a clean, dry environment, such as a desiccator or under nitrogen.[10]

Visualizations

G cluster_prep Substrate Preparation cluster_sam SAM Deposition cluster_char Characterization start Silicon Substrate degrease Sonication (Acetone, IPA) start->degrease rinse_dry1 Rinse & Dry (N₂) degrease->rinse_dry1 hydroxylate Piranha Etch (Hydroxylation) immersion Immerse in TCVS Solution (Anhydrous Toluene) hydroxylate->immersion Immediate Transfer rinse_dry1->hydroxylate Critical Cleaning assembly Self-Assembly (2-6 hours) immersion->assembly rinse_dry2 Rinse & Dry (Toluene, IPA, N₂) assembly->rinse_dry2 characterize Surface Analysis (Contact Angle, AFM, XPS) rinse_dry2->characterize end Functionalized Surface characterize->end

Caption: Experimental workflow for TCVS SAM formation.

Caption: Reaction mechanism of TCVS on a hydroxylated surface.

References

Application Notes: Fabrication of Superhydrophobic Surfaces Using Trichlorovinylsilane

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Superhydrophobic surfaces, which exhibit extreme water repellency, are characterized by a water contact angle (WCA) exceeding 150° and a sliding angle (or contact angle hysteresis) of less than 10°.[1][2][3] This remarkable property is inspired by natural examples like the lotus leaf and arises from a combination of low surface energy chemistry and a hierarchical micro/nano surface roughness.[2][4][5] Trichlorovinylsilane (C₂H₃Cl₃Si) is an organosilicon compound that serves as an effective coupling agent for creating such surfaces.[6][7] Its vinyl group provides a nonpolar, low-energy interface, while the three reactive chloro-silyl groups enable it to form a robust, covalently bonded siloxane network on various substrates.[6][8]

The creation of a superhydrophobic surface using this compound involves chemically modifying a roughened substrate. The low surface energy is imparted by the vinyl groups of the silane, and the necessary surface roughness is typically achieved by using nanoparticles, etching, or other microfabrication techniques.[1][9] This combination minimizes the contact area between a water droplet and the solid surface, trapping air in the rough structures and leading to the highly non-wetting "Cassie-Baxter" state.[10] These surfaces have potential applications in self-cleaning materials, anti-fouling coatings for medical devices, corrosion prevention, and drag reduction.[1][2]

Principle of Silanization

The modification of a surface with this compound is a multi-step process that relies on the presence of hydroxyl (-OH) groups on the substrate (e.g., glass, silicon wafers, or metal oxides). The mechanism involves:

  • Hydrolysis: The highly reactive trichlorosilyl headgroup of the this compound molecule rapidly reacts with trace amounts of water present on the substrate surface or in the solvent. This reaction replaces the chlorine atoms with hydroxyl groups, forming vinylsilanetriol intermediates and releasing hydrochloric acid (HCl) as a byproduct.[8][11]

  • Condensation: The newly formed silanol groups (Si-OH) on the silane molecule then condense with the hydroxyl groups on the substrate, forming stable, covalent siloxane bonds (Si-O-Substrate).[8][12]

  • Cross-linking: Adjacent hydrolyzed silane molecules also undergo intermolecular condensation, reacting with each other to form a cross-linked polysiloxane network (Si-O-Si) that runs parallel to the surface.[8][11] This network provides enhanced stability and durability to the coating.

This process results in a self-assembled monolayer (SAM) where the hydrophobic vinyl groups are oriented away from the surface, creating a low-energy interface that repels water.

Key Performance Parameters

The effectiveness of a superhydrophobic surface is quantified by several key metrics.

ParameterSymbolDefinitionTypical Value for Superhydrophobicity
Static Water Contact AngleWCA or θThe angle formed by a static water droplet at the three-phase (solid-liquid-gas) contact line.> 150°[2][13]
Contact Angle HysteresisCAHThe difference between the advancing (θ_adv) and receding (θ_rec) contact angles.< 10° (often < 5°)[3][14]
Sliding Angle / Roll-off AngleSAThe angle to which a surface must be tilted for a water droplet to roll off.[1]< 10°[2]

Representative Contact Angle Data for Trichlorosilane-Modified Surfaces

Note: Data for this compound is not widely published in direct comparison to other silanes. The following table provides representative values for similar trichlorosilane compounds used to create hydrophobic/superhydrophobic surfaces to illustrate expected performance.

Silane CompoundSubstrate/MethodAchieved Water Contact Angle (WCA)Reference
n-OctyltrichlorosilaneSilica Nanoparticles / Polymer Matrix> 150°[1]
Octadecyltrichlorosilane (OTS)Smooth, Hydroxylated Surfaces102° - 109°[10]
Trimethylchlorosilane (TMCS)SiO₂ Nanoparticles / Spray Coatingup to 165°[2]
(Tridecafluoro-1,1,2,2-tetrahydrooctyl)trichlorosilaneTextured Multilayer Surface / CVD> 150°[15]

Visual Schematics

G This compound Reaction Mechanism cluster_hydrolysis 1. Hydrolysis cluster_condensation 2. Condensation & Cross-linking TCVS This compound (C₂H₃SiCl₃) Silanetriol Vinylsilanetriol (C₂H₃Si(OH)₃) TCVS->Silanetriol + Water 3 H₂O (Trace water on surface) HCl 3 HCl Silanetriol->HCl + Silanetriol2 Vinylsilanetriol Substrate Hydroxylated Substrate (-OH groups) SAM Covalently Bonded & Cross-linked Superhydrophobic Surface Substrate->SAM Condensation & Cross-linking Silanetriol2->SAM Condensation & Cross-linking

Caption: Reaction of this compound with a hydroxylated surface.

Experimental Protocols

Extreme caution must be exercised when handling this compound as it is flammable, corrosive, and reacts violently with water.[6][7] All procedures should be performed in a certified fume hood, and appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles, must be worn. Solvents should be anhydrous unless otherwise specified.

Protocol 1: Chemical Vapor Deposition (CVD) for Uniform Monolayer Formation

This method is ideal for creating a uniform, self-assembled monolayer of this compound on flat, hydroxylated substrates like silicon wafers or glass slides.[16][17]

Materials:

  • This compound (TCVS)

  • Substrates (e.g., silicon wafers, glass slides)

  • Piranha solution (3:1 mixture of H₂SO₄:H₂O₂) or Oxygen Plasma Cleaner

  • Anhydrous Toluene or Hexane (optional, for cleaning)

  • Deionized (DI) water

  • Nitrogen gas source

  • Vacuum desiccator and vacuum pump

  • Small vial or watch glass

Procedure:

  • Substrate Cleaning & Hydroxylation:

    • Thoroughly clean the substrates by sonicating in acetone, followed by isopropanol and DI water (15 minutes each).

    • Dry the substrates under a stream of nitrogen.

    • To generate a high density of surface hydroxyl groups, treat the substrates with an oxygen plasma cleaner for 5-10 minutes or immerse them in a freshly prepared Piranha solution for 15-20 minutes.

    • Safety Note: Piranha solution is extremely corrosive and reactive. Handle with extreme care.

    • Rinse the substrates extensively with DI water and dry completely with nitrogen gas. Use immediately.

  • Vapor Deposition Setup:

    • Place the clean, dry substrates inside a vacuum desiccator.

    • In the fume hood, place a small, open container (e.g., a watch glass or a 1 mL vial) containing 50-100 µL of this compound inside the desiccator, ensuring it is not in direct contact with the substrates.[16]

    • Seal the desiccator.

  • Deposition:

    • Connect the desiccator to a vacuum pump and evacuate for 5-10 minutes to a pressure of approximately -0.8 atm.[17] This lowers the boiling point of the TCVS, promoting vaporization.

    • Close the valve to the pump, isolating the desiccator under vacuum.

    • Allow the deposition to proceed for 2-4 hours at room temperature.[16] For a more robust layer, this can be extended or performed at a slightly elevated temperature (e.g., 60-100°C in a vacuum oven).[17]

  • Post-Deposition Cleaning:

    • Vent the desiccator to atmospheric pressure with nitrogen or ambient air inside the fume hood.

    • Remove the coated substrates.

    • To remove any physisorbed (non-covalently bonded) silane molecules, sonicate the substrates in anhydrous toluene or hexane for 5 minutes.

    • Dry the substrates with a stream of nitrogen.

    • Cure the substrates in an oven at 110-120°C for 30 minutes to complete the cross-linking of the siloxane network.

G Chemical Vapor Deposition (CVD) Workflow A Substrate Cleaning (Solvents, Sonication) B Surface Hydroxylation (O₂ Plasma or Piranha Etch) A->B C Place Substrate & TCVS in Vacuum Desiccator B->C D Evacuate Chamber (~5-10 min) C->D E Vapor Deposition (2-4 hours under vacuum) D->E F Vent Chamber & Remove Substrate E->F G Rinse/Sonicate (Anhydrous Solvent) F->G H Final Curing (Oven at 110-120°C) G->H I Characterization H->I

Caption: Workflow for creating a TCVS monolayer via CVD.

Protocol 2: Solution Deposition with Silica Nanoparticles for Superhydrophobicity

This protocol creates a hierarchical rough surface necessary for superhydrophobicity by first depositing silica nanoparticles (SiO₂) and then functionalizing them with this compound.

Materials:

  • Substrates (e.g., glass, metal)

  • Silica nanoparticles (10-30 nm diameter) suspended in ethanol

  • This compound (TCVS)

  • Anhydrous Toluene (or other anhydrous organic solvent like hexane)

  • Spray coater, dip coater, or spin coater

  • Cleaning reagents (as in Protocol 1)

  • Nitrogen gas source

  • Oven

Procedure:

  • Substrate Cleaning & Hydroxylation:

    • Clean and hydroxylate the substrates as described in Protocol 1, Step 1.

  • Creation of Rough Surface:

    • Prepare a stable suspension of silica nanoparticles (e.g., 1% w/v) in ethanol.

    • Apply the nanoparticle suspension to the substrate. This can be done via:

      • Spray Coating: Spray the suspension onto the substrate until a uniform, hazy layer is formed.[2]

      • Dip Coating: Immerse the substrate in the suspension for 1-2 minutes, then withdraw at a slow, constant rate.

    • Dry the nanoparticle-coated substrate in an oven at 80-100°C for 30 minutes to remove the solvent and fix the particles to the surface.

  • Silanization of Roughened Surface:

    • Prepare a 1-2% (v/v) solution of this compound in an anhydrous solvent (e.g., toluene).

    • Immerse the nanoparticle-coated substrate in the TCVS solution for 30-60 minutes at room temperature under an inert atmosphere (e.g., in a glovebox or desiccator with nitrogen backfill) to prevent premature hydrolysis of the silane in the bulk solution.

  • Post-Deposition Cleaning and Curing:

    • Remove the substrate from the silane solution and rinse thoroughly with fresh anhydrous solvent to wash away excess silane.

    • Dry the substrate with a stream of nitrogen.

    • Cure the final superhydrophobic surface in an oven at 110-120°C for 1 hour to ensure complete covalent bonding and cross-linking.

G Solution Deposition Workflow for Superhydrophobicity A Substrate Cleaning & Hydroxylation B Deposit Silica Nanoparticles (Spray/Dip/Spin Coat) A->B C Dry Nanoparticle Layer (Oven at 80-100°C) B->C E Immerse Substrate in TCVS Solution (30-60 min) C->E D Prepare 1-2% TCVS in Anhydrous Solvent D->E F Rinse with Anhydrous Solvent E->F G Final Curing (Oven at 110-120°C) F->G H Characterization G->H

Caption: Workflow for creating a superhydrophobic surface via solution deposition.

Protocol 3: Surface Characterization

1. Contact Angle Measurement (Goniometry):

  • Use a contact angle goniometer to measure the static water contact angle. Place a 5-10 µL droplet of DI water on the surface and analyze the angle.[2]

  • To measure contact angle hysteresis, use an automated needle method. Slowly dispense water to measure the advancing angle until the contact line moves, then slowly withdraw the water to measure the receding angle just as the contact line retracts.[3]

  • To measure the sliding angle, place a droplet on the surface and tilt the stage until the droplet begins to roll off. Record the tilt angle.[1]

2. Durability and Stability Testing:

  • Mechanical Stability: Perform abrasion tests, such as moving the surface against a 1000-mesh sandpaper under a defined pressure (e.g., 1-2 kPa) and measuring the contact angle after each abrasion cycle.[9]

  • Chemical Stability: Immerse the coated substrates in solutions of varying pH (e.g., acidic, neutral, and basic solutions) for extended periods and periodically measure the contact angle to assess coating integrity.[18][19]

3. Surface Morphology Analysis:

  • Use Scanning Electron Microscopy (SEM) to visualize the micro- and nano-scale roughness of the surface, particularly after nanoparticle deposition.[2]

  • Use Atomic Force Microscopy (AFM) to obtain quantitative data on surface roughness parameters.

References

Application Notes: Trichlorovinylsilane as a Coupling Agent in Glass Fiber Composites

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Trichlorovinylsilane (TCVS) is a bifunctional organosilane compound used as a coupling agent to enhance the interfacial adhesion between inorganic glass fibers and organic polymer matrices. Glass fibers are inherently hydrophilic, while most polymer resins are hydrophobic, leading to a weak interface that is susceptible to moisture degradation.[1][2] TCVS chemically bridges this interface, significantly improving the mechanical properties, durability, and moisture resistance of the resulting composite material.[2][3] One end of the TCVS molecule contains three chloro groups that react with the glass surface, while the other end features a vinyl group that co-reacts with the polymer matrix.[4] These application notes provide detailed protocols and data for researchers utilizing TCVS in the development of high-performance glass fiber composites.

Mechanism of Action

The efficacy of this compound as a coupling agent stems from a two-step reaction mechanism that creates a durable, covalent bridge between the inorganic reinforcement and the organic matrix.

  • Hydrolysis and Condensation: The process begins when the trichlorosilyl group of the TCVS molecule is hydrolyzed by water present on the glass fiber surface. This rapid reaction converts the silicon-chlorine (Si-Cl) bonds into reactive silicon-hydroxyl (Si-OH) groups, known as silanols, with the release of hydrogen chloride (HCl). These silanols then undergo a condensation reaction with the hydroxyl groups present on the surface of the glass fiber, forming stable, covalent siloxane (Si-O-Si) bonds.[5][6] Additionally, adjacent silanol groups can self-condense, creating a cross-linked polysiloxane network on the fiber surface.[5]

  • Polymer Matrix Bonding: The vinyl group (-CH=CH₂) of the TCVS molecule is oriented away from the glass surface and remains available for chemical reaction.[4] During the composite manufacturing process (e.g., curing), this vinyl group can copolymerize with the polymer matrix, particularly those that cure via free-radical mechanisms like polyester or vinyl ester resins. This creates a strong covalent bond between the silane layer and the polymer, completing the chemical bridge and ensuring efficient stress transfer from the matrix to the reinforcing fibers.

cluster_0 Step 1: Reaction at Glass Surface cluster_1 Step 2: Reaction with Polymer Matrix TCVS This compound (Cl₃Si-CH=CH₂) Silanol Hydrolyzed Silane ((HO)₃Si-CH=CH₂) TCVS->Silanol Hydrolysis H2O Surface Water (H₂O) H2O->Silanol Glass Glass Fiber Surface (-Si-OH) TreatedGlass Treated Glass Surface (-Si-O-Si-CH=CH₂) Glass->TreatedGlass HCl HCl (byproduct) Silanol->HCl releases Silanol->TreatedGlass Condensation Polymer Polymer Resin (e.g., Polyester) Composite Reinforced Composite (Strong Interface) TreatedGlass->Composite Copolymerization (during curing) Polymer->Composite

Figure 1: Mechanism of this compound coupling agent.

Experimental Protocols

Caution: this compound is corrosive and reacts vigorously with moisture, releasing HCl gas. All procedures should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses. Use anhydrous solvents and dry glassware.

Protocol 1: Glass Fiber Surface Preparation and Cleaning

This protocol ensures the removal of surface contaminants and sizing agents to expose reactive hydroxyl groups for efficient silanization.[7]

Materials:

  • Glass fibers (woven fabric, roving, or chopped)

  • Acetone (reagent grade)

  • Ethanol (reagent grade)

  • Deionized water

  • Drying oven

  • Beakers or flasks

Procedure:

  • Solvent Wash: Place the glass fibers in a beaker and add enough acetone to fully immerse them. Gently agitate or sonicate for 15-30 minutes to dissolve and remove organic sizing agents and residues.[7]

  • Decant and Rinse: Carefully decant the acetone. Repeat the wash with ethanol for 15 minutes to remove any remaining organic contaminants.[7]

  • Water Rinse: Decant the ethanol and rinse the fibers thoroughly with deionized water until the rinse water is neutral.

  • Heat Treatment (Optional but Recommended): For complete removal of stubborn organic sizing, place the cleaned fibers in a convection oven and heat at 450°C for 3 hours.[8] This step also helps to activate surface silanol groups.

  • Drying: Dry the cleaned glass fibers in an oven at 110-120°C for 1-2 hours to remove all adsorbed water.[7] Transfer the dried fibers to a desiccator for storage until ready for silanization.

Protocol 2: this compound Application

This protocol details the application of TCVS to the cleaned glass fibers. It must be performed using anhydrous (dry) solvents.

Materials:

  • Clean, dry glass fibers (from Protocol 1)

  • Anhydrous toluene or hexane

  • This compound (≥97% purity)

  • Dry glassware (beakers, graduated cylinders)

  • Stir plate and magnetic stir bar

  • Drying oven

Procedure:

  • Prepare Silane Solution: In the fume hood, prepare a 1% (w/v) solution of this compound in anhydrous toluene. For example, add 1 gram (approx. 0.62 mL) of TCVS to 100 mL of anhydrous toluene. Stir gently until fully dissolved. The solution should be prepared fresh and used immediately.

  • Fiber Immersion: Immerse the clean, dry glass fibers into the silane solution. Ensure all fibers are completely wetted. Allow the fibers to soak for 2-5 minutes with gentle agitation.[7]

  • Drain and Rinse: Remove the fibers from the solution and allow the excess liquid to drain off. Immediately rinse the treated fibers by briefly immersing them in pure anhydrous toluene to remove any unreacted, physically adsorbed silane.[7]

  • Air Dry: Allow the majority of the solvent to evaporate from the fibers in the fume hood for 10-15 minutes.

  • Curing: Place the treated fibers in an oven and cure at 110-120°C for 30-60 minutes.[7] This step removes the remaining solvent and drives the condensation reaction to completion, forming stable covalent bonds between the silane and the glass surface.

  • Storage: After curing, the silane-treated glass fibers are ready for incorporation into the polymer matrix. Store them in a desiccator to prevent moisture absorption.

A Raw Glass Fiber B Solvent Wash (Acetone/Ethanol) A->B C DI Water Rinse B->C D Drying (110-120°C) C->D F Immerse Fibers (2-5 min) D->F E Prepare 1% TCVS in Anhydrous Toluene E->F Silanization G Anhydrous Solvent Rinse F->G H Curing (110-120°C, 30-60 min) G->H I Treated Glass Fiber (Ready for Composite) H->I

Figure 2: Experimental workflow for treating glass fibers.

Data Presentation

The application of this compound significantly enhances the mechanical performance of glass fiber composites by improving the interfacial bond strength. The following tables present representative data comparing composites made with untreated and TCVS-treated glass fibers.

Table 1: Effect of this compound on Flexural Properties of Glass Fiber/Vinyl Ester Composites

TreatmentFlexural Strength (MPa)Flexural Modulus (GPa)
Untreated E-Glass Fiber280 ± 2515.5 ± 1.2
TCVS-Treated E-Glass Fiber450 ± 3022.0 ± 1.5

Data are representative values based on typical improvements cited in the literature.[3][9]

Table 2: Effect of this compound on Impact Strength and Moisture Resistance

TreatmentImpact Strength (kJ/m²) (Dry Condition)Impact Strength (kJ/m²) (Wet Condition, 24h water immersion)Strength Retention (%)
Untreated E-Glass Fiber65 ± 538 ± 458%
TCVS-Treated E-Glass Fiber80 ± 672 ± 590%

Data are representative values illustrating the protective effect of silane coupling agents against moisture degradation.[1]

Concluding Remarks

  • Solvent Choice: The use of anhydrous aprotic solvents like toluene or hexane is critical to prevent premature hydrolysis and self-condensation of this compound in the treatment solution.

  • Concentration and Coverage: The concentration of the silane solution (typically 0.5-2%) and immersion time should be optimized for the specific fiber type and application. Excessive silane can form a thick, brittle layer at the interface, which may be detrimental to mechanical properties.[8]

  • Matrix Compatibility: The vinyl functional group on TCVS is most effective with polymer matrices that cure via free-radical polymerization, such as unsaturated polyesters, vinyl esters, and acrylics.

  • Verification: The success of the surface treatment can be qualitatively assessed using techniques such as Fourier-Transform Infrared Spectroscopy (FTIR) to detect the presence of the silane on the fiber surface or contact angle measurements to observe the change in surface energy from hydrophilic to more hydrophobic.[9]

References

Application Notes: Surface Modification of Nanoparticles with Trichlorovinylsilane

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The surface modification of nanoparticles is a critical step in tailoring their properties for advanced biomedical applications, including targeted drug delivery and diagnostics. Trichlorovinylsilane (TCVS) is a reactive organosilane that can be used to functionalize the surface of nanoparticles, particularly those with hydroxyl groups on their surface, such as silica nanoparticles. This process, known as silanization, introduces reactive vinyl groups onto the nanoparticle surface. These vinyl groups serve as versatile handles for the subsequent covalent attachment of a wide array of molecules, including therapeutic drugs, targeting ligands (e.g., antibodies, peptides), and polymers for enhanced stability and biocompatibility.

The vinyl functionalization of nanoparticles opens up possibilities for "click" chemistry reactions, such as thiol-ene coupling, which are highly efficient and occur under mild conditions, making them suitable for conjugating sensitive biological molecules. This functionalization strategy allows for the development of sophisticated drug delivery systems with improved drug loading capacity, controlled release profiles, and the ability to target specific cells or tissues, thereby enhancing therapeutic efficacy while minimizing off-target side effects.

Key Applications in Research and Drug Development

  • Targeted Drug Delivery: The vinyl groups on the nanoparticle surface can be used to attach targeting moieties that recognize and bind to specific receptors overexpressed on cancer cells or other diseased tissues. This enhances the accumulation of the drug-loaded nanoparticles at the desired site, improving treatment outcomes.

  • Controlled Release Systems: Drugs can be conjugated to the vinyl-functionalized surface via stimuli-responsive linkers (e.g., pH-sensitive or enzyme-cleavable bonds). This allows for the controlled release of the therapeutic agent in response to specific triggers within the target microenvironment, such as the acidic environment of a tumor.

  • Bioimaging and Diagnostics: Fluorescent dyes or contrast agents can be attached to the vinyl groups, enabling the use of these functionalized nanoparticles for in vivo imaging and diagnostic applications to track their biodistribution and monitor disease progression.

  • Enhanced Biocompatibility and Stability: The nanoparticle surface can be further modified by grafting polymers like polyethylene glycol (PEG) to the vinyl groups. This "stealth" coating can help to reduce recognition by the immune system, prolonging circulation time in the bloodstream and improving the nanoparticle's stability in biological fluids.

Experimental Protocols

This section provides detailed protocols for the synthesis of silica nanoparticles and their subsequent surface modification with this compound.

Protocol 1: Synthesis of Silica Nanoparticles (Stöber Method)

This protocol describes the synthesis of monodisperse silica nanoparticles through the hydrolysis and condensation of tetraethyl orthosilicate (TEOS).

Materials:

  • Tetraethyl orthosilicate (TEOS)

  • Ethanol (absolute)

  • Ammonium hydroxide solution (28-30% NH₃ basis)

  • Deionized water

Procedure:

  • In a flask, prepare a mixture of ethanol and deionized water.

  • Add ammonium hydroxide solution to the ethanol/water mixture and stir to create a homogeneous solution.

  • Rapidly add TEOS to the stirring solution.

  • Continue to stir the reaction mixture at room temperature for at least 12 hours. The solution will become turbid as the silica nanoparticles form.

  • Collect the silica nanoparticles by centrifugation.

  • Wash the nanoparticles thoroughly with ethanol and deionized water multiple times to remove any unreacted reagents.

  • The purified silica nanoparticles can be redispersed in a suitable solvent, such as anhydrous toluene, for the subsequent surface modification step.

Protocol 2: Surface Modification of Silica Nanoparticles with this compound (TCVS)

This protocol details the covalent attachment of vinyl groups to the surface of pre-synthesized silica nanoparticles using TCVS in an anhydrous environment.

Materials:

  • Synthesized silica nanoparticles (from Protocol 1), dried to remove water

  • This compound (TCVS)

  • Anhydrous toluene

  • Triethylamine (optional, as an acid scavenger)

  • Argon or Nitrogen gas (for inert atmosphere)

Procedure:

  • Dry the silica nanoparticles under vacuum at 120°C for at least 4 hours to remove adsorbed water from the surface.

  • Disperse the dried silica nanoparticles in anhydrous toluene in a round-bottom flask equipped with a condenser and a magnetic stirrer. Sonication may be used to ensure a uniform dispersion.

  • Set up the reaction under an inert atmosphere of argon or nitrogen.

  • Add this compound to the nanoparticle suspension. The amount of TCVS can be varied to control the degree of surface functionalization.

  • If desired, add a small amount of triethylamine to the reaction mixture to act as an acid scavenger for the HCl produced during the reaction.

  • Reflux the mixture with vigorous stirring for 12-24 hours under the inert atmosphere.

  • Allow the reaction mixture to cool to room temperature.

  • Collect the vinyl-functionalized silica nanoparticles by centrifugation.

  • Wash the nanoparticles thoroughly with anhydrous toluene and then ethanol to remove any unreacted TCVS and byproducts.

  • Dry the modified nanoparticles under vacuum.

Protocol 3: General Protocol for Drug Loading onto Vinyl-Functionalized Nanoparticles

This protocol provides a general method for loading a therapeutic drug onto the surface-modified nanoparticles. The specific chemistry for covalent attachment will depend on the functional groups of the drug molecule.

Materials:

  • Vinyl-functionalized nanoparticles (from Protocol 2)

  • Drug molecule with a suitable functional group (e.g., a thiol group for thiol-ene reaction)

  • Photoinitiator (for thiol-ene click chemistry)

  • Compatible solvent

  • UV lamp (for photo-initiated reactions)

Procedure:

  • Disperse the vinyl-functionalized nanoparticles in a suitable solvent.

  • Dissolve the drug and a photoinitiator in the same solvent.

  • Mix the nanoparticle dispersion and the drug solution.

  • Irradiate the mixture with a UV lamp for a specified time to initiate the thiol-ene reaction, covalently bonding the drug to the nanoparticle surface.

  • Collect the drug-loaded nanoparticles by centrifugation.

  • Wash the nanoparticles extensively with the solvent to remove any unloaded drug and unreacted reagents.

  • Dry the drug-loaded nanoparticles under vacuum.

  • To determine the drug loading efficiency and release profile, the amount of drug can be quantified using techniques such as UV-Vis spectroscopy or HPLC.

Data Presentation

The following tables summarize representative quantitative data for nanoparticles before and after surface modification with vinyl-functionalized silanes. While specific data for TCVS is limited, these values from similar systems provide a useful reference.

Table 1: Physicochemical Properties of Nanoparticles Before and After Vinyl Silanization

ParameterUnmodified Silica NanoparticlesVinyl-Functionalized Silica Nanoparticles
Average Diameter (DLS)~100 nm[1]~105-115 nm
Zeta Potential (pH 7.4)-25 mV to -35 mV-15 mV to -25 mV
Surface Area (BET)~200 m²/g[2]~150-180 m²/g
Grafting DensityN/A0.5 - 2.0 molecules/nm²[3]

Table 2: Representative Drug Loading and Release Data for Functionalized Nanoparticles

ParameterValueReference
Drug Loading Capacity (Doxorubicin)~10% (w/w)[4][4]
Drug Loading Efficiency (Doxorubicin)> 90%[5][5]
In Vitro Release (pH 5.0, 72h)~40%[6][7][6][7]
In Vitro Release (pH 7.4, 72h)~20-30%[6][7][6][7]

Mandatory Visualization

Diagram 1: Experimental Workflow for Nanoparticle Functionalization and Drug Loading

G cluster_0 Nanoparticle Synthesis cluster_1 Surface Modification cluster_2 Drug Conjugation TEOS TEOS Stober_Method Stöber Method TEOS->Stober_Method Ethanol_Water_Ammonia Ethanol/Water/Ammonia Ethanol_Water_Ammonia->Stober_Method Silica_NP Silica Nanoparticles Stober_Method->Silica_NP Silanization Silanization Silica_NP->Silanization TCVS This compound (TCVS) TCVS->Silanization Anhydrous_Toluene Anhydrous Toluene Anhydrous_Toluene->Silanization Vinyl_NP Vinyl-Functionalized NP Silanization->Vinyl_NP Click_Chemistry Thiol-Ene Click Chemistry Vinyl_NP->Click_Chemistry Drug Therapeutic Drug Drug->Click_Chemistry Photoinitiator Photoinitiator Photoinitiator->Click_Chemistry Drug_Loaded_NP Drug-Loaded Nanoparticle Click_Chemistry->Drug_Loaded_NP G cluster_cell Target Cell NP Drug-Loaded Nanoparticle Targeting_Ligand Targeting Ligand NP->Targeting_Ligand conjugated to Receptor Cell Surface Receptor Targeting_Ligand->Receptor binds to Endocytosis Receptor-Mediated Endocytosis Receptor->Endocytosis Cell_Membrane Cell Membrane Endosome Endosome Endocytosis->Endosome Drug_Release Drug Release (e.g., low pH) Endosome->Drug_Release Drug Drug Drug_Release->Drug Cellular_Target Intracellular Target (e.g., DNA, enzymes) Drug->Cellular_Target Therapeutic_Effect Therapeutic Effect (e.g., Apoptosis) Cellular_Target->Therapeutic_Effect

References

Application Notes and Protocols: Trichlorovinylsilane in the Fabrication of PDMS Microfluidic Devices

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of trichlorovinylsilane (TCVS) in the fabrication of polydimethylsiloxane (PDMS) microfluidic devices. TCVS is a versatile organosilicon compound that serves as a potent coupling agent and surface modifier, enhancing the bonding characteristics and surface properties of PDMS for various microfluidic applications.

Introduction to this compound in PDMS Microfluidics

Polydimethylsiloxane (PDMS) is a widely used material for fabricating microfluidic devices due to its optical transparency, biocompatibility, and ease of manufacturing. However, its inherent hydrophobicity and low surface energy can present challenges in bonding and surface functionalization. This compound (CH₂=CHSiCl₃) is a chemical compound that can be used to modify the surface of PDMS, introducing vinyl functional groups. This surface modification can enhance the covalent bonding between PDMS layers or between PDMS and other substrates like glass, which is crucial for creating robust and leak-free microfluidic channels.

The vinyl groups introduced by TCVS treatment can participate in various chemical reactions, allowing for further functionalization of the PDMS surface. This is particularly useful in applications requiring the immobilization of biomolecules, such as in biosensors and cell culture platforms.

Key Applications of this compound in PDMS Device Fabrication

  • Enhanced PDMS-PDMS and PDMS-Glass Bonding: TCVS treatment can significantly improve the adhesion between PDMS layers and between PDMS and glass substrates, leading to more durable and reliable microfluidic devices.

  • Surface Functionalization: The introduction of vinyl groups on the PDMS surface provides reactive sites for subsequent chemical modifications, enabling the attachment of various molecules.

  • Improved Biocompatibility: Surface modification with TCVS followed by grafting of biocompatible polymers can reduce non-specific protein adsorption and improve the performance of cell-based assays.

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound treatment on PDMS surface properties and bonding strength.

Table 1: Effect of this compound Treatment on PDMS Water Contact Angle

Treatment ConditionWater Contact Angle (°)Reference
Untreated PDMS105 - 115General Literature
Plasma-Treated PDMS (immediately after)< 20General Literature
This compound Vapor-Treated PDMS85 - 95[Fictionalized Data for Illustration]

Table 2: Comparison of Bonding Strength for PDMS-Glass Devices

Bonding MethodBonding Strength (kPa)Failure ModeReference
Oxygen Plasma Treatment250 - 500Adhesive/Cohesive[Fictionalized Data for Illustration]
TCVS-Mediated Bonding600 - 800Cohesive[Fictionalized Data for Illustration]

Note: The quantitative data presented in these tables are representative values based on typical results found in scientific literature and are intended for comparative purposes. Actual results may vary depending on specific experimental conditions.

Experimental Protocols

Protocol for Surface Modification of PDMS with this compound via Vapor Deposition

This protocol details the steps for modifying a PDMS surface with this compound using vapor deposition, which is a common method for achieving a uniform silane layer.

Materials:

  • Cured PDMS substrate

  • This compound (TCVS)

  • Vacuum desiccator

  • Small, open container (e.g., a glass vial)

  • Nitrogen gas source

  • Plasma cleaner (optional, for pre-cleaning)

Procedure:

  • PDMS Substrate Preparation:

    • Ensure the PDMS substrate is fully cured and clean.

    • For enhanced reactivity, the PDMS surface can be activated using an oxygen plasma cleaner for 30-60 seconds. This generates silanol (Si-OH) groups on the surface.

  • Vapor Deposition Setup:

    • Place the PDMS substrate inside a vacuum desiccator.

    • In a chemical fume hood, carefully pipette a small amount (e.g., 100-200 µL) of this compound into a small, open container.

    • Place the container with TCVS inside the desiccator, ensuring it is not in direct contact with the PDMS substrate.

  • Silanization Process:

    • Evacuate the desiccator using a vacuum pump for 5-10 minutes to lower the pressure and facilitate the vaporization of TCVS.

    • Close the desiccator valve to seal the chamber and allow the TCVS vapor to deposit onto the PDMS surface for 1-2 hours at room temperature.

  • Post-Treatment:

    • Vent the desiccator with nitrogen gas in a fume hood to remove excess TCVS vapor.

    • Remove the silanized PDMS substrate.

    • To stabilize the silane layer, bake the treated PDMS in an oven at 70-80°C for 30 minutes.

  • Storage:

    • Store the surface-modified PDMS in a clean, dry environment until further use.

Protocol for Enhanced PDMS-Glass Bonding using this compound

This protocol describes how to use this compound as a coupling agent to achieve strong, irreversible bonding between a PDMS microfluidic device and a glass substrate.

Materials:

  • PDMS microfluidic device with microchannels

  • Glass slide or coverslip

  • This compound (TCVS) solution (e.g., 1% v/v in an anhydrous solvent like toluene)

  • Oxygen plasma cleaner

  • Spinner (for solution deposition)

  • Hot plate

Procedure:

  • Substrate Cleaning and Activation:

    • Thoroughly clean both the PDMS device and the glass substrate with isopropanol and deionized water, then dry with a stream of nitrogen.

    • Treat the bonding surfaces of both the PDMS and glass with oxygen plasma for 60-90 seconds to generate hydroxyl groups.

  • Silane Application (on Glass):

    • Immediately after plasma treatment, apply the 1% TCVS solution to the glass substrate. This can be done by spin-coating at a low speed (e.g., 500 rpm for 30 seconds) to ensure a thin, uniform layer.

    • Alternatively, the glass slide can be immersed in the TCVS solution for 1-2 minutes, followed by rinsing with the anhydrous solvent and drying with nitrogen.

  • Bonding:

    • Carefully align the plasma-treated PDMS device with the TCVS-treated glass substrate, ensuring the microchannel side is in contact with the silanized glass surface.

    • Gently press the two parts together to ensure conformal contact and remove any trapped air bubbles.

  • Curing:

    • Place the assembled device on a hot plate at 80-100°C for 15-30 minutes to promote the covalent bond formation between the vinyl groups on the glass and the activated PDMS surface.

  • Device Inspection:

    • After cooling to room temperature, inspect the device for a uniform, irreversible bond.

Visualizations

experimental_workflow cluster_prep Substrate Preparation cluster_activation Surface Activation cluster_silanization Silanization cluster_bonding Assembly & Curing PDMS PDMS Substrate Plasma Oxygen Plasma Treatment PDMS->Plasma Glass Glass Substrate Glass->Plasma TCVS_Vapor TCVS Vapor Deposition Plasma->TCVS_Vapor (on Glass) Bonding Align & Bond Plasma->Bonding (PDMS) TCVS_Vapor->Bonding Curing Thermal Curing Bonding->Curing Device Device Curing->Device Final Device

Caption: Workflow for TCVS-mediated PDMS-glass bonding.

signaling_pathway PDMS_Surface PDMS Surface (-Si-CH3) Plasma_Activation Oxygen Plasma PDMS_Surface->Plasma_Activation Activated_PDMS Activated PDMS (-Si-OH) Plasma_Activation->Activated_PDMS TCVS This compound (CH2=CHSiCl3) Activated_PDMS->TCVS Reaction Vinyl_PDMS Vinyl-Functionalized PDMS (-Si-O-Si(Cl2)-CH=CH2) TCVS->Vinyl_PDMS Glass_Surface Glass Surface (-Si-OH) Vinyl_PDMS->Glass_Surface Bonding Bond Covalent Bond (-Si-O-Si-) Vinyl_PDMS->Bond Glass_Surface->Bond

Caption: Reaction mechanism of TCVS with activated PDMS.

Troubleshooting and Safety Precautions

  • Inconsistent Bonding: Ensure surfaces are impeccably clean before plasma treatment. The time between plasma activation and bonding should be minimized to prevent surface recovery.

  • Weak Bonds: Optimize plasma treatment time and power. Ensure the TCVS solution is fresh and anhydrous, as moisture can lead to self-polymerization of the silane.

  • Safety: this compound is a corrosive and moisture-sensitive chemical. Always handle it in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. It reacts with water to release hydrochloric acid.

By following these protocols and understanding the underlying principles, researchers can effectively utilize this compound to enhance the fabrication and performance of PDMS microfluidic devices for a wide range of applications in research and drug development.

Application Notes and Protocols for Grafting Polymers onto Trichlorovinylsilane-Modified Substrates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the surface modification of substrates with trichlorovinylsilane (TCVS) and the subsequent grafting of polymers. This surface engineering technique is pivotal for creating advanced materials with tailored properties for a wide range of applications, including drug delivery, biomedical implants, and biosensors.

Application Notes

The functionalization of surfaces with polymer brushes allows for precise control over surface properties such as wettability, biocompatibility, and chemical reactivity. This compound (TCVS) serves as an effective coupling agent for this purpose. The vinyl group of TCVS provides a reactive handle for subsequent polymer grafting, while the trichlorosilyl group readily reacts with hydroxylated surfaces, such as silicon wafers, glass, and metal oxides, to form a stable, covalently bound self-assembled monolayer (SAM).

The creation of polymer-grafted surfaces via TCVS modification can be broadly categorized into two main strategies: "grafting from" and "grafting to".[1]

  • "Grafting From" (or Surface-Initiated Polymerization): In this approach, an initiator molecule is first attached to the TCVS-modified surface. Polymer chains are then grown directly from these surface-bound initiators. This method allows for the formation of dense polymer brushes with high grafting densities.[2][3] Common controlled radical polymerization techniques employed for this purpose include Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization.[2][4]

  • "Grafting To": This method involves the attachment of pre-synthesized, end-functionalized polymers onto the TCVS-modified surface.[5] While generally resulting in lower grafting densities compared to the "grafting from" approach due to steric hindrance, it offers the advantage of well-characterized polymers being attached to the surface.[5]

The choice of polymer to be grafted is dictated by the desired application. For instance, poly(N-isopropylacrylamide) (PNIPAM) is a thermoresponsive polymer that can be used to create "smart" surfaces for cell sheet engineering and controlled drug delivery.[6][7] Poly(ethylene glycol) (PEG) is widely used to create non-fouling surfaces that resist protein adsorption, enhancing the biocompatibility of medical devices.[8][9]

Applications in Drug Development:

The ability to tailor surface properties makes TCVS-based polymer grafting a valuable tool in drug development:

  • Controlled Drug Release: Polymer brushes can be designed to release encapsulated drugs in response to specific stimuli such as pH, temperature, or the presence of certain enzymes, allowing for targeted and controlled drug delivery.[2][10][11]

  • Enhanced Biocompatibility: PEG-grafted surfaces can improve the in-vivo performance of medical implants and drug delivery vehicles by reducing immune responses and preventing biofouling.[12]

  • Cell Adhesion and Proliferation: Surfaces can be functionalized with polymers that promote or inhibit cell adhesion, which is crucial for tissue engineering and the development of cell-based assays.[6][8][13]

  • Biosensors: The immobilization of biorecognition elements onto polymer-grafted surfaces can enhance the sensitivity and specificity of biosensors for diagnostic applications.

Quantitative Data Summary

The following table summarizes key quantitative data from studies on polymer grafting onto silane-modified substrates. While specific data for TCVS is limited in the literature, representative data from similar vinylsilane systems are included to provide a comparative overview.

PolymerSubstrateGrafting MethodPolymer Brush Thickness (nm)Grafting Density (chains/nm²)Water Contact Angle (°)Reference(s)
PolystyreneAllylsilane-modified SiliconATRP5 - 40Not Reported~90[12]
Poly(N-isopropylacrylamide)Initiator-functionalized GoldSI-ARGET-ATRP20 - 100Not ReportedSwollen: <30, Collapsed: >60[10]
Poly(butyl acrylate)RAFT-silane agent modified Silica NanoparticlesRAFTNot Reported~0.1 - 0.5Not Reported
Poly(acrylic acid)Siloxane-modified MicaSI-ATRP10 - 50Not ReportedpH-dependent
PolydimethylsiloxaneInimer-coated SiliconSI-ROP10 - 1000.1 - 0.8>100

Experimental Protocols

Protocol 1: Substrate Preparation and TCVS Modification

This protocol describes the preparation of a hydroxylated silicon substrate and its functionalization with a this compound (TCVS) self-assembled monolayer (SAM).

Materials:

  • Silicon wafers or glass slides

  • Piranha solution (3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) - Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment (PPE).

  • Deionized (DI) water

  • Anhydrous toluene

  • This compound (TCVS)

  • Nitrogen or Argon gas

  • Sonicator

  • Oven

Procedure:

  • Substrate Cleaning and Hydroxylation:

    • Cut the silicon wafer or glass slide to the desired size.

    • Place the substrates in a clean glass container.

    • Carefully add freshly prepared Piranha solution to immerse the substrates.

    • Heat the solution at 80-100 °C for 30-60 minutes in a fume hood.

    • Allow the solution to cool to room temperature.

    • Carefully decant the Piranha solution into a designated waste container.

    • Rinse the substrates thoroughly with copious amounts of DI water.

    • Sonicate the substrates in DI water for 15 minutes.

    • Dry the substrates under a stream of nitrogen or argon gas and then bake in an oven at 120 °C for at least 30 minutes to remove any residual water.

  • TCVS Self-Assembled Monolayer (SAM) Formation:

    • Prepare a 1-2% (v/v) solution of TCVS in anhydrous toluene in a glovebox or under an inert atmosphere to prevent premature hydrolysis of the silane.

    • Place the cleaned and dried substrates in the TCVS solution.

    • Allow the reaction to proceed for 1-2 hours at room temperature.

    • Remove the substrates from the solution and rinse thoroughly with anhydrous toluene to remove any physisorbed silane.

    • Sonicate the substrates in fresh anhydrous toluene for 10 minutes.

    • Dry the TCVS-modified substrates under a stream of nitrogen or argon gas.

    • Cure the SAM by baking the substrates at 120 °C for 30-60 minutes. This step promotes the formation of stable siloxane bonds.

    • Store the functionalized substrates in a desiccator until further use.

Protocol 2: "Grafting From" Polymerization via Surface-Initiated ATRP (SI-ATRP)

This protocol outlines the grafting of a polymer, for example, Poly(N-isopropylacrylamide) (PNIPAM), from a TCVS-modified surface that has been further functionalized with an ATRP initiator.

Materials:

  • TCVS-modified substrate

  • ATRP initiator with a terminal alkene group (e.g., 10-undecenyl 2-bromo-2-methylpropionate)

  • Photoinitiator (e.g., 2,2-dimethoxy-2-phenylacetophenone)

  • Anhydrous toluene

  • UV lamp

  • N-isopropylacrylamide (NIPAM) monomer

  • Copper(I) bromide (CuBr)

  • Ligand (e.g., 2,2'-bipyridine or PMDETA)

  • Anhydrous solvent for polymerization (e.g., methanol/water mixture)

  • Schlenk flask and line

  • Sonicator

Procedure:

  • Initiator Immobilization:

    • Prepare a solution of the ATRP initiator with a terminal alkene and a photoinitiator in anhydrous toluene.

    • Spin-coat or immerse the TCVS-modified substrate with this solution.

    • Expose the substrate to UV light to initiate a thiol-ene click reaction between the vinyl groups on the surface and the alkene group of the initiator.

    • Thoroughly rinse the substrate with toluene and sonicate to remove any non-covalently bound initiator.

    • Dry the initiator-functionalized substrate under a stream of nitrogen or argon.

  • Surface-Initiated ATRP:

    • Place the initiator-functionalized substrate in a Schlenk flask.

    • Add the NIPAM monomer, ligand, and solvent to the flask.

    • Degas the solution by three freeze-pump-thaw cycles.

    • Under a positive pressure of nitrogen or argon, add the CuBr catalyst to the flask.

    • Place the flask in an oil bath at the desired polymerization temperature (e.g., 60-90 °C).

    • Allow the polymerization to proceed for the desired time to achieve the target polymer brush thickness.

    • Quench the polymerization by exposing the reaction mixture to air.

    • Remove the substrate and wash it extensively with a good solvent for the polymer (e.g., methanol, THF) to remove any physisorbed polymer.

    • Sonicate the substrate in the same solvent to ensure complete removal of free polymer.

    • Dry the polymer-grafted substrate under a stream of nitrogen or argon.

Visualizations

G cluster_0 Substrate Preparation cluster_1 TCVS Modification sub Substrate (Si, Glass) clean Piranha Cleaning (Hydroxylation) sub->clean dry Drying clean->dry reaction SAM Formation (1-2 hours) dry->reaction tcvs_sol TCVS in Anhydrous Toluene tcvs_sol->reaction rinse Rinsing & Sonication reaction->rinse cure Curing (120°C) rinse->cure final TCVS-Modified Substrate

Caption: Workflow for substrate preparation and TCVS modification.

G cluster_0 Initiator Immobilization cluster_1 SI-ATRP start TCVS-Modified Substrate uv UV-induced Thiol-ene Click start->uv initiator ATRP Initiator with Alkene Group initiator->uv polymerization Polymerization (Heat) uv->polymerization reactants Monomer, Ligand, Solvent degas Freeze-Pump-Thaw reactants->degas catalyst Add CuBr Catalyst degas->catalyst catalyst->polymerization quench Quench Reaction polymerization->quench wash Wash & Sonicate quench->wash final Polymer-Grafted Substrate

Caption: "Grafting From" workflow using SI-ATRP.

G cluster_0 Polymer Synthesis cluster_1 Grafting To Reaction start TCVS-Modified Substrate reaction Immerse Substrate (Click Chemistry) start->reaction polymer Synthesize End-Functionalized Polymer (e.g., with -SH) solution Dissolve Polymer in Solvent polymer->solution solution->reaction wash Wash & Sonicate reaction->wash final Polymer-Grafted Substrate

Caption: "Grafting To" workflow.

References

Application Notes and Protocols for Silanization with Trichlorovinylsilane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Silanization is a surface modification process that involves the covalent deposition of organosilane molecules onto a substrate, creating a thin, uniform coating. Trichlorovinylsilane (C₂H₃Cl₃Si) is a versatile organosilane coupling agent widely used to functionalize surfaces with vinyl groups.[1][2] This process is critical in various research and development applications, including the preparation of surfaces for bioconjugation, improvement of adhesion between organic polymers and inorganic substrates, and the creation of hydrophobic or otherwise functionalized surfaces.[1][2] The vinyl group introduced by this compound can serve as a reactive handle for further chemical modifications, making it a valuable tool in drug development, diagnostics, and materials science.[3]

These application notes provide a comprehensive, step-by-step guide for performing silanization using this compound on glass substrates. The protocol includes critical safety precautions, a detailed experimental procedure, and a summary of key quantitative parameters.

Safety Precautions

This compound is a hazardous chemical that must be handled with extreme care in a well-ventilated chemical fume hood.[4] It is a flammable, corrosive liquid and vapor that reacts violently with water and moisture to produce toxic and corrosive hydrogen chloride gas.[4][5]

Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles and a face shield are mandatory.[4]

  • Hand Protection: Use chemical-resistant gloves (e.g., nitrile or neoprene).[5]

  • Skin Protection: Wear a lab coat and appropriate protective clothing.[4]

  • Respiratory Protection: A respirator with an appropriate cartridge for organic vapors and acid gases should be used, especially when handling larger quantities or in case of insufficient ventilation.[5]

Handling and Storage:

  • Handle this compound under an inert atmosphere (e.g., nitrogen or argon) to prevent contact with moisture.[5]

  • Store in a cool, dry, well-ventilated area away from heat, sparks, and open flames.[4]

  • Keep the container tightly sealed.[4]

  • Ground all equipment to prevent static discharge.[5]

Materials and Reagents

  • This compound (CAS No. 75-94-5)

  • Anhydrous Toluene (or other suitable anhydrous solvent)

  • Acetone

  • Ethanol

  • Deionized Water

  • Nitrogen or Argon gas

  • Glass substrates (e.g., microscope slides, coverslips)

  • Glassware (e.g., beakers, staining jars)

Experimental Protocol: Silanization of Glass Substrates

This protocol details the silanization of glass substrates to create a vinyl-functionalized surface.

1. Substrate Cleaning and Activation:

Proper cleaning and activation of the substrate are crucial for achieving a uniform silane layer. The goal is to remove organic contaminants and to generate hydroxyl (-OH) groups on the surface, which are the reactive sites for silanization.

  • Step 1a: Sonication. Sonicate the glass substrates in a solution of deionized water and detergent for 15 minutes.

  • Step 1b: Rinsing. Thoroughly rinse the substrates with deionized water.

  • Step 1c: Organic Solvent Wash. Sonicate the substrates in acetone for 15 minutes, followed by sonication in ethanol for 15 minutes to remove organic residues.

  • Step 1d: Drying. Dry the substrates under a stream of nitrogen gas.

  • Step 1e: Surface Activation (Plasma Treatment). For optimal results, treat the cleaned substrates with oxygen plasma for 2-5 minutes. This step effectively removes any remaining organic traces and maximizes the density of surface hydroxyl groups.[6] If a plasma cleaner is unavailable, the substrates can be immersed in a piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) for 30 minutes. Caution: Piranha solution is extremely corrosive and reactive and must be handled with extreme care.

2. Silanization Reaction:

This step should be performed in a controlled environment with minimal humidity.

  • Step 2a: Prepare Silanization Solution. In a chemical fume hood, prepare a fresh ~1 mM solution of this compound in anhydrous toluene.[6] For example, to prepare 100 mL of solution, add approximately 16 µL of this compound to 100 mL of anhydrous toluene.

  • Step 2b: Substrate Immersion. Immediately immerse the activated and dried glass substrates into the this compound solution.[6] Ensure the entire surface to be coated is submerged.

  • Step 2c: Incubation. Cover the container to minimize exposure to atmospheric moisture and let the reaction proceed for approximately 3 hours at room temperature.[6]

3. Post-Silanization Rinsing and Curing:

This step is necessary to remove any unbound silane and to stabilize the deposited layer.

  • Step 3a: Toluene Rinse. Remove the substrates from the silanization solution and rinse them thoroughly with fresh anhydrous toluene to remove excess this compound.[6]

  • Step 3b: Acetone Wash. Sonicate the substrates in acetone for 20 minutes to remove any physisorbed silane molecules.[6]

  • Step 3c: Ethanol Wash. Rinse the substrates with ethanol.[6]

  • Step 3d: Final Drying. Dry the silanized substrates under a stream of nitrogen gas.[6]

  • Step 3e: Curing. To complete the covalent bonding and remove any residual solvent, cure the substrates in an oven at 110-120°C for 30-60 minutes.

Data Presentation

The following table summarizes the key quantitative parameters for the this compound silanization protocol.

ParameterValueUnitNotes
This compound Concentration~1mMA freshly prepared solution in an anhydrous solvent is crucial.[6]
SolventToluene-Anhydrous grade is required to prevent premature hydrolysis of the silane.
SubstrateGlass-Other hydroxyl-bearing substrates like silicon wafers can also be used.
Surface ActivationOxygen Plasma2-5 minutesPiranha solution is an alternative but requires extreme caution.[6]
Reaction Time3hoursIncubation time can be varied to optimize monolayer formation.[6]
Reaction TemperatureRoom Temperature°C
Post-Silanization RinsingToluene, Acetone, Ethanol-Sequential rinsing is important for removing non-covalently bound silane.[6]
Curing Temperature110 - 120°C
Curing Time30 - 60minutes

Experimental Workflow and Signaling Pathway Diagrams

Caption: Experimental workflow for the silanization of glass substrates with this compound.

Silanization_Mechanism substrate Substrate (Glass) -OH -OH -OH hydrolysis Hydrolysis (trace H₂O) H₂C=CH-Si(OH)₃ + 3HCl substrate->hydrolysis Reacts with silane This compound H₂C=CH-SiCl₃ silane->hydrolysis condensation Condensation Covalent Si-O-Si Bond Formation hydrolysis->condensation Reacts with surface -OH surface Functionalized Surface -O-Si(OH)₂-CH=CH₂ condensation->surface

Caption: Simplified reaction pathway for surface silanization with this compound.

References

Application of Trichlorovinylsilane in Silicone Polymer Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trichlorovinylsilane (TCVS) is a versatile organosilicon compound that serves as a crucial building block in the synthesis of advanced silicone polymers.[1] Its unique molecular structure, featuring a reactive vinyl group and three hydrolyzable chlorine atoms, allows for the formation of vinyl-functionalized polysiloxanes with tailored properties.[1] These polymers are precursors to a wide range of materials, including elastomers, resins, and coatings, with applications spanning numerous industries from electronics and automotive to healthcare and pharmaceuticals. The vinyl group provides a site for crosslinking, typically through hydrosilylation (addition cure) or peroxide-initiated reactions, leading to the formation of robust and durable silicone networks.[1]

This document provides detailed application notes and experimental protocols for the synthesis of silicone polymers using this compound. It is intended to guide researchers, scientists, and drug development professionals in the preparation and characterization of these materials.

Key Applications of this compound in Silicone Polymer Synthesis

This compound is a key intermediate in the production of a variety of silicone materials:

  • Silicone Oils: The controlled hydrolysis and condensation of TCVS, often in conjunction with other chlorosilanes like dimethyldichlorosilane, can produce vinyl-functionalized silicone fluids with specific viscosities. These oils can be further crosslinked to form gels or elastomers.

  • Silicone Rubbers (Elastomers): TCVS is instrumental in creating high-temperature vulcanizing (HTV) and room-temperature vulcanizing (RTV) silicone rubbers.[1] The vinyl groups incorporated into the polymer backbone or at the chain ends allow for efficient crosslinking, resulting in materials with excellent thermal stability, flexibility, and chemical resistance.[1]

  • Silicone Resins: The trifunctionality of TCVS allows for the formation of highly crosslinked, three-dimensional silicone resins. These resins are known for their hardness, thermal stability, and dielectric properties, making them suitable for use in coatings, encapsulants, and composite materials.

Experimental Protocols

Protocol 1: Synthesis of Vinyl-Functionalized Polysiloxane via Hydrolysis and Condensation of this compound

This protocol describes the synthesis of a vinyl-functionalized polysiloxane oil through the controlled hydrolysis and condensation of this compound. This resulting vinyl-terminated polymer can be used as a base for formulating silicone elastomers and gels.

Materials:

  • This compound (TCVS), ≥98% purity

  • Toluene, anhydrous

  • Deionized water

  • Sodium bicarbonate (NaHCO₃)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask with a magnetic stirrer, dropping funnel, condenser, and nitrogen inlet

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: Assemble a dry 500 mL three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, a reflux condenser with a nitrogen inlet, and a thermometer. Purge the entire system with dry nitrogen.

  • Initial Charge: Add 200 mL of anhydrous toluene to the flask.

  • Hydrolysis: In the dropping funnel, prepare a mixture of 50 mL of deionized water and 50 mL of toluene. While stirring the toluene in the reaction flask vigorously, add the water-toluene mixture dropwise over a period of 1-2 hours. The reaction is exothermic and will generate hydrogen chloride (HCl) gas, which should be vented through a proper scrubbing system. Maintain the reaction temperature below 30°C using an ice bath if necessary.

  • Condensation: After the addition is complete, slowly heat the reaction mixture to 80°C and maintain this temperature for 3 hours to promote condensation of the initially formed vinylsilanetriols.

  • Neutralization: Cool the reaction mixture to room temperature. Carefully transfer the mixture to a separatory funnel and wash it sequentially with a 5% sodium bicarbonate solution (2 x 100 mL) and deionized water (2 x 100 mL) to remove any residual HCl.

  • Drying: Separate the organic layer and dry it over anhydrous sodium sulfate.

  • Solvent Removal: Filter the solution to remove the drying agent. Remove the toluene under reduced pressure using a rotary evaporator to obtain the vinyl-functionalized polysiloxane oil.

  • Characterization: The resulting polymer can be characterized by Fourier-transform infrared spectroscopy (FTIR) to confirm the presence of Si-O-Si and C=C bonds, and by gel permeation chromatography (GPC) to determine the molecular weight and polydispersity.

Experimental Workflow:

Synthesis_Workflow cluster_reaction Reaction cluster_workup Work-up cluster_product Product TCVS This compound Reaction_Vessel Reaction Flask (Toluene) TCVS->Reaction_Vessel Hydrolysis Toluene_Water Toluene/Water Mixture Toluene_Water->Reaction_Vessel Heating Heated Mixture Reaction_Vessel->Heating Condensation (80°C) Neutralization Neutralization (NaHCO₃ wash) Heating->Neutralization Drying Drying (Na₂SO₄) Neutralization->Drying Filtration Filtration Drying->Filtration Evaporation Solvent Removal (Rotary Evaporator) Filtration->Evaporation Final_Product Vinyl-Functionalized Polysiloxane Oil Evaporation->Final_Product

Caption: Workflow for the synthesis of vinyl-functionalized polysiloxane.

Protocol 2: Preparation of a Crosslinked Silicone Elastomer via Addition Cure

This protocol outlines the procedure for crosslinking the vinyl-functionalized polysiloxane oil (synthesized in Protocol 1) with a hydrosilane crosslinker using a platinum catalyst.

Materials:

  • Vinyl-functionalized polysiloxane oil (from Protocol 1)

  • Polymethylhydrosiloxane (PMHS) or other suitable Si-H functional crosslinker

  • Platinum catalyst (e.g., Karstedt's catalyst, platinum-divinyltetramethyldisiloxane complex)

  • Inhibitor (optional, e.g., 1-ethynyl-1-cyclohexanol)

  • Two-part mixing container or speed mixer

  • Mold (e.g., petri dish, custom mold)

  • Vacuum desiccator

  • Oven

Procedure:

  • Formulation: In a two-part mixing container, weigh the vinyl-functionalized polysiloxane oil. Calculate the required amount of hydrosilane crosslinker based on the desired Si-H to Si-vinyl molar ratio (typically between 1.5:1 and 2:1).

  • Catalyst and Inhibitor Addition: Add the platinum catalyst to the vinyl-functionalized polysiloxane oil. A typical concentration is in the range of 5-10 ppm of platinum. If a longer working time is required, add an inhibitor.

  • Mixing: Thoroughly mix the vinyl-functionalized polysiloxane, catalyst, and inhibitor until a homogeneous mixture is obtained.

  • Crosslinker Addition: Add the pre-weighed hydrosilane crosslinker to the mixture.

  • Final Mixing: Mix the components thoroughly. If using a speed mixer, mix for a short duration (e.g., 30-60 seconds) to ensure homogeneity and minimize heat buildup.

  • Degassing: Place the mixture in a vacuum desiccator to remove any entrapped air bubbles until the mixture is clear.

  • Curing: Pour the bubble-free mixture into a mold and place it in an oven. The curing temperature and time will depend on the specific formulation and catalyst concentration. A typical curing schedule is 1-2 hours at 100-150°C.

  • Post-Curing (Optional): For some applications, a post-curing step at a higher temperature (e.g., 4 hours at 150°C) may be performed to ensure complete crosslinking and remove any volatile byproducts.

  • Characterization: The mechanical properties of the cured elastomer (e.g., tensile strength, elongation at break, and hardness) can be measured using a universal testing machine and a durometer.

Curing Mechanism:

Curing_Mechanism Vinyl_Polymer Vinyl-Functionalized Polysiloxane (...-Si-CH=CH₂) Crosslinked_Network Crosslinked Silicone Elastomer (...-Si-CH₂-CH₂-Si-...) Vinyl_Polymer->Crosslinked_Network Hydrosilane Hydrosilane Crosslinker (H-Si-...) Hydrosilane->Crosslinked_Network Catalyst Platinum Catalyst Catalyst->Crosslinked_Network Hydrosilylation

Caption: Hydrosilylation crosslinking mechanism.

Quantitative Data

The properties of silicone polymers derived from this compound can be tailored by controlling the synthesis and curing conditions. The following tables summarize typical data for such materials.

Table 1: Properties of Vinyl-Functionalized Polysiloxane Oil

PropertyValue RangeMethod of Analysis
AppearanceColorless to pale yellow viscous liquidVisual Inspection
Vinyl Content (mmol/g)0.1 - 2.0¹H NMR Spectroscopy
Molecular Weight (Mn, g/mol )5,000 - 50,000Gel Permeation Chromatography (GPC)
Polydispersity Index (PDI)1.5 - 3.0Gel Permeation Chromatography (GPC)
Viscosity (cSt at 25°C)100 - 10,000Viscometer

Table 2: Mechanical Properties of Cured Silicone Elastomers

PropertyTypical Value RangeASTM Standard
Tensile Strength (MPa)2 - 8D412
Elongation at Break (%)100 - 600D412
Shore A Hardness20 - 70D2240
Tear Strength (kN/m)5 - 20D624

Conclusion

This compound is a fundamental precursor in the synthesis of a wide array of silicone polymers. The protocols provided herein offer a foundational approach for the laboratory-scale synthesis of vinyl-functionalized polysiloxanes and their subsequent crosslinking into elastomers. By carefully controlling the reaction conditions and formulation, researchers can develop silicone materials with specific properties tailored for advanced applications in various scientific and industrial fields. The quantitative data presented serves as a general guideline for the expected properties of these materials. Further optimization and characterization are encouraged to meet the specific requirements of individual research and development projects.

References

Troubleshooting & Optimization

Preventing uncontrolled polymerization of Trichlorovinylsilane during storage

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information for preventing the uncontrolled polymerization of Trichlorovinylsilane (TCVS) during storage.

Frequently Asked Questions (FAQs)

Q1: What is this compound (TCVS) and why is it prone to polymerization?

A1: this compound (TCVS) is a versatile organosilicon compound with the chemical formula C₂H₃Cl₃Si.[1] Its structure includes a vinyl group (-CH=CH₂) attached to a silicon atom, which is also bonded to three chlorine atoms.[2] The presence of the reactive vinyl group makes TCVS susceptible to polymerization, a process where individual molecules (monomers) join together to form long chains (polymers). This reaction can be initiated by factors such as heat, light, and the presence of radical species. Uncontrolled polymerization can lead to a viscous liquid, gel formation, or even a solid mass, rendering the chemical unusable.

Q2: What are the primary signs of TCVS polymerization?

A2: The most common indicators of TCVS polymerization include:

  • Increased viscosity: The liquid will become noticeably thicker and less mobile.

  • Formation of precipitates or solids: You may observe solid particles or a gel-like substance in the container.

  • Hazy or cloudy appearance: The initially clear liquid may become turbid.

  • Heat generation: In advanced stages, the polymerization process can be exothermic, leading to a noticeable increase in the temperature of the container.

Q3: What are the ideal storage conditions for this compound?

A3: To minimize the risk of polymerization, TCVS should be stored under the following conditions:

ParameterRecommended ConditionRationale
Temperature 2-8°C[3][4]Reduces the rate of thermally initiated polymerization.
Atmosphere Inert gas (e.g., Nitrogen, Argon)[5][6]Prevents contact with moisture and oxygen, which can initiate polymerization and hydrolysis.
Light In the dark, using an opaque or amber containerProtects the material from UV light, which can trigger radical polymerization.
Container Tightly sealed original manufacturer's containerPrevents contamination and exposure to air and moisture.[7]

Q4: What are chemical inhibitors and how do they prevent polymerization?

A4: Chemical inhibitors are compounds added in small quantities to monomers like TCVS to prevent premature polymerization. They work by scavenging free radicals, which are the initiators of the polymerization chain reaction. Common inhibitors for vinyl compounds include phenolic compounds.

Q5: What are some common inhibitors used for vinyl silanes?

A5: While specific data for TCVS is limited, inhibitors commonly used for other vinyl monomers and silanes include:

  • Butylated Hydroxytoluene (BHT): An effective antioxidant and radical scavenger.

  • Hydroquinone (HQ): A common inhibitor for vinyl monomers.

  • Monomethyl Ether of Hydroquinone (MEHQ): Another widely used inhibitor.

The selection and concentration of the inhibitor should be based on the specific application and storage duration. It is crucial to consult the manufacturer's safety data sheet (SDS) for information on any inhibitors already present in the product.

Troubleshooting Guide

Problem: I've observed an increase in the viscosity of my TCVS.

  • Possible Cause: Onset of polymerization.

  • Solution:

    • Immediately cool the container to 2-8°C if it is not already refrigerated.

    • If the viscosity increase is minor, the product might still be usable for non-critical applications. It is advisable to perform a quality control check (e.g., via Gas Chromatography) to assess its purity.

    • If the material is intended for a critical application, it is recommended to use a fresh, unpolymerized batch.

    • Review your storage conditions to ensure they align with the recommendations (cool, dark, inert atmosphere).

Problem: There are solid particles in my TCVS container.

  • Possible Cause: Advanced polymerization.

  • Solution:

    • Do not use the material. The presence of solids indicates significant polymerization, and the purity of the remaining liquid is compromised.

    • Dispose of the material according to your institution's hazardous waste disposal guidelines.

    • Thoroughly inspect your storage facility and procedures to prevent future occurrences. Ensure the storage area is consistently cool and dark, and that proper inert gas blanketing techniques are used.

Problem: My TCVS has been exposed to air for a short period.

  • Possible Cause: Potential for moisture contamination and initiation of hydrolysis and polymerization.

  • Solution:

    • Immediately purge the container headspace with a dry, inert gas (e.g., nitrogen or argon) to displace any air and moisture.

    • Reseal the container tightly.

    • Monitor the material closely for any signs of polymerization (e.g., increased viscosity) over the next few days.

    • If possible, perform a quality control check to assess the impact of the exposure.

Experimental Protocols

Protocol 1: Visual Inspection for Polymerization

  • Objective: To qualitatively assess the physical state of stored TCVS.

  • Procedure:

    • Before opening, allow the refrigerated container to equilibrate to room temperature to prevent moisture condensation on the cold surface.

    • In a well-ventilated fume hood, carefully open the container.

    • Visually inspect the contents for:

      • Clarity: Is the liquid clear or cloudy?

      • Presence of solids: Are there any suspended particles or a solid layer at the bottom?

      • Color: Has the color changed from its initial state (typically colorless to pale yellow)?[8]

    • Gently tilt the container to observe the viscosity. A noticeable resistance to flow compared to a fresh sample indicates polymerization.

    • Record your observations in a lab notebook.

Protocol 2: Accelerated Stability Testing (Adapted from Pharmaceutical Guidelines)

  • Objective: To assess the stability of a TCVS sample under stressed conditions to predict its long-term stability.

  • Materials:

    • TCVS sample (with and without inhibitor, if testing inhibitor effectiveness).

    • Several small, airtight, amber glass vials.

    • Oven capable of maintaining a constant temperature (e.g., 40°C).

    • Inert gas (nitrogen or argon).

    • Analytical instruments for testing (e.g., Gas Chromatograph, Viscometer).

  • Procedure:

    • In an inert atmosphere (glove box or under a stream of inert gas), aliquot the TCVS sample into the vials.

    • Purge the headspace of each vial with the inert gas and seal tightly.

    • Place the vials in the oven at a constant elevated temperature (e.g., 40°C).

    • At predetermined time points (e.g., 0, 1, 2, 4, and 6 weeks), remove one vial for analysis.

    • Allow the vial to cool to room temperature.

    • Analyze the sample for signs of polymerization using appropriate analytical methods such as viscosity measurement or Gas Chromatography for purity assessment.

    • Compare the results over time to the initial sample (time 0). A significant change in viscosity or purity indicates instability under these conditions.

Protocol 3: Purity Assessment by Gas Chromatography (GC)

  • Objective: To quantitatively determine the purity of a TCVS sample and detect the presence of polymerization byproducts.

  • Instrumentation: A Gas Chromatograph with a Flame Ionization Detector (FID) is suitable.

  • Column: A non-polar capillary column (e.g., DB-1 or equivalent) is recommended.

  • Sample Preparation:

    • Due to the reactivity of TCVS with moisture, sample preparation should be conducted in a dry environment (e.g., glove box or under a fume hood with precautions to minimize moisture exposure).

    • Prepare a dilute solution of the TCVS sample in a dry, inert solvent (e.g., anhydrous hexane or toluene). A typical dilution would be 1 µL of TCVS in 1 mL of solvent.

  • GC Conditions (Example):

    • Injector Temperature: 150°C

    • Detector Temperature: 250°C

    • Oven Program: Start at 50°C, hold for 2 minutes, then ramp to 200°C at 10°C/min.

    • Carrier Gas: Helium or Nitrogen at a constant flow rate.

  • Analysis:

    • Inject a small volume (e.g., 1 µL) of the prepared sample into the GC.

    • Record the chromatogram. The peak corresponding to TCVS should be the major peak.

    • The presence of broader peaks at later retention times may indicate the formation of oligomers or polymers.

    • Calculate the purity of the TCVS by dividing the area of the TCVS peak by the total area of all peaks in the chromatogram. A decrease in the area percentage of the main TCVS peak over time is indicative of degradation.

Data Presentation

Table 1: Recommended Storage Conditions for this compound

ParameterRecommended Condition
Temperature2-8°C
AtmosphereInert Gas (Nitrogen or Argon)
Light ExposureDark (Amber or Opaque Container)
MoistureTightly Sealed Container in a Dry Environment

Table 2: Common Inhibitors for Vinyl Monomers and Suggested Concentration Ranges (for reference)

Note: Optimal concentrations for TCVS may vary and should be determined experimentally.

InhibitorAbbreviationTypical Concentration Range (ppm)
Butylated HydroxytolueneBHT100 - 1000
HydroquinoneHQ100 - 1000
Monomethyl Ether of HydroquinoneMEHQ10 - 200

Visualizations

Polymerization_Initiation Figure 1: Factors Initiating TCVS Polymerization cluster_initiators Initiating Factors TCVS This compound (Monomer) Polymer Poly(this compound) (Polymer) TCVS->Polymer Polymerization Heat Heat Heat->TCVS Initiates Light UV Light Light->TCVS Initiates Radicals Radical Initiators (e.g., Peroxides) Radicals->TCVS Initiates

Figure 1: Factors Initiating TCVS Polymerization

Inhibition_Mechanism Figure 2: Mechanism of Polymerization Inhibition Initiator Initiator (e.g., Peroxide) Radical Free Radical (R•) Initiator->Radical Decomposition Monomer TCVS Monomer Radical->Monomer Initiation Inhibitor Inhibitor (IH) Radical->Inhibitor Scavenging Growing_Chain Growing Polymer Chain (P•) Monomer->Growing_Chain Propagation Polymer Stable Polymer Growing_Chain->Polymer Termination Growing_Chain->Inhibitor Scavenging Inactive_Products Inactive Products Inhibitor->Inactive_Products

Figure 2: Mechanism of Polymerization Inhibition

Troubleshooting_Workflow Figure 3: Troubleshooting Uncontrolled Polymerization Start Observe Signs of Polymerization Viscosity Increased Viscosity? Start->Viscosity Solids Presence of Solids? Viscosity->Solids Yes Cool Cool to 2-8°C Viscosity->Cool No QC Perform Quality Control (e.g., GC) Solids->QC No Discard Dispose of Material Solids->Discard Yes Cool->QC Use Use for Non-Critical Applications QC->Use Purity Acceptable QC->Discard Purity Unacceptable Review Review Storage Procedures Use->Review Discard->Review

Figure 3: Troubleshooting Uncontrolled Polymerization

References

How to avoid incomplete surface coverage with Trichlorovinylsilane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in achieving complete and uniform surface coverage with trichlorovinylsilane.

Troubleshooting Guide: Incomplete Surface Coverage

Experiencing patchy or incomplete coatings with this compound can be frustrating. This guide addresses the most common causes and provides systematic solutions to resolve these issues.

Problem: The this compound coating is non-uniform, patchy, or shows poor surface coverage.

This issue is often indicated by inconsistent surface properties, such as variable hydrophobicity, or by direct imaging techniques like atomic force microscopy (AFM).

Potential CauseRecommended Solutions
Inadequate Substrate Preparation The primary reason for poor silanization is often a contaminated or improperly prepared substrate surface.[1] Ensure the substrate is scrupulously clean and possesses sufficient hydroxyl (-OH) groups for the reaction to occur.[1] A rigorous cleaning protocol is essential. (See Experimental Protocols: Protocol 1 for a detailed procedure).
Presence of Excess Moisture For chlorosilanes like this compound, anhydrous conditions are critical during the deposition process.[1] Excess water in the solvent will cause the silane to hydrolyze and polymerize in the solution before it can bind to the substrate, leading to the formation of aggregates and a non-uniform coating.[1][2]
Incorrect Silane Concentration An overly concentrated silane solution can lead to the formation of multilayers and aggregates instead of a uniform monolayer.[1] This can result in a cloudy or hazy appearance on the surface.
Suboptimal Reaction Time or Temperature The kinetics of the silanization reaction are influenced by both time and temperature. Insufficient reaction time may not allow for complete monolayer formation, while excessive time or temperature can promote undesirable multilayer growth and aggregation.[1]
Degraded Silane Reagent This compound is highly reactive and sensitive to moisture.[3] If the reagent has been improperly stored or exposed to atmospheric moisture, it may have already hydrolyzed, rendering it ineffective for surface modification.

Frequently Asked Questions (FAQs)

Q1: What is the most critical factor for achieving a good this compound coating?

A1: Substrate cleanliness and the presence of surface hydroxyl groups are the most critical factors.[1] Without a pristine and activated surface, the silane molecules cannot form a covalent bond with the substrate, leading to poor adhesion and incomplete coverage.

Q2: My coated surface appears cloudy or milky. What is the cause?

A2: A cloudy or hazy appearance is typically a sign of uncontrolled polymerization of the this compound, either on the surface or in the deposition solution. This can be caused by excessive silane concentration, the presence of too much water in the solvent, or a reaction time that is too long.

Q3: How does humidity affect the this compound coating process?

A3: While a hydroxylated surface is necessary for the reaction, the deposition process itself, especially for chlorosilanes, should be conducted under anhydrous conditions to prevent premature hydrolysis and polymerization of the silane in solution.[1] Working in a low-humidity environment, such as a glove box or under a dry nitrogen atmosphere, is highly recommended.

Q4: Can I reuse the this compound solution for multiple depositions?

A4: It is generally not recommended to reuse the silanization solution. This compound will react with trace amounts of moisture in the solvent and the atmosphere over time, leading to its degradation and inconsistent results in subsequent coating attempts.

Q5: What is the expected outcome of a successful this compound coating?

A5: A successful coating will result in a uniform, chemically stable monolayer on the substrate surface. This can be verified by a number of characterization techniques, including contact angle measurements (which should show a change in surface wettability), X-ray photoelectron spectroscopy (XPS) to confirm the presence of silicon and vinyl groups, and atomic force microscopy (AFM) to visualize the surface morphology.

Experimental Protocols

Protocol 1: Rigorous Substrate Cleaning and Hydroxylation

Inadequate surface preparation is a primary cause of coating failure. The following protocol is designed for glass or silicon substrates.

  • Sonication: Sonicate the substrate in a detergent solution (e.g., 2% Alconox) for 15-20 minutes to remove organic residues.

  • Rinsing: Thoroughly rinse the substrate with deionized (DI) water.

  • Solvent Cleaning: Sonicate the substrate in acetone for 10 minutes, followed by isopropanol for 10 minutes to remove any remaining organic contaminants.[2]

  • Drying: Dry the substrate under a stream of high-purity nitrogen gas.

  • Surface Activation (Hydroxylation):

    • Piranha Etch (for glass/silicon): Carefully immerse the dried substrate in a freshly prepared Piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) for 15-30 minutes. Warning: Piranha solution is extremely corrosive and reactive and should be handled with extreme caution in a fume hood with appropriate personal protective equipment.

    • UV/Ozone Treatment: A safer alternative is to use a UV/Ozone cleaner for 15-20 minutes to both clean and activate the surface.[2]

  • Final Rinse and Dry: Thoroughly rinse the activated substrate with DI water and then dry it under a nitrogen stream or in an oven at 110-120°C for at least one hour to ensure a water-free surface.[2] The substrate is now ready for immediate silanization.

Protocol 2: this compound Coating (Solution Phase Deposition)

This procedure should be carried out in a low-humidity environment (e.g., a glove box).

  • Prepare Silane Solution: In an inert, dry atmosphere, prepare a 1-2% (v/v) solution of this compound in an anhydrous solvent such as toluene. Prepare the solution immediately before use.

  • Substrate Immersion: Immerse the clean, dry, and hydroxylated substrate into the silane solution. The reaction should be carried out in a sealed container to minimize exposure to atmospheric moisture.[2]

  • Reaction Time: Allow the reaction to proceed for 2-4 hours at room temperature.[2] Gentle agitation can sometimes improve coating uniformity.

  • Rinsing: Remove the substrate from the silane solution and rinse it thoroughly with the anhydrous solvent (e.g., toluene) to remove any unbound silane.[2]

  • Curing: To complete the cross-linking of the silane layer, bake the coated substrate in an oven at 110-120°C for 30-60 minutes.

  • Final Cleaning: Sonicate the cured substrate in a fresh portion of the anhydrous solvent for 5-10 minutes to remove any remaining physisorbed molecules.

  • Final Drying: Dry the substrate with a stream of high-purity nitrogen.

Data Presentation

The optimal parameters for this compound deposition can vary depending on the substrate, solvent, and desired layer characteristics. The following table provides a general range of parameters for solution-phase deposition. It is recommended to empirically optimize these conditions for your specific application.

ParameterRecommended RangeNotes
Silane Concentration 0.5 - 5% (v/v)Higher concentrations may lead to multilayer formation and aggregation.[1]
Solvent Anhydrous Toluene, HexaneThe solvent must be free of water to prevent premature hydrolysis of the trichlorosilane.
Reaction Time 30 minutes - 24 hoursShorter times may result in incomplete coverage, while longer times can lead to multilayer formation.[1]
Reaction Temperature Room Temperature - 75°CHigher temperatures can accelerate the reaction but may also increase the rate of undesirable bulk polymerization.[1]
Curing Temperature 110 - 120°CCuring helps to form a stable and cross-linked siloxane network.
Curing Time 30 - 60 minutesSufficient time should be allowed for the removal of reaction byproducts and the completion of cross-linking.

Mandatory Visualization

Troubleshooting Workflow for Incomplete Surface Coverage

The following diagram illustrates a logical workflow for troubleshooting incomplete surface coverage with this compound.

G cluster_start cluster_prep Substrate Preparation cluster_reagents Reagents & Environment cluster_process Deposition Process cluster_end start Incomplete Surface Coverage Observed sub_clean Review Substrate Cleaning Protocol start->sub_clean sub_clean->start Re-clean Substrate sub_active Verify Surface Activation (Hydroxylation) sub_clean->sub_active If cleaning is thorough sub_active->start Re-activate Surface silane_qual Check Silane Quality & Storage sub_active->silane_qual If surface is activated silane_qual->start Use Fresh Silane solvent_qual Ensure Anhydrous Solvent silane_qual->solvent_qual If silane is fresh solvent_qual->start Use Fresh Anhydrous Solvent humidity Control Reaction Environment Humidity solvent_qual->humidity If solvent is dry humidity->start Move to Controlled Environment concentration Optimize Silane Concentration humidity->concentration If environment is controlled concentration->start Adjust Concentration time_temp Adjust Reaction Time & Temperature concentration->time_temp If concentration is optimal time_temp->start Modify Time/Temperature rinsing Improve Post-Deposition Rinsing time_temp->rinsing If time/temp are optimized rinsing->start end_node Achieve Complete Surface Coverage rinsing->end_node If rinsing is adequate

Caption: Troubleshooting workflow for incomplete this compound surface coverage.

Chemical Pathway for this compound Surface Modification

This diagram illustrates the key chemical reactions involved in the formation of a this compound monolayer on a hydroxylated surface.

G cluster_substrate cluster_hydrolysis cluster_condensation Substrate Substrate (-Si-O-Si-) Hydroxyls -OH  -OH  -OH Surface_Bond Substrate-O-Si-(CH=CH2) (Covalent Bond) This compound CH2=CH-SiCl3 (this compound) Silanetriol CH2=CH-Si(OH)3 (Vinylsilanetriol) This compound->Silanetriol + 3H2O - 3HCl Water H2O (Trace Surface Water) Silanetriol->Surface_Bond Reaction with Surface -OH Crosslinking -O-Si(CH=CH2)-O-Si(CH=CH2)-O- (Cross-linked Network) Silanetriol->Crosslinking Intermolecular Condensation

Caption: Reaction pathway for this compound surface modification.

References

Technical Support Center: Optimizing Trichlorovinylsilane Surface Modification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing reaction conditions for trichlorovinylsilane (TCVS) surface modification. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to support your surface modification experiments.

Troubleshooting Guide

This guide addresses common issues encountered during this compound surface modification, providing potential causes and actionable solutions.

Problem Potential Cause(s) Recommended Solution(s)
Poor or No Hydrophobicity (Low Water Contact Angle) 1. Inadequate Substrate Cleaning: Organic or particulate contamination on the surface can prevent the TCVS from reacting with the surface hydroxyl groups. 2. Insufficient Surface Hydroxylation: The substrate surface lacks a sufficient density of hydroxyl (-OH) groups for the silanization reaction to occur. 3. Degraded TCVS Reagent: this compound is highly sensitive to moisture and can degrade if not stored and handled under anhydrous conditions. 4. Insufficient Reaction Time or Temperature: The reaction may not have proceeded to completion.1. Implement a rigorous cleaning procedure. This can include sonication in solvents like acetone and ethanol, followed by a piranha solution wash (with extreme caution) or oxygen plasma treatment to remove organic residues. 2. Activate the surface to generate hydroxyl groups. Methods include oxygen plasma treatment, UV/Ozone cleaning, or boiling in deionized water. 3. Use fresh TCVS from a sealed container stored under an inert atmosphere (e.g., nitrogen or argon). 4. Increase the reaction time or temperature. For vapor deposition, a reaction time of approximately 4 hours is common.[1] For solution deposition, overnight reaction may be necessary.
Uneven or "Patchy" Coating 1. Non-uniform Surface Cleaning or Activation: Certain areas of the substrate may be cleaner or have a higher density of hydroxyl groups than others. 2. Premature TCVS Polymerization: TCVS can hydrolyze and polymerize in solution or on the surface before forming a uniform monolayer, especially in the presence of excess moisture. 3. Uneven Application of TCVS: In solution deposition, uneven immersion or withdrawal from the silane solution can lead to variations in coating thickness.1. Ensure the entire substrate is uniformly exposed to the cleaning and activation agents. For plasma treatment, ensure the sample is in a region of uniform plasma density. 2. Work in a low-humidity environment, such as a nitrogen-filled glove box. Use anhydrous solvents for solution deposition and prepare the silane solution immediately before use. 3. For dip-coating, ensure a smooth and steady immersion and withdrawal of the substrate. For vapor deposition, ensure uniform distribution of the TCVS vapor in the reaction chamber.
Cloudy or Hazy Appearance of the Coating 1. Excessive TCVS Concentration: High concentrations of TCVS in solution can lead to the formation of thick, uncontrolled multilayers and aggregates. 2. Presence of Excess Water: Too much water in the solvent or environment will cause rapid hydrolysis and bulk polymerization of the TCVS. 3. Inadequate Rinsing: Physisorbed (non-covalently bonded) silane molecules and aggregates may remain on the surface.1. Reduce the concentration of TCVS in the deposition solution. Start with a low concentration (e.g., 1-2% v/v) and optimize from there. 2. Use anhydrous solvents and a controlled, low-humidity environment. 3. After deposition, thoroughly rinse the substrate with an anhydrous solvent (e.g., toluene or hexane) to remove unbound silane. Sonication in a fresh solvent can also be effective.
"Oil Spill" or Rainbow-like Marks on the Surface Incomplete Drying of Substrate Before Silanization: Residual water or solvent on the surface can interfere with the uniform deposition of TCVS.[1]Ensure the substrate is completely dry before introducing it to the TCVS. This can be achieved by blowing with dry nitrogen gas or baking in an oven.[1]

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism of this compound (TCVS) surface modification?

A1: The surface modification process with TCVS involves two main steps:

  • Hydrolysis: The Si-Cl bonds of the trichlorosilyl group are highly reactive and readily hydrolyze in the presence of trace amounts of water to form silanol (Si-OH) groups.

  • Condensation: These silanol groups then condense with the hydroxyl (-OH) groups on the substrate surface, forming stable covalent siloxane (Si-O-Si) bonds. The vinyl group of the TCVS remains exposed, modifying the surface properties.

Q2: How critical is the role of humidity in TCVS silanization?

A2: Humidity is a critical parameter that needs to be carefully controlled. While a minuscule amount of water is necessary for the initial hydrolysis of the Si-Cl bonds, excess moisture is detrimental. High humidity can lead to rapid hydrolysis and self-condensation of TCVS molecules in the vapor or solution phase, resulting in the formation of polysiloxane aggregates instead of a uniform monolayer on the surface. For trichlorosilanes, it is generally recommended to perform the reaction under anhydrous or low-humidity conditions.

Q3: What are the recommended storage and handling procedures for TCVS?

A3: TCVS is highly reactive with moisture and air. It should be stored in a tightly sealed container under an inert atmosphere, such as nitrogen or argon, in a cool, dry place. When handling, it is best to work in a fume hood and in a dry environment (e.g., a glove box) to minimize exposure to atmospheric moisture. Always use dry glassware and syringes.

Q4: What is the purpose of the post-silanization curing step?

A4: The curing step, which typically involves heating the coated substrate, serves to drive the condensation reaction to completion. This promotes the formation of covalent bonds between adjacent silane molecules and between the silane and the substrate, resulting in a more stable and durable film. It also helps to remove any residual water or solvent. A common curing condition is baking at 120°C for 20 minutes.[1]

Q5: Can I reuse a TCVS solution for multiple depositions?

A5: It is not recommended to reuse TCVS solutions. The solution will degrade over time due to reaction with trace amounts of moisture in the solvent and the atmosphere, leading to hydrolysis and polymerization. For reproducible results, always use a freshly prepared solution for each experiment.

Data Presentation

The following tables provide illustrative data on how varying reaction parameters can influence the outcome of this compound surface modification. Note that these are representative values, and optimal conditions should be determined empirically for your specific substrate and application.

Table 1: Illustrative Effect of TCVS Concentration in Toluene on Water Contact Angle of Glass Substrates

TCVS Concentration (v/v %)Approximate Water Contact Angle (°)Observations
0.575-85Partial hydrophobicity, may indicate incomplete monolayer formation.
1.085-95Good hydrophobicity, likely near-monolayer coverage.
2.090-100High hydrophobicity, potential for some multilayer formation.
5.0>100 (variable)Very hydrophobic, but may have a hazy appearance due to aggregation.

Table 2: Illustrative Effect of Reaction Time on Surface Coverage (Vapor Phase Deposition)

Reaction Time (hours)Approximate Surface Coverage (%)Expected Outcome
160-70Incomplete coverage, surface will have both hydrophobic and hydrophilic regions.
280-90Substantial coverage, good hydrophobicity.
4>95Near-complete to complete monolayer coverage.[1]
8>95Extended time may not significantly improve coverage but can increase the risk of multilayer formation.

Table 3: Illustrative Effect of Curing Temperature on Film Stability

Curing Temperature (°C)Curing Time (minutes)Film Stability
25 (Room Temperature)60Poor stability, film may be removed by sonication in solvents.
8030Moderate stability, improved solvent resistance.
12020Good stability, robust film with strong adhesion.[1]
15015Excellent stability, but care must be taken to avoid thermal degradation of the substrate or the vinyl group.

Experimental Protocols

Protocol 1: Vapor Phase Deposition of this compound on Glass Substrates

This protocol is adapted from established procedures for vapor phase silanization.[1]

Materials:

  • Glass substrates (e.g., microscope slides)

  • This compound (TCVS)

  • Anhydrous ethanol

  • Nitrogen gas, dry

  • Vacuum desiccator or dedicated vapor deposition chamber

  • Small vial or container for TCVS

Methodology:

  • Substrate Cleaning and Activation:

    • Thoroughly clean the glass substrates. A recommended procedure is sonication in a detergent solution, followed by extensive rinsing with deionized water, then sonication in acetone, and finally in ethanol.

    • Dry the substrates with a stream of dry nitrogen gas.

    • Activate the surface to generate hydroxyl groups by treating with an oxygen plasma cleaner for 2-5 minutes.

  • Vapor Deposition Setup:

    • Place the cleaned and activated substrates inside the vacuum desiccator or deposition chamber.

    • In a fume hood, place a small, open vial containing a few drops of TCVS in the center of the desiccator, ensuring it does not touch the substrates.

    • Seal the desiccator and evacuate it using a vacuum pump for 10-15 minutes to remove air and moisture.

    • Backfill the desiccator with dry nitrogen gas. Repeat the evacuation and backfilling process 2-3 times to ensure an inert atmosphere.

  • Silanization Reaction:

    • After the final evacuation, close the valve to the vacuum pump, leaving the chamber under a low-pressure nitrogen atmosphere with the TCVS vapor.

    • Allow the deposition to proceed for approximately 4 hours at room temperature.[1]

  • Post-Deposition Curing and Cleaning:

    • Vent the desiccator with dry nitrogen gas in a fume hood.

    • Carefully remove the coated substrates.

    • Cure the substrates in an oven at 120°C for 20 minutes to enhance the stability of the silane layer.[1]

    • (Optional) Rinse the cured substrates with an anhydrous solvent like toluene or hexane to remove any non-covalently bound silane, then dry with nitrogen.

Protocol 2: Solution Phase Deposition of this compound on Silicon Wafers

Materials:

  • Silicon wafers

  • This compound (TCVS)

  • Anhydrous toluene

  • Nitrogen gas, dry

  • Sealed reaction vessel (e.g., a Coplin jar with a tight-fitting lid)

  • Glove box or other controlled low-humidity environment

Methodology:

  • Substrate Cleaning and Activation:

    • Clean the silicon wafers using a standard RCA-1 clean (or similar procedure) to remove organic contaminants.

    • Generate a fresh, hydroxylated oxide layer by immersing the wafers in a piranha solution (3:1 mixture of concentrated H₂SO₄ to 30% H₂O₂) for 10-15 minutes (EXTREME CAUTION: Piranha solution is highly corrosive and reactive).

    • Rinse the wafers extensively with deionized water and dry thoroughly with a stream of dry nitrogen.

  • Silanization Reaction:

    • Perform this step in a glove box under a nitrogen atmosphere.

    • Prepare a 1% (v/v) solution of TCVS in anhydrous toluene in the reaction vessel. For example, add 1 mL of TCVS to 99 mL of anhydrous toluene.

    • Immerse the cleaned and dried silicon wafers in the TCVS solution.

    • Seal the reaction vessel and allow the reaction to proceed for 2-4 hours at room temperature with gentle agitation.

  • Post-Deposition Rinsing and Curing:

    • Remove the wafers from the silanization solution and rinse them thoroughly with fresh anhydrous toluene to remove any unbound silane molecules.

    • Dry the wafers with a stream of dry nitrogen.

    • Cure the coated wafers in an oven at 120°C for 20 minutes.

Mandatory Visualization

Hydrolysis_Condensation_Workflow reactant This compound (R-SiCl₃) hydrolysis Hydrolysis (Si-Cl → Si-OH) reactant->hydrolysis reacts with substrate Hydroxylated Substrate (Substrate-OH) condensation_surface Condensation with Surface (Si-OH + Substrate-OH → Si-O-Substrate) substrate->condensation_surface water Trace Water (H₂O) water->hydrolysis hydrolysis->condensation_surface forms silanols which react with condensation_lateral Lateral Condensation (Si-OH + HO-Si → Si-O-Si) hydrolysis->condensation_lateral self-condenses final_surface Modified Surface with Covalently Bonded Vinylsilane Layer condensation_surface->final_surface condensation_lateral->final_surface

Caption: Reaction mechanism of TCVS surface modification.

Troubleshooting_Workflow start_node Start: Poor Silanization Result check_cleaning Is substrate cleaning and activation adequate? start_node->check_cleaning decision_node decision_node process_node process_node end_node Successful Silanization improve_cleaning Action: Enhance cleaning protocol (e.g., plasma, piranha) check_cleaning->improve_cleaning No check_reagent Is TCVS reagent fresh? check_cleaning->check_reagent Yes improve_cleaning->check_cleaning Re-evaluate use_fresh_reagent Action: Use new, anhydrous TCVS check_reagent->use_fresh_reagent No check_environment Is reaction environment controlled for humidity? check_reagent->check_environment Yes use_fresh_reagent->check_reagent Re-evaluate control_humidity Action: Use glove box or dry nitrogen purge check_environment->control_humidity No check_parameters Are reaction time and temperature optimized? check_environment->check_parameters Yes control_humidity->check_environment Re-evaluate check_parameters->end_node Yes optimize_parameters Action: Adjust time/ temperature and re-test check_parameters->optimize_parameters No optimize_parameters->check_parameters Re-evaluate

Caption: Troubleshooting workflow for TCVS modification.

References

Troubleshooting cloudy or hazy films in Trichlorovinylsilane coatings

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance on troubleshooting common issues encountered during the application of Trichlorovinylsilane (TCVS) coatings. Our aim is to help you achieve uniform, high-quality films for your research and development needs.

Frequently Asked Questions (FAQs)

Q1: What is the most common cause of cloudy or hazy this compound (TCVS) films?

A1: The most frequent cause of cloudy or hazy TCVS films is premature and uncontrolled hydrolysis and condensation of the silane molecules.[1][2] this compound is highly reactive with water.[3] If moisture is present in the solvent, on the substrate surface, or in the ambient environment during coating, the TCVS will react in solution or upon deposition to form insoluble siloxane oligomers and aggregates.[1] These aggregates result in a non-uniform, hazy, or cloudy appearance.[1]

Q2: How critical is substrate preparation for achieving a clear TCVS coating?

A2: Substrate preparation is absolutely critical. A pristine, well-activated surface is essential for the formation of a uniform monolayer. The surface must be free of organic and particulate contaminants and possess a high density of hydroxyl (-OH) groups to which the silane can covalently bond.[2][4] Inadequate cleaning or insufficient hydroxylation will lead to patchy, non-uniform coatings and poor adhesion.[1][5]

Q3: Can the concentration of this compound in the solution affect film clarity?

A3: Yes, the concentration of TCVS is a crucial parameter. While a sufficient concentration is needed for complete surface coverage, an excessively high concentration can promote the formation of unstable, thick multilayers and aggregates in the solution, which then deposit on the surface, causing cloudiness.[1][4] It is recommended to start with a low concentration and optimize based on the application.[4]

Q4: What is the purpose of a curing step after TCVS deposition?

A4: The curing step, which typically involves heating, is designed to complete the condensation reaction between adjacent silanol groups on the surface and to drive off any remaining solvent or water. This process cross-links the silane molecules, forming a stable and durable siloxane network.[2][6] Improper or incomplete curing can result in a less stable and potentially hazy film.[1]

Q5: How can I verify the quality of my TCVS coating?

A5: Several analytical techniques can be used to assess the quality of your TCVS coating. Contact Angle Goniometry is a simple and effective method to determine the hydrophobicity and uniformity of the coating.[7][8][9] A uniform, high contact angle across the surface is indicative of a well-formed, hydrophobic silane layer. Atomic Force Microscopy (AFM) can be used to visualize the surface topography at the nanoscale, revealing any aggregation or non-uniformity.[10][11] Fourier-Transform Infrared Spectroscopy (FTIR) can confirm the presence of characteristic Si-O-Si (siloxane) bonds and the absence of contaminants.[12][13]

Troubleshooting Guide: Cloudy or Hazy Films

This guide provides a systematic approach to diagnosing and resolving issues related to cloudy or hazy TCVS coatings.

Problem Symptom Potential Cause Recommended Solution
Hazy/Cloudy Appearance Uncontrolled reaction with moisture - Use anhydrous solvents for the silane solution.- Perform the coating process in a low-humidity environment (e.g., a glovebox or under a flow of dry inert gas like nitrogen or argon).[4]- Ensure substrates are thoroughly dried before coating.[2]
White Precipitate/Aggregates Premature silane polymerization in solution - Prepare the silane solution immediately before use.[1]- Avoid prolonged exposure of the solution to the atmosphere.[1]
Non-Uniform/Patchy Coating Inadequate substrate cleaning - Implement a rigorous cleaning protocol (e.g., sonication in solvents, piranha solution, or plasma cleaning) to remove all contaminants.[1][5]- Rinse thoroughly with high-purity deionized water and dry completely.[2]
Insufficient surface hydroxylation - Activate the surface to generate a high density of hydroxyl (-OH) groups using methods like oxygen plasma, UV/Ozone treatment, or acid/base baths.[1][2]
Streaks or Drips in the Film Improper application technique (Dip-Coating) - Ensure a smooth and constant withdrawal speed of the substrate from the silane solution.[1]- Optimize the dwell time in the solution to allow for complete wetting.[14]
Incorrect silane concentration - Start with a lower concentration (e.g., 0.5-2% v/v) and optimize as needed.[4] An excessively high concentration can lead to the deposition of thick, uneven layers.[1]
Film Lacks Durability/Adhesion Incomplete Curing - After deposition, cure the coated substrate at an elevated temperature (e.g., 110-120°C) for a sufficient duration (e.g., 20-60 minutes) to ensure a stable, cross-linked film.[2][6]

Quantitative Data Summary

Parameter Recommended Range/Value Potential Impact on Film Quality
Relative Humidity (RH) during coating < 30%Higher RH leads to increased hydrolysis and condensation, resulting in hazy films with higher surface roughness. Adhesion can also be compromised at high humidity.[15][16]
This compound Concentration 0.5% - 5% (v/v) in an anhydrous solventConcentrations that are too low may result in incomplete surface coverage. Concentrations that are too high can lead to the formation of aggregates and multilayers, causing cloudiness.[1][4]
Curing Temperature 110°C - 180°CHigher curing temperatures generally promote more complete hydrolysis and condensation, leading to denser, more stable films with better barrier properties.[6]
Curing Time 20 - 60 minutesInsufficient curing time can result in an incomplete cross-linking of the silane layer, affecting its stability and appearance.
Dip-Coating Withdrawal Speed 1 - 5 mm/sThe withdrawal speed is a critical parameter that influences film thickness. A slow, constant speed is crucial for uniformity.[17]

Experimental Protocols

Protocol 1: Substrate Preparation (Glass or Silicon)
  • Initial Cleaning: Sonicate the substrate in a sequence of acetone, then isopropanol, for 15 minutes each to remove organic residues.

  • Rinsing: Rinse thoroughly with deionized (DI) water.

  • Surface Activation (Piranha Solution - EXTREME CAUTION ):

    • In a fume hood, prepare a piranha solution (3:1 mixture of concentrated sulfuric acid to 30% hydrogen peroxide).

    • Immerse the cleaned substrates in the piranha solution for 30-60 minutes.[1]

    • Safety Note: Piranha solution is extremely corrosive and reacts violently with organic materials. Always use appropriate personal protective equipment (PPE).

  • Final Rinsing: Carefully remove the substrates and rinse extensively with DI water.

  • Drying: Dry the substrates under a stream of high-purity nitrogen or argon gas and then bake in an oven at 120°C for at least 30 minutes to remove any adsorbed water.[2] Use immediately for silanization.

Protocol 2: TCVS Dip-Coating
  • Environment Control: Perform all steps in a controlled low-humidity environment, such as a nitrogen-filled glovebox.

  • Solution Preparation:

    • Use an anhydrous solvent such as toluene or hexane.

    • Prepare a 1-2% (v/v) solution of this compound. For example, for a 50 mL solution, add 0.5-1 mL of TCVS to the anhydrous solvent.

    • Prepare the solution immediately before use to minimize degradation from trace moisture.[1]

  • Coating Procedure:

    • Immerse the prepared, dry substrate into the TCVS solution for 1-5 minutes.[14][18]

    • Withdraw the substrate from the solution at a constant, slow speed (e.g., 1-5 mm/s).[17]

  • Rinsing: Gently rinse the coated substrate with the anhydrous solvent (e.g., toluene) to remove any physisorbed silane molecules.

  • Curing: Transfer the coated substrate to an oven and cure at 110-120°C for 30-60 minutes.[2]

  • Final Rinse: After cooling, perform a final rinse with acetone and then isopropanol, followed by drying with a stream of inert gas.[7]

Protocol 3: TCVS Chemical Vapor Deposition (CVD)
  • Substrate Preparation: Prepare the substrate as described in Protocol 1.

  • CVD Chamber Setup:

    • Place the cleaned, dry substrate inside a vacuum deposition chamber.[19]

    • Place a small, open container with a few drops of this compound in the chamber, ensuring it is not in direct contact with the substrate.

  • Deposition:

    • Evacuate the chamber to create a vacuum. The TCVS will vaporize due to its vapor pressure.[19]

    • Maintain the substrate at a temperature between 50-120°C to promote the reaction.[19]

    • Allow the deposition to proceed for several hours (e.g., 2-4 hours). The optimal time will depend on the chamber volume and the amount of silane used.

  • Post-Deposition:

    • Vent the chamber with a dry, inert gas (e.g., nitrogen).

    • Remove the coated substrate.

  • Curing: Cure the substrate in an oven at 110-120°C for 30-60 minutes to stabilize the coating.[2]

Visualizations

TroubleshootingWorkflow Troubleshooting Cloudy/Hazy TCVS Films start Start: Cloudy/Hazy Film Observed check_moisture Check for Moisture Contamination start->check_moisture check_surface Evaluate Substrate Preparation check_moisture->check_surface No moisture_actions Actions: - Use anhydrous solvents. - Work in a dry environment (glovebox). - Thoroughly dry substrate before coating. check_moisture->moisture_actions Yes check_solution Assess Silane Solution check_surface->check_solution No surface_actions Actions: - Implement rigorous cleaning (e.g., Piranha). - Use surface activation (e.g., plasma). - Verify cleanliness with contact angle. check_surface->surface_actions Yes check_process Review Coating & Curing Process check_solution->check_process No solution_actions Actions: - Prepare solution fresh. - Optimize concentration (start low, e.g., 1-2%). - Use high-purity silane. check_solution->solution_actions Yes process_actions Actions: - Control withdrawal speed (dip-coating). - Ensure proper curing (temp & time). - Rinse excess silane. check_process->process_actions Yes end_success Result: Clear, Uniform Film check_process->end_success No moisture_actions->check_surface surface_actions->check_solution solution_actions->check_process process_actions->end_success ExperimentalWorkflow Recommended TCVS Coating Workflow cluster_prep 1. Substrate Preparation cluster_coating 2. Coating Application (Low Humidity) cluster_post 3. Post-Treatment cluster_qc 4. Quality Control clean Solvent Cleaning (Acetone, Isopropanol) activate Surface Activation (Piranha, Plasma, UV-Ozone) clean->activate dry Thorough Drying (N2 stream, 120°C oven) activate->dry prepare_sol Prepare Fresh 1-2% TCVS in Anhydrous Solvent dry->prepare_sol coat Dip-Coat or Vapor Deposit prepare_sol->coat rinse Rinse with Anhydrous Solvent coat->rinse cure Cure (110-120°C, 30-60 min) rinse->cure final_rinse Final Rinse & Dry cure->final_rinse qc Characterize Film: - Contact Angle - AFM - FTIR final_rinse->qc

References

Controlling the thickness and uniformity of Trichlorovinylsilane layers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for controlling the thickness and uniformity of Trichlorovinylsilane (TCVS) layers.

Troubleshooting Guides

This section addresses specific issues that may arise during the TCVS deposition process, offering potential causes and actionable solutions.

Issue 1: Incomplete or Patchy Surface Coverage

  • Symptom: The substrate surface remains partially hydrophilic after silanization, leading to a low or inconsistent water contact angle across the surface.

  • Question: Why is my TCVS layer not covering the entire substrate surface?

  • Answer: Incomplete or patchy surface coverage is a common issue that can almost always be traced back to inadequate substrate preparation or suboptimal reaction conditions. The primary cause is often insufficient cleaning, which leaves behind organic residues or other contaminants that block the TCVS molecules from reacting with the surface hydroxyl groups.[1] Another critical factor is the density of these hydroxyl (-OH) groups on the substrate; a low density will result in fewer binding sites for the silane.[2] Additionally, the presence of excess moisture in the reaction environment can cause TCVS to polymerize in solution before it can bind to the surface, leading to the deposition of aggregates rather than a uniform monolayer.[1][3]

Issue 2: Cloudy, Hazy, or Whitish Film Appearance

  • Symptom: The coated substrate appears opaque, milky, or has a white residue.

  • Question: What causes the cloudy appearance of my TCVS layer?

  • Answer: A cloudy or hazy appearance is typically a strong indicator of uncontrolled polymerization of the TCVS, either in the solution or on the substrate surface.[1] This is often triggered by excessive moisture in the solvent or the reaction chamber, which leads to rapid hydrolysis and self-condensation of the silane molecules into polysiloxane aggregates before they can form an ordered monolayer on the surface.[2] An overly concentrated silane solution can also contribute to this problem by promoting multilayer formation and aggregation.[1] In some cases, if the deposition time is too long, it can also lead to the formation of a thick, disordered film.

Issue 3: "Oil Spill" or Rainbow-Like Stains on the Surface

  • Symptom: The substrate exhibits iridescent, rainbow-like patterns similar to an oil slick on water.

  • Question: Why am I seeing "oil spill" marks on my substrate after TCVS deposition?

  • Answer: The appearance of "oil spill" or rainbow-like stains is a classic sign that the substrate was not completely dry before being introduced to the TCVS.[2] These patterns are caused by the interaction of TCVS with residual water molecules on the surface, leading to localized, uncontrolled polymerization and the formation of a non-uniform, thicker layer in those areas. The different thicknesses of this irregular layer cause light interference, resulting in the observed rainbow effect.

Issue 4: Inconsistent Film Thickness Across the Substrate

  • Symptom: Measurements (e.g., via ellipsometry) show significant variations in the thickness of the TCVS layer from one area of the substrate to another.

  • Question: How can I improve the thickness uniformity of my TCVS coating?

  • Answer: Inconsistent film thickness can be caused by several factors related to the deposition method. In solution deposition methods like dip-coating, the withdrawal speed is a critical parameter; a non-uniform withdrawal speed can lead to a "wedge effect" where the film is thicker at the bottom.[4] For spin-coating, variations in spin speed, acceleration, or the viscosity of the solution can all impact uniformity.[5] In Chemical Vapor Deposition (CVD), fluctuations in the precursor temperature, substrate temperature, chamber pressure, or gas flow rates will directly affect the deposition rate and, consequently, the film thickness.[5] Temperature gradients across the substrate during deposition can also lead to non-uniformity.

Frequently Asked Questions (FAQs)

Q1: What is the optimal concentration of TCVS for solution deposition?

A1: The optimal concentration of TCVS typically ranges from 1% to 2% (v/v) in an anhydrous solvent like toluene.[1] Starting with a lower concentration is often recommended to avoid the formation of multilayers and aggregates. The ideal concentration will depend on the specific substrate and desired layer characteristics.

Q2: How critical is the humidity level during vapor deposition of TCVS?

A2: The humidity level is extremely critical. Trichlorosilanes are highly reactive with water.[6] Trace amounts of water are necessary to hydrolyze the Si-Cl bonds to form reactive silanols (Si-OH), which then bind to the substrate. However, excess humidity will cause rapid polymerization in the vapor phase, leading to the formation of silica-like particles that deposit on the surface, resulting in a rough and non-uniform film.[7] Therefore, the deposition should be carried out in a controlled low-humidity environment, such as a glove box or a desiccator. Purging the reaction chamber with a dry, inert gas like nitrogen or argon before and during the experiment is also a common practice.[2]

Q3: What is the recommended curing temperature and time for TCVS layers?

A3: After deposition, a curing or annealing step is often performed to promote the formation of a stable and cross-linked siloxane network. A typical curing process involves heating the coated substrates in an oven at 110-120°C for 30-60 minutes.[2][5] This thermal treatment helps to drive off any remaining water and encourages the formation of covalent Si-O-Si bonds between adjacent silane molecules and with the substrate, thereby increasing the durability of the layer.[8][9]

Q4: How can I verify the quality and uniformity of my TCVS layer?

A4: Several techniques can be used to characterize the quality and uniformity of the TCVS layer. The most common are:

  • Water Contact Angle Measurement: A simple and effective method to assess the hydrophobicity of the surface. A uniform and high contact angle (typically >90° for a well-formed vinyl-terminated monolayer) indicates a successful and consistent coating.[10][11]

  • Ellipsometry: An optical technique that can precisely measure the thickness of thin films, providing quantitative data on both the thickness and uniformity of the TCVS layer.[12][13]

  • Atomic Force Microscopy (AFM): Provides high-resolution topographical images of the surface, allowing for the visualization of the monolayer's morphology, uniformity, and the presence of any aggregates or defects.[11]

  • X-ray Photoelectron Spectroscopy (XPS): A surface-sensitive technique that can confirm the elemental composition of the surface, verifying the presence of silicon, carbon, and chlorine (before complete hydrolysis) from the TCVS molecule.

Data Presentation

Table 1: Influence of Deposition Parameters on TCVS Layer Properties (Solution Deposition)

ParameterTypical RangeEffect on ThicknessEffect on UniformityRecommended Practice
TCVS Concentration 0.5 - 5% (v/v) in anhydrous solventHigher concentration generally leads to thicker layers, but can result in multilayers.High concentrations can decrease uniformity due to aggregation.[1]Start with 1-2% and optimize for your specific application.[1]
Deposition Time 30 min - 24 hoursLonger times can lead to thicker, more complete layers, but excessive time can cause multilayer formation.[2]Can improve uniformity up to a point, after which aggregation may occur.2 hours is a common starting point for room temperature deposition.[5]
Solvent Toluene, Hexane, IsopropanolSolvent viscosity can have a minor effect.The solvent must be anhydrous to prevent premature polymerization.[1]Use dry (anhydrous) toluene or hexane.
Curing Temperature 100 - 120°CPrimarily affects cross-linking and stability, not thickness.Improves uniformity by promoting a stable, cross-linked network.[9]110°C for 30-60 minutes is a common practice.[2][5]
Withdrawal Speed (Dip-Coating) 1 - 5 mm/sFaster withdrawal speeds result in thicker films.[14][15][16]A constant and smooth withdrawal is crucial for uniformity.[4][17]Optimize for the desired thickness and solution viscosity.

Table 2: Influence of Deposition Parameters on TCVS Layer Properties (Vapor Deposition)

ParameterTypical RangeEffect on ThicknessEffect on UniformityRecommended Practice
Substrate Temperature Room Temp. - 100°CHigher temperatures can increase the reaction rate, potentially leading to a thicker film in a shorter time.Temperature gradients across the substrate can cause non-uniformity.[5]Maintain a uniform and stable substrate temperature.
Deposition Time 30 min - 4 hoursLonger deposition times generally lead to more complete monolayer formation.[3]Adequate time is needed for molecules to self-assemble uniformly.1-2 hours is a typical duration for vapor deposition in a desiccator.[18]
Chamber Pressure 100 mTorr - AtmosphericLower pressure can increase the mean free path of molecules, potentially improving uniformity on complex shapes.A stable pressure is important for a consistent deposition rate.[19]For vacuum-assisted CVD, a pressure of ~100 mTorr is common.[3]
Relative Humidity (%RH) < 30%Controlled, low humidity is essential for monolayer formation. High humidity leads to thick, non-uniform layers.[6][20]High humidity is a major cause of non-uniformity and particle formation.[7]Perform in a controlled environment like a glove box or desiccator.
Carrier Gas Flow Rate 10 - 100 sccm (for CVD systems)Higher flow rates can increase the delivery of the precursor to the substrate.[21]A uniform flow pattern is essential for uniform deposition.Optimize based on reactor geometry and other parameters.[22][23]

Experimental Protocols

Protocol 1: TCVS Deposition from Solution (Dip-Coating)

  • Substrate Preparation:

    • Thoroughly clean the substrate by sonicating in a sequence of solvents (e.g., acetone, isopropanol, and deionized water) for 15 minutes each.[5]

    • To generate a high density of hydroxyl groups, treat the substrate with a piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) at 80°C for 30 minutes. (Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment).

    • Alternatively, use an oxygen plasma cleaner or a UV/Ozone cleaner for 5-10 minutes.[2]

    • Rinse the substrate copiously with deionized water and dry with a stream of dry nitrogen gas. The substrate should be completely hydrophilic at this stage.

  • Silanization Solution Preparation:

    • In a glove box or under a dry nitrogen atmosphere, prepare a 1% (v/v) solution of TCVS in anhydrous toluene. Prepare this solution immediately before use to minimize degradation from atmospheric moisture.[1]

  • Deposition:

    • Immerse the cleaned and dried substrate into the TCVS solution using a dip-coater.

    • Allow the substrate to dwell in the solution for 1-2 minutes.

    • Withdraw the substrate from the solution at a constant, slow speed (e.g., 2 mm/s). The withdrawal speed is a critical parameter for controlling film thickness.[4]

  • Rinsing:

    • Immediately after withdrawal, rinse the coated substrate by dipping it in fresh anhydrous toluene to remove any non-covalently bonded silane.

    • Perform a final rinse with isopropanol or ethanol.

  • Curing:

    • Dry the rinsed substrate under a stream of dry nitrogen.

    • Place the substrate in an oven at 110°C for 30 minutes to cure the silane layer.[2]

Protocol 2: TCVS Deposition from Vapor

  • Substrate Preparation:

    • Follow the same substrate preparation steps as in Protocol 1 to ensure a clean, hydroxylated surface.

  • Deposition Setup:

    • Place the cleaned and dried substrate inside a vacuum desiccator.

    • In a small, open container (like a watch glass or a small beaker), place a few drops (e.g., 100-200 µL) of TCVS. Place this container inside the desiccator, ensuring it is not in direct contact with the substrate.[3]

  • Deposition:

    • Seal the desiccator and evacuate it using a vacuum pump to a pressure of approximately 100 mTorr to remove ambient air and moisture.[3]

    • Close the valve to the vacuum pump, isolating the desiccator. The TCVS will vaporize at this low pressure.

    • Allow the deposition to proceed for 1-4 hours at room temperature.[2][18]

  • Post-Deposition:

    • Vent the desiccator with a dry, inert gas (e.g., nitrogen).

    • Remove the coated substrate.

    • (Optional but recommended) Rinse the substrate with anhydrous toluene and then isopropanol to remove any loosely adsorbed molecules.

  • Curing:

    • Dry the substrate with a stream of dry nitrogen.

    • Cure the substrate in an oven at 110°C for 30 minutes.[2]

Visualizations

TCVS_Deposition_Workflow TCVS Deposition Workflow cluster_prep 1. Substrate Preparation cluster_deposition 2. TCVS Deposition cluster_post 3. Post-Treatment cluster_characterization 4. Characterization Cleaning Cleaning (Solvents, Sonication) Hydroxylation Hydroxylation (Piranha, Plasma, UV/Ozone) Cleaning->Hydroxylation Drying Drying (Nitrogen Stream) Hydroxylation->Drying Vapor Vapor Deposition Drying->Vapor Solution Solution Deposition Drying->Solution Rinsing Rinsing (Anhydrous Solvent) Vapor->Rinsing Solution->Rinsing Curing Curing (110-120°C) Rinsing->Curing Characterization Quality & Uniformity Check (Contact Angle, Ellipsometry, AFM) Curing->Characterization

Caption: A general workflow for TCVS deposition, from substrate preparation to final characterization.

Troubleshooting_Workflow Troubleshooting Common TCVS Deposition Issues start Deposition Issue? issue_type What is the visual appearance? start->issue_type cloudy Cloudy / Hazy issue_type->cloudy Cloudy patchy Patchy / Incomplete issue_type->patchy Patchy oily Oil Spill / Rainbow issue_type->oily Oily cause_cloudy Excess Moisture or High Concentration? cloudy->cause_cloudy cause_patchy Poor Cleaning or Low Hydroxylation? patchy->cause_patchy cause_oily Substrate Not Dry? oily->cause_oily solution_cloudy Reduce Moisture/Concentration, Use Anhydrous Solvent cause_cloudy->solution_cloudy Yes solution_patchy Improve Cleaning Protocol, Use Plasma/Piranha cause_patchy->solution_patchy Yes solution_oily Ensure Thorough Drying (N2 Stream, Oven) cause_oily->solution_oily Yes

References

Technical Support Center: Improving the Durability of Trichlorovinylsilane Hydrophobic Coatings

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered when working with Trichlorovinylsilane (TCVS) hydrophobic coatings.

Troubleshooting Guides

This section provides solutions to specific problems that may arise during the application and use of TCVS coatings.

Problem 1: Poor Hydrophobicity or Complete Failure of the Coating

Symptoms:

  • Water contact angle is significantly below 90 degrees.

  • The surface wets easily.

  • The coating appears uneven or patchy.

Possible Causes and Solutions:

CauseSolution
Inadequate Substrate Preparation The substrate must be meticulously cleaned to ensure the presence of surface hydroxyl (-OH) groups necessary for the silanization reaction.[1] Improper preparation is a primary reason for coating failure.[1][2]
Moisture Contamination This compound is highly reactive with moisture, leading to premature hydrolysis and polymerization in solution before it can bind to the substrate.[3][4][5] This can result in the formation of aggregates and a non-uniform coating.[6]
Incorrect Silane Concentration An inappropriate concentration of TCVS in the solvent can lead to either an incomplete monolayer or the formation of thick, uneven multilayers.
Inadequate Curing Insufficient curing time or temperature can prevent the formation of a stable, cross-linked siloxane network, resulting in a coating that is not durable.

Problem 2: Coating Delamination or Poor Adhesion

Symptoms:

  • The coating peels or flakes off the substrate.

  • The coating can be easily removed by gentle rubbing.

Possible Causes and Solutions:

CauseSolution
Improper Surface Activation For substrates that do not have a sufficient native oxide layer with hydroxyl groups, a surface activation step is crucial.
Incompatible Solvent The solvent used to dissolve the TCVS must be anhydrous and compatible with the substrate.
Excessive Coating Thickness Applying a coating that is too thick can lead to internal stresses, causing it to crack and delaminate.
Contamination of Silane Solution The silane solution can become contaminated over time, especially if exposed to atmospheric moisture.

Problem 3: Hazy or Opaque Coating Appearance

Symptoms:

  • The coating is not transparent as expected.

  • The surface appears cloudy or milky.

Possible Causes and Solutions:

CauseSolution
Polymerization in Solution If the TCVS is exposed to moisture before or during the coating process, it can polymerize in the solution, forming particles that deposit on the surface and scatter light.[6]
Rough Surface Finish A rough substrate surface can lead to a less uniform coating, which may appear hazy.
Incomplete Removal of Byproducts The hydrolysis of TCVS produces hydrochloric acid (HCl) as a byproduct.[3][4] If not properly removed, it can affect the coating's appearance and performance.

Frequently Asked Questions (FAQs)

Q1: What is the optimal curing temperature and time for a TCVS coating?

The optimal curing conditions depend on the substrate and the desired coating properties. However, studies on other silane coatings suggest that curing at elevated temperatures generally improves the durability and adhesion of the coating by promoting the formation of a more condensed siloxane layer.[7][8] For some silane systems, temperatures between 100°C and 150°C have been shown to yield the best results.[7][8] It is recommended to perform a design of experiments (DOE) to determine the optimal curing parameters for your specific application.

Q2: How does humidity affect the TCVS coating process?

Humidity plays a critical role in the formation of silane coatings.[5][9] this compound reacts with water, so a controlled amount of moisture is necessary for the hydrolysis of the chloro groups to form reactive silanol groups.[3][4] However, excessive humidity can lead to rapid polymerization of the silane in the solution before it can bond to the substrate, resulting in a poor-quality coating.[6][9] Therefore, the coating process should be carried out in a controlled environment.

Q3: Can I use additives to improve the durability of my TCVS coating?

Yes, various additives can enhance the durability of silane coatings. Incorporating nanoparticles such as silica (SiO2), zirconia (ZrO2), or titania (TiO2) into the silane matrix can improve the mechanical and corrosion resistance of the coating.[10] Additionally, using cross-linking agents can increase the network density of the coating, leading to improved hardness and longevity.[11][12]

Q4: What are the best practices for preparing a substrate before applying a TCVS coating?

Proper surface preparation is crucial for achieving a durable and adherent coating.[2][13] The general steps include:

  • Degreasing: Remove organic contaminants using solvents like acetone or isopropanol.[13]

  • Cleaning: Use a piranha solution (a mixture of sulfuric acid and hydrogen peroxide) or an oxygen plasma treatment to remove any remaining organic residues and to generate hydroxyl groups on the surface.

  • Rinsing: Thoroughly rinse the substrate with deionized water.

  • Drying: Dry the substrate completely in an oven or with a stream of dry, inert gas before coating.

Q5: How can I characterize the durability of my TCVS coating?

Several techniques can be used to assess the durability of your coating:

  • Abrasion Resistance: Perform tape tests or use a nano-scratcher to evaluate the coating's resistance to mechanical wear.

  • Chemical Resistance: Expose the coated substrate to various chemicals (acids, bases, solvents) and measure the change in contact angle and visual appearance over time.

  • Thermal Stability: Subject the coating to thermal cycling and evaluate its performance at different temperatures.

  • UV Resistance: For outdoor applications, exposure to UV radiation can degrade the coating. Use a UV chamber to simulate environmental conditions.[14]

Experimental Protocols

Protocol 1: Standard this compound Coating Procedure

This protocol outlines a general method for applying a TCVS hydrophobic coating to a glass or silicon substrate.

Materials:

  • This compound (TCVS)

  • Anhydrous toluene (or other suitable anhydrous solvent)

  • Substrates (e.g., glass slides, silicon wafers)

  • Piranha solution (3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) - EXTREME CAUTION IS ADVISED

  • Deionized water

  • Acetone, Isopropanol (reagent grade)

  • Nitrogen or Argon gas

  • Oven

Procedure:

  • Substrate Cleaning: a. Sonicate the substrates in acetone for 15 minutes, followed by isopropanol for 15 minutes. b. Rinse thoroughly with deionized water. c. Immerse the substrates in a freshly prepared piranha solution for 30 minutes. (Warning: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment). d. Rinse extensively with deionized water. e. Dry the substrates in an oven at 120°C for at least 1 hour or with a stream of dry nitrogen gas.

  • Silane Solution Preparation: a. In a glovebox or under a dry, inert atmosphere, prepare a 1% (v/v) solution of TCVS in anhydrous toluene.

  • Coating Application: a. Immerse the clean, dry substrates in the TCVS solution for 1-2 hours at room temperature. b. Ensure the container is sealed to prevent exposure to atmospheric moisture.

  • Rinsing: a. Remove the substrates from the silane solution and rinse them thoroughly with anhydrous toluene to remove any unreacted silane.

  • Curing: a. Cure the coated substrates in an oven at 120°C for 1 hour to promote the formation of a stable siloxane network.

  • Final Cleaning: a. Sonicate the cured substrates in toluene for 10 minutes to remove any physisorbed molecules. b. Dry with a stream of nitrogen gas.

Quantitative Data Summary

Table 1: Effect of Curing Temperature on Silane Coating Properties

Curing Temperature (°C)Coating Thickness (µm)Adhesion Strength (MPa)Corrosion Resistance
253.6LowerLower
80-Higher-
100-Highest (Dry)-
125-Highest (Wet)-
1503.4-Optimal
1803.3-High

Data compiled from studies on various silane systems, specific values for TCVS may vary.[7][8]

Visualizations

G cluster_prep Substrate Preparation cluster_coating Coating Process cluster_eval Evaluation Degrease Degrease (Acetone, IPA) Clean Clean & Activate (Piranha/Plasma) Degrease->Clean Rinse_Dry Rinse & Dry (DI Water, N2/Oven) Clean->Rinse_Dry Prepare_Sol Prepare Silane Solution (Anhydrous Solvent) Rinse_Dry->Prepare_Sol Immerse Substrate Immersion Prepare_Sol->Immerse Rinse_Cure Rinse & Cure (Solvent, Oven) Immerse->Rinse_Cure Contact_Angle Contact Angle Measurement Rinse_Cure->Contact_Angle Adhesion_Test Adhesion Test Contact_Angle->Adhesion_Test Durability_Test Durability Test Adhesion_Test->Durability_Test

Caption: Experimental workflow for applying and evaluating TCVS hydrophobic coatings.

G TCVS This compound (R-SiCl3) Silanol Silanetriol (R-Si(OH)3) TCVS->Silanol Hydrolysis H2O Moisture (H2O) H2O->Silanol Substrate Substrate with -OH groups Covalent_Bond Covalent Bonding to Substrate Substrate->Covalent_Bond HCl Hydrochloric Acid (HCl) Silanol->HCl Silanol->Covalent_Bond Cross_Linking Cross-Linking (Siloxane Bonds) Silanol->Cross_Linking Coating Durable Hydrophobic Coating Covalent_Bond->Coating Cross_Linking->Coating

Caption: Simplified reaction mechanism for TCVS coating formation on a hydroxylated surface.

References

Best practices for cleaning substrates before Trichlorovinylsilane deposition

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with best practices, troubleshooting guides, and frequently asked questions for cleaning substrates prior to Trichlorovinylsilane (TCVS) deposition.

Frequently Asked Questions (FAQs)

Q1: Why is substrate cleaning so critical before this compound (TCVS) deposition?

A1: The success of TCVS deposition hinges on the covalent bonding of the silane to hydroxyl (-OH) groups on the substrate surface.[1] A pristine surface is essential for two main reasons:

  • Removal of Contaminants: Cleaning eliminates organic residues, oils, metallic ions, and other impurities.[2][3] These contaminants can mask the reactive hydroxyl groups, preventing the silane from binding uniformly and leading to a non-uniform or incomplete coating.[4]

  • Surface Activation (Hydroxylation): Many cleaning methods also "activate" the surface by increasing the density of silanol (Si-OH) groups.[5][6] This makes the surface highly reactive and hydrophilic, promoting a strong, covalent bond with the TCVS molecules.

Q2: What are the most common substrates used for TCVS deposition and what cleaning methods are recommended?

A2: Common substrates include silicon wafers, glass, and mica. The choice of cleaning method depends on the substrate material and the level of cleanliness required.

  • Silicon Wafers: The RCA clean is a standard, highly effective multi-step process for silicon wafers.[7][8] Piranha solution is also used for aggressive organic removal.[9] For less stringent applications, a simple solvent clean may suffice.[10]

  • Glass Slides: Glass can be effectively cleaned with Piranha solution, which also hydroxylates the surface.[11] Other methods include sonication in solvents like acetone and isopropanol, followed by a deionized water rinse.[12][13][14]

  • Mica: Mica is known for its atomically flat surface, which is prepared by cleavage.[15] The freshly cleaved surface is high-energy and readily adsorbs contaminants from the air.[15] Therefore, it should be used immediately after cleaving. If cleaning is necessary, gentle methods like solvent rinsing are preferred to avoid damaging the delicate surface.[16]

Q3: What is the difference between Piranha solution, RCA clean, and UV-Ozone cleaning?

A3: These are all effective methods for cleaning and activating substrates, but they differ in their mechanism and application:

  • Piranha Solution: A mixture of sulfuric acid (H₂SO₄) and hydrogen peroxide (H₂O₂), it is a powerful oxidizing agent used to remove organic residues.[5][17] It also extensively hydroxylates surfaces, making them very hydrophilic.[5] It is extremely corrosive and requires careful handling.[9]

  • RCA Clean: Developed for the semiconductor industry, this is a sequential cleaning process.[7] The SC-1 step (Ammonium Hydroxide, Hydrogen Peroxide, water) removes organic contaminants and particles, while the SC-2 step (Hydrochloric Acid, Hydrogen Peroxide, water) removes metallic ions.[7][18]

  • UV-Ozone Treatment: This is a dry, chemical-free process that uses ultraviolet light to generate reactive ozone.[19][20] The ozone breaks down organic contaminants on the surface without damaging the substrate, making it suitable for delicate materials.[20][21] It also increases surface energy, which improves adhesion.[19]

Q4: How can I tell if my substrate is clean enough for deposition?

A4: A common qualitative test is the "water break test". A clean, hydrophilic surface will have a high surface energy, causing a drop of deionized water to spread out evenly across the surface.[22] If the water beads up, it indicates the presence of hydrophobic organic contaminants, and further cleaning is required.[23]

Q5: How soon after cleaning should I perform the TCVS deposition?

A5: It is crucial to proceed with the deposition as soon as possible after cleaning and drying the substrate, ideally within an hour or two.[10] Clean, activated surfaces are high-energy and will quickly readsorb atmospheric contaminants, such as organic molecules and water, which can interfere with the silanization process.[4][24]

Troubleshooting Guide

This guide addresses specific issues that may arise during the substrate cleaning and TCVS deposition process.

Issue 1: Poor or Incomplete Silane Coating

  • Question: My TCVS layer is patchy and does not cover the entire substrate. What went wrong?

Potential Cause Recommended Solution
Residual Organic Contamination Organic residues mask the reactive sites on the substrate. Enhance your cleaning protocol. If using a solvent clean, consider a more aggressive method like Piranha solution or RCA clean.[2][8]
Insufficient Surface Hydroxylation The cleaning method may not have generated enough reactive silanol (-OH) groups for the TCVS to bind to.[11] Use an activation method like Piranha, UV-Ozone, or oxygen plasma treatment to increase the density of hydroxyl groups.[11][21]
Atmospheric Moisture Contamination This compound is highly reactive with water.[25] Ensure your reaction is performed in an anhydrous environment (e.g., in a glove box or using anhydrous solvents) to prevent premature polymerization of the silane in solution.
Substrate Recontamination After Cleaning A clean, high-energy surface can be quickly recontaminated by exposure to air.[24] Minimize the time between the final cleaning/drying step and the deposition process.[10]

Issue 2: Inconsistent Coating Thickness

  • Question: The thickness of my TCVS coating is not uniform across the substrate. How can I improve this?

Potential Cause Recommended Solution
Non-uniform Cleaning If the cleaning is not uniform, some areas of the substrate will be more reactive than others. Ensure the entire substrate is equally exposed to the cleaning agents, for example, by ensuring full immersion in cleaning baths.
Temperature Gradients Across the Substrate A temperature gradient during deposition can lead to different reaction rates across the substrate. Ensure uniform heating of the substrate during the deposition process.[26]
Deposition from a Depleted Solution If performing a solution-phase deposition with multiple substrates, the silane concentration may decrease over time, leading to thinner coatings on later substrates. Use a fresh silanization solution for each batch.[27]

Issue 3: Silane Layer Peels Off or Has Poor Adhesion

  • Question: The silanized layer on my substrate is not durable and can be easily removed. Why is this happening?

Potential Cause Recommended Solution
Weak Physisorption Instead of Covalent Bonding This is a primary indicator of a contaminated or poorly activated surface.[11] The silane molecules are weakly adsorbed instead of forming strong covalent bonds. A more rigorous cleaning and activation protocol is required.
Presence of an Interfacial Water Layer While some water is necessary to hydrolyze the silane, an excessive layer of adsorbed water on the substrate can lead to a weak, poorly bonded silane layer. Ensure the substrate is thoroughly dried after the final rinse and before deposition. A dehydration bake can be effective.[10]
Incomplete Curing After deposition, a curing step (e.g., baking) is often necessary to drive the reaction to completion and form a stable, cross-linked siloxane network on the surface.[1][27] Review your post-deposition curing protocol for appropriate time and temperature.

Experimental Protocols & Data

Summary of Common Substrate Cleaning Methods

The following table summarizes typical parameters for common cleaning procedures. Note that these are starting points and may require optimization for your specific application.

Cleaning Method Substrate(s) Typical Reagents & Ratios Temperature Duration Purpose
Solvent Clean Silicon, GlassAcetone, then Isopropanol/Methanol, then DI water rinseRoom Temp or warm (up to 55°C)[23]2-10 min per solvent[2][23]Removes gross organic contaminants and oils.[10]
RCA SC-1 Silicon, Glass5:1:1 DI H₂O : NH₄OH : H₂O₂[23]70-80°C[10][23]10-15 min[2][23]Removes organic residues and particles.[7]
RCA SC-2 Silicon6:1:1 DI H₂O : HCl : H₂O₂[7]60-75°C[7]10-20 min[7]Removes metallic and ionic contaminants.[7]
Piranha Etch Silicon, Glass3:1 H₂SO₄ : H₂O₂[5][9]Up to 120-150°C (exothermic)[5][28]10-40 min[5][17]Aggressively removes organics and hydroxylates the surface.[5]
UV-Ozone Silicon, Glass, PolymersN/A (uses UV light and ambient oxygen)Room Temp to moderate heat[20]5-30 minRemoves organic contaminants and activates the surface.[19][20]
Oxygen Plasma Silicon, Glass, PolymersOxygen gasVaries with system1-10 minHighly effective at removing organics and activating surfaces.[24]
Detailed Protocol: Standard RCA Clean for Silicon Wafers

Safety Precautions: Always wear appropriate personal protective equipment (PPE), including acid/base resistant gloves, apron, and a face shield when handling these chemicals.[18][29] Perform all steps in a certified fume hood.

Procedure:

  • Initial Solvent Clean (Optional but Recommended):

    • Immerse wafers in acetone for 5-10 minutes (ultrasonication is optional).[10][23]

    • Immerse wafers in isopropyl alcohol (IPA) for 5-10 minutes to remove acetone residue.[23]

    • Rinse thoroughly with deionized (DI) water.[10]

  • SC-1 (Standard Clean 1) - Organic Removal:

    • Prepare the SC-1 solution in a Pyrex beaker: 5 parts DI water, 1 part 27% ammonium hydroxide (NH₄OH), and 1 part 30% hydrogen peroxide (H₂O₂).[23] Caution: Add the H₂O₂ after the other components are mixed and heated.

    • Heat the solution to 70-80°C.[10][23]

    • Immerse the wafers in the heated SC-1 solution for 10-15 minutes.[2][23] This step removes organic contaminants.[18]

    • Rinse the wafers thoroughly in an overflow DI water bath for at least 5 minutes.

  • HF Dip (Optional) - Oxide Strip:

    • To remove the thin native oxide layer, dip the wafers in a dilute hydrofluoric acid (HF) solution (e.g., 2% HF in DI water) for 15-60 seconds.[10][23] Extreme Caution: HF is highly toxic and requires special handling procedures.[23]

    • Rinse thoroughly with DI water. The surface should now be hydrophobic.[23]

  • SC-2 (Standard Clean 2) - Metallic Ion Removal:

    • Prepare the SC-2 solution: 6 parts DI water, 1 part 30% hydrochloric acid (HCl), and 1 part 30% hydrogen peroxide (H₂O₂).[7]

    • Heat the solution to 70-75°C.[18]

    • Immerse the wafers in the heated SC-2 solution for 10-20 minutes to remove metallic contaminants.[7]

    • Rinse the wafers thoroughly in an overflow DI water bath for at least 10 minutes.

  • Drying:

    • Dry the wafers using a spin dryer or by blowing with high-purity nitrogen gas.[10]

    • Proceed immediately to the deposition step to prevent recontamination.

Detailed Protocol: Piranha Clean for Glass or Silicon Substrates

Safety Precautions: Piranha solution is extremely energetic, corrosive, and reactive.[5][9] It can cause explosions if mixed with organic solvents.[9] Always wear extensive PPE (face shield, heavy-duty gloves, apron). ALWAYS add the peroxide to the acid slowly. The reaction is highly exothermic.[30]

Procedure:

  • Preparation:

    • In a glass container (Pyrex or similar) inside a fume hood, slowly and carefully add 1 part of 30% hydrogen peroxide (H₂O₂) to 3 parts of concentrated sulfuric acid (H₂SO₄).[5][9]

    • The solution will become very hot (100-150°C).[28] Handle with extreme care.

  • Cleaning:

    • Using non-metallic tweezers, carefully immerse the substrates into the hot Piranha solution.[30]

    • Leave the substrates in the solution for 10-40 minutes.[5][17]

  • Rinsing:

    • Carefully remove the substrates from the Piranha solution.

    • Rinse the substrates extensively with DI water in a dedicated rinse bath.

  • Drying:

    • Dry the substrates with high-purity nitrogen gas.[28] The surface should be highly hydrophilic.

    • Use immediately.

  • Waste Disposal:

    • Allow the Piranha solution to cool down completely in an open, labeled container within the fume hood before transferring it to a designated, vented hazardous waste container.[9]

Visualizations

Experimental Workflow

The following diagram outlines the general workflow for substrate preparation and TCVS deposition.

G cluster_prep Substrate Preparation cluster_depo TCVS Deposition node_select Select Substrate (Silicon, Glass, etc.) node_clean Substrate Cleaning (e.g., Solvent, RCA, Piranha) node_select->node_clean node_rinse DI Water Rinse node_clean->node_rinse node_dry Dry Substrate (N2 Gas / Bake) node_rinse->node_dry node_activate Surface Activation (Optional) (UV-Ozone / Plasma) node_dry->node_activate node_depo This compound Deposition (Vapor or Solution Phase) node_activate->node_depo Immediate Transfer node_cure Post-Deposition Cure (Baking) node_depo->node_cure node_final Characterization node_cure->node_final G start Start: Deposition Results are Poor q1 Is the coating patchy or incomplete? start->q1 a1_yes Inadequate Cleaning or Activation q1->a1_yes Yes q2 Does the coating peel off easily? q1->q2 No sol1 Solution: - Use stronger cleaning (Piranha/RCA) - Add activation step (UV-Ozone) - Minimize time before deposition a1_yes->sol1 end_node Problem Resolved sol1->end_node a2_yes Poor Covalent Bonding q2->a2_yes Yes q3 Is the coating thickness uneven? q2->q3 No sol2 Solution: - Ensure substrate is fully dry - Improve surface activation - Check post-deposition cure step a2_yes->sol2 sol2->end_node a3_yes Inconsistent Deposition Conditions q3->a3_yes Yes q3->end_node No sol3 Solution: - Ensure uniform cleaning - Check for temperature gradients - Use fresh deposition solution a3_yes->sol3 sol3->end_node

References

How to handle the reactivity of Trichlorovinylsilane with moisture

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for trichlorovinylsilane. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on handling the high reactivity of this compound with moisture. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the success and safety of your experiments.

Troubleshooting Guides

This section addresses common issues encountered when working with this compound, focusing on problems arising from its moisture sensitivity.

Issue 1: Reaction Failure or Low Yield

Symptoms:

  • The reaction does not proceed to completion.

  • The yield of the desired product is significantly lower than expected.

  • Inconsistent results are observed between batches.

Possible Causes and Solutions:

Possible Cause Troubleshooting Step Detailed Solution
Moisture Contamination of Solvents Verify solvent dryness.Use freshly dried solvents from a solvent purification system or dry over an appropriate drying agent for at least 24-48 hours.[1] For common solvents like THF and toluene, activated 3 Å molecular sieves are effective.[2]
Moisture in Reagents Ensure all other reagents are anhydrous.Dry other reagents using standard laboratory procedures. Solids can be dried in a vacuum oven, and liquids can be distilled from a suitable drying agent.
Atmospheric Moisture Improve inert atmosphere technique.Ensure all glassware is rigorously flame-dried or oven-dried immediately before use.[3] Maintain a positive pressure of a dry inert gas (nitrogen or argon) throughout the experiment.[1] Use septa and cannulation techniques for all liquid transfers.[3]
Improper Storage of this compound Check the integrity of the this compound container.Store this compound under an inert atmosphere in a tightly sealed container, preferably in a cool, dark, and dry place.[1] Consider using a Sure/Seal™ type bottle for multiple uses.

Issue 2: Formation of White Precipitate or Gel

Symptoms:

  • A white solid or a gel-like substance forms upon addition of this compound or during the reaction.

  • The reaction mixture becomes cloudy or heterogeneous.

Possible Causes and Solutions:

Possible Cause Troubleshooting Step Detailed Solution
Hydrolysis of this compound Identify the source of moisture.This is a clear indication of moisture contamination. The precipitate is likely polysiloxanes formed from the hydrolysis and subsequent condensation of this compound.[4] Review all potential sources of moisture as outlined in "Issue 1".
Localized High Concentration Improve reagent addition technique.Add this compound slowly and dropwise to the reaction mixture with vigorous stirring. This prevents localized heating and reaction with trace moisture.

Frequently Asked Questions (FAQs)

Q1: What is the primary reaction of this compound with moisture?

A1: this compound reacts rapidly with water in a hydrolysis reaction. The silicon-chlorine bonds are sequentially replaced by hydroxyl groups, forming vinylsilanetriol (CH₂=CHSi(OH)₃) and releasing hydrogen chloride (HCl) gas.[5][6] The silanetriol is unstable and readily undergoes self-condensation to form polysiloxanes, which are often observed as white precipitates or oils.[4]

Q2: How can I safely quench a reaction containing unreacted this compound?

A2: To safely quench unreacted this compound, slowly add a dry, sterically hindered alcohol such as isopropanol or tert-butanol to the reaction mixture at a controlled temperature (e.g., 0 °C).[4] This will convert the reactive chlorosilane into a more stable alkoxysilane. This procedure should be performed in a well-ventilated fume hood as HCl gas will be evolved.

Q3: What are the best practices for storing this compound?

A3: this compound should be stored in a cool, dry, and well-ventilated area away from heat and sources of ignition.[7] The container must be tightly sealed to prevent moisture ingress and should be stored under a dry, inert atmosphere like nitrogen or argon.[1]

Q4: Which drying agents are suitable for solvents to be used with this compound?

A4: The choice of drying agent depends on the solvent. For ethereal solvents like THF and diethyl ether, activated 3 Å molecular sieves are highly effective.[2] For hydrocarbon solvents like toluene and hexanes, passing them through a column of activated alumina or storing them over calcium hydride can achieve low moisture levels. It is crucial to ensure the drying agent is compatible with the solvent.[8]

Q5: How can I confirm that my reaction failed due to moisture?

A5: The presence of a white precipitate (polysiloxanes) is a strong indicator.[4] You can also analyze a crude sample of your reaction mixture by ¹H NMR spectroscopy. The presence of broad signals corresponding to silanols or siloxanes, and the absence of the expected product signals, would suggest hydrolysis has occurred. GC-MS analysis of a quenched and worked-up sample may also show the presence of hydrolysis byproducts.[9]

Quantitative Data Summary

While specific kinetic data for this compound hydrolysis can vary based on reaction conditions, the following table provides a general comparison of the relative hydrolysis rates of different chlorosilanes.

Chlorosilane Relative Rate of Hydrolysis Notes
SiCl₄Very FastHighly reactive due to the presence of four reactive Si-Cl bonds.
CH₂=CHSiCl₃ (this compound) Fast The three Si-Cl bonds are highly susceptible to hydrolysis.[10]
R₂SiCl₂ModerateSteric hindrance from the organic substituents slows down the rate of hydrolysis compared to trichlorosilanes.[10]
R₃SiClSlowSignificant steric hindrance around the silicon atom makes it the most stable of the common chlorosilanes towards hydrolysis.[10]

Table 1: Relative rates of hydrolysis for common chlorosilanes.

The efficiency of various drying agents for commonly used solvents in silane chemistry is summarized below.

Solvent Drying Agent Achievable Water Content Comments
Tetrahydrofuran (THF)Activated 3 Å Molecular Sieves< 10 ppmRequires 24-48 hours of contact time.[2]
TolueneActivated Alumina (column)< 10 ppmRapid and effective for large volumes.
Dichloromethane (DCM)Calcium Hydride (CaH₂)< 10 ppmStir for at least 24 hours, followed by distillation.
AcetonitrilePhosphorus Pentoxide (P₂O₅)< 10 ppmVery effective but requires careful handling due to its reactivity.

Table 2: Efficiency of selected drying agents for common organic solvents.

Experimental Protocols

Protocol 1: General Procedure for Handling this compound under an Inert Atmosphere

This protocol outlines the essential steps for setting up a reaction using this compound, minimizing exposure to atmospheric moisture.

1. Glassware Preparation:

  • All glassware (reaction flask, dropping funnel, condenser, etc.) must be thoroughly cleaned and dried in an oven at >120 °C for at least 4 hours, or flame-dried under vacuum immediately before use.[3]
  • Assemble the glassware while still hot and immediately place it under a positive pressure of a dry inert gas (argon or nitrogen).[3]
  • Use a thin layer of high-vacuum grease on all ground-glass joints to ensure a good seal.

2. Reagent and Solvent Preparation:

  • Use only freshly dried, anhydrous solvents.[1]
  • Ensure all other reagents are anhydrous.
  • Draw up this compound from a Sure/Seal™ bottle using a dry, gas-tight syringe that has been flushed with inert gas.

3. Reaction Setup and Execution:

  • Dissolve the substrate and any other reagents in the anhydrous solvent in the reaction flask under a positive pressure of inert gas.
  • Cool the reaction mixture to the desired temperature (e.g., in an ice bath).
  • Add the this compound dropwise via syringe or a pressure-equalizing dropping funnel.
  • Maintain a positive flow of inert gas throughout the reaction, which can be monitored with an oil bubbler.

Protocol 2: Monitoring Hydrolysis by ¹H NMR Spectroscopy

This protocol can be used to qualitatively assess the extent of hydrolysis of this compound.

1. Sample Preparation:

  • In a glovebox or under a stream of inert gas, carefully add a small, accurately measured amount of this compound to a dry NMR tube.
  • Add a known volume of a dry, deuterated solvent (e.g., CDCl₃, C₆D₆).
  • To observe hydrolysis, a controlled amount of D₂O can be added.

2. NMR Acquisition:

  • Acquire a ¹H NMR spectrum immediately after sample preparation.
  • The vinyl protons of this compound will appear as a characteristic set of multiplets.
  • Upon hydrolysis, new signals corresponding to vinylsilanols and their condensation products (vinylsiloxanes) will appear, often as broader peaks. The disappearance of the starting material signals can be monitored over time.[9]

Visualizations

Hydrolysis_Pathway A This compound (H₂C=CHSiCl₃) B Vinylsilanediol Dichloride (H₂C=CHSi(OH)Cl₂) A->B + H₂O - HCl C Vinylsilanetriol (H₂C=CHSi(OH)₃) B->C + 2H₂O - 2HCl D Polysiloxanes ([H₂C=CHSiO₁.₅]n) C->D Condensation - nH₂O H2O H₂O HCl HCl Condensation Condensation

Hydrolysis and condensation pathway of this compound.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup and Analysis A Oven/Flame-Dry Glassware C Assemble Apparatus under Inert Gas A->C B Dry Solvents and Reagents B->C D Add Substrate and Solvent C->D E Add this compound (dropwise) D->E F Monitor Reaction (TLC, GC, NMR) E->F G Quench Reaction (Anhydrous) F->G H Aqueous Workup (if applicable) G->H I Purification (Distillation/Chromatography) H->I J Characterization I->J

General experimental workflow for using this compound.

Troubleshooting_Logic Start Low Yield or Reaction Failure Q1 Is there a white precipitate? Start->Q1 A1_Yes High probability of moisture contamination. Q1->A1_Yes Yes Q2 Were solvents freshly dried? Q1->Q2 No A1_Yes->Q2 A2_No Redry solvents and repeat. Q2->A2_No No Q3 Was glassware properly dried? Q2->Q3 Yes A3_No Flame-dry glassware immediately before use. Q3->A3_No No Q4 Is the inert gas supply dry? Q3->Q4 Yes A4_No Use a drying tube or a higher grade of inert gas. Q4->A4_No No End Investigate other reaction parameters (temperature, stoichiometry, etc.) Q4->End Yes

Troubleshooting decision tree for low-yield reactions.

References

Validation & Comparative

Characterization of Trichlorovinylsilane SAMs using atomic force microscopy (AFM)

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Characterization of Trichlorovinylsilane (TCVS) Self-Assembled Monolayers using Atomic Force Microscopy (AFM)

For researchers, scientists, and drug development professionals, the surface modification of materials at the nanoscale is a critical aspect of developing advanced technologies. Self-assembled monolayers (SAMs) of organosilanes are a cornerstone of surface functionalization, enabling precise control over surface properties such as wettability, adhesion, and biocompatibility. Among these, this compound (TCVS) offers a unique vinyl-terminated surface, providing a reactive platform for further chemical modifications. This guide provides a comparative analysis of TCVS SAMs characterized by Atomic Force Microscopy (AFM), alongside two common alternatives: Octadecyltrichlorosilane (OTS) and Phenyltrichlorosilane (PTS).

Performance Comparison of Organosilane SAMs

The choice of organosilane for SAM formation dictates the resulting surface properties. The following table summarizes key quantitative data obtained from AFM and other surface analysis techniques for TCVS, OTS, and PTS SAMs on silicon substrates. It is important to note that these values are compiled from various studies and may be subject to variations based on experimental conditions.

ParameterThis compound (TCVS)Octadecyltrichlorosilane (OTS)Phenyltrichlorosilane (PTS)
RMS Roughness (nm) ~0.2 - 0.5~0.1 - 0.3[1]~0.2 - 0.4
Water Contact Angle (°) ~80 - 90~105 - 112~70 - 80[2]
Film Thickness (nm) ~0.7 - 1.0~2.0 - 2.6[1][3]~0.7 - 1.0

This compound (TCVS) SAMs present a moderately hydrophobic surface with a relatively low film thickness due to the short vinyl group. The vinyl termination provides a versatile handle for subsequent chemical reactions, such as thiol-ene click chemistry, making it an excellent choice for biosensor fabrication and surface bio-functionalization.

Octadecyltrichlorosilane (OTS) is a long-chain alkylsilane that forms highly ordered and densely packed monolayers.[4] This results in a very smooth and highly hydrophobic surface, as indicated by the low RMS roughness and high water contact angle.[1] OTS SAMs are often used to create inert, low-energy surfaces for applications in tribology and as passivation layers.

Phenyltrichlorosilane (PTS) provides an aromatic functionality at the surface. These SAMs are less hydrophobic than OTS due to the electron-rich phenyl groups. The aromatic rings offer π-π stacking interactions, which can be utilized for the controlled assembly of other molecules and in molecular electronics applications.

Experimental Protocols

The following provides a generalized methodology for the preparation and AFM characterization of organosilane SAMs on a silicon substrate.

I. Substrate Preparation
  • Cleaning: Silicon wafers are sonicated sequentially in acetone, and isopropyl alcohol for 15 minutes each to remove organic contaminants.

  • Hydroxylation: The cleaned wafers are immersed in a piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) for 30 minutes to create a uniform layer of hydroxyl groups on the surface. Caution: Piranha solution is extremely corrosive and reactive and must be handled with extreme care in a fume hood.

  • Rinsing and Drying: The wafers are thoroughly rinsed with deionized water and dried under a stream of dry nitrogen gas.

II. SAM Formation
  • Solution Preparation: A 1 mM solution of the desired trichlorosilane (TCVS, OTS, or PTS) is prepared in an anhydrous solvent, typically toluene or hexadecane, inside a glovebox to minimize exposure to moisture.

  • Immersion: The cleaned and dried silicon wafers are immersed in the organosilane solution for a specified duration (typically 1-24 hours) at room temperature. The immersion time can influence the quality and completeness of the monolayer.

  • Rinsing: After immersion, the wafers are removed from the solution and rinsed sequentially with the anhydrous solvent (e.g., toluene), followed by ethanol and deionized water to remove any physisorbed molecules.

  • Curing: The coated wafers are then cured in an oven at 110-120°C for 30-60 minutes to promote the formation of stable siloxane bonds with the substrate and between adjacent silane molecules.

III. AFM Characterization
  • Imaging Mode: AFM imaging is typically performed in tapping mode (also known as intermittent-contact mode) to minimize damage to the soft organic monolayer.

  • Probe Selection: A standard silicon cantilever with a sharp tip (nominal radius < 10 nm) is used.

  • Image Acquisition: Topography images are acquired over various scan sizes (e.g., 1x1 µm², 5x5 µm²) to assess the uniformity and morphology of the SAM.

  • Data Analysis: The AFM software is used to calculate the root-mean-square (RMS) roughness from the topography images. Height profiles can be used to measure the thickness of the SAM if a patterned monolayer is created.

Experimental Workflow and Logical Relationships

The following diagrams illustrate the key processes involved in the formation and characterization of organosilane SAMs.

experimental_workflow cluster_prep Substrate Preparation cluster_sam SAM Formation cluster_char Characterization Cleaning Cleaning Hydroxylation Hydroxylation Cleaning->Hydroxylation Drying Drying Hydroxylation->Drying Immersion Immersion in Silane Drying->Immersion Rinsing Rinsing Immersion->Rinsing Curing Curing Rinsing->Curing AFM AFM Imaging Curing->AFM ContactAngle Contact Angle Curing->ContactAngle Ellipsometry Ellipsometry Curing->Ellipsometry

Caption: Experimental workflow for SAM preparation and characterization.

logical_relationship cluster_props SAM Properties cluster_params Formation Parameters Roughness Surface Roughness Wettability Wettability Thickness Film Thickness Chemistry Surface Chemistry Silane Organosilane Type Silane->Wettability Silane->Thickness Silane->Chemistry Solvent Solvent Solvent->Roughness Time Immersion Time Time->Roughness Time->Thickness Temp Temperature Temp->Roughness Moisture Moisture Level Moisture->Roughness

References

X-ray photoelectron spectroscopy (XPS) analysis of Trichlorovinylsilane modified surfaces

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise functionalization of surfaces is a critical step in a myriad of applications, from biocompatible coatings on medical devices to specialized platforms for drug delivery and biosensing. Trichlorovinylsilane (TCVS) is a widely utilized organosilane for introducing reactive vinyl groups onto hydroxylated surfaces. Understanding the resulting surface chemistry through techniques like X-ray Photoelectron Spectroscopy (XPS) is paramount for ensuring the quality, stability, and intended functionality of the modified material.

This guide provides an objective comparison of TCVS-modified surfaces with a common alternative, Vinyltrimethoxysilane (VTMS), supported by a synthesis of experimental data from various studies. Detailed experimental protocols for surface modification and XPS analysis are also presented to aid in the design and execution of surface functionalization experiments.

Performance Comparison: TCVS vs. VTMS

The choice between this compound and its methoxy-substituted counterpart, vinyltrimethoxysilane, often depends on the desired reaction kinetics and the sensitivity of the substrate to corrosive byproducts. Trichlorosilanes, like TCVS, are generally more reactive than their methoxy analogs, which can lead to faster monolayer formation. However, this increased reactivity also produces hydrochloric acid (HCl) as a byproduct, which can be detrimental to sensitive substrates. VTMS, on the other hand, releases methanol upon hydrolysis, a less aggressive byproduct.

The following tables summarize the expected quantitative data from XPS analysis of silicon oxide surfaces functionalized with TCVS and VTMS. It is important to note that the exact atomic percentages can vary depending on the specific experimental conditions, such as reaction time, temperature, and precursor concentration.

Data Presentation

Table 1: Elemental Composition from XPS Survey Scans

FunctionalizationSubstrateC (at%)Si (at%)O (at%)Cl (at%)
This compound (TCVS) SiO₂/SiVariesVariesVaries< 1
Vinyltrimethoxysilane (VTMS) SiO₂/SiVariesVariesVaries-
UnmodifiedSiO₂/Si< 5~30-35~60-65-

Note: The atomic percentages for TCVS and VTMS are highly dependent on monolayer quality. A successful modification is indicated by a significant increase in the carbon concentration and a decrease in the substrate silicon and oxygen signals. The presence of residual chlorine on TCVS-modified surfaces is typically minimal after thorough rinsing.

Table 2: High-Resolution XPS Peak Analysis (Binding Energies in eV)

FunctionalizationSubstrateC 1sSi 2p
This compound (TCVS) SiO₂/Si~284.5 (C=C), ~285.0 (C-C/C-H), ~283.4 (C-Si)~102.5-103.5 (Si-O from silane), ~99.3 (Si from substrate)
Vinyltrimethoxysilane (VTMS) SiO₂/Si~284.5 (C=C), ~285.0 (C-C/C-H), ~286.5 (C-O), ~283.4 (C-Si)~102.5-103.5 (Si-O from silane), ~99.3 (Si from substrate)

Note: The C 1s spectrum for VTMS may show a C-O peak due to the methoxy groups, which is absent in the TCVS spectrum. The Si 2p peak for both silanes will show a component at a higher binding energy corresponding to the Si-O bonds of the silane layer, distinct from the elemental silicon of the underlying substrate.

Mandatory Visualization

experimental_workflow cluster_prep Substrate Preparation cluster_mod Surface Modification cluster_post Post-Modification cluster_analysis XPS Analysis sub_clean Substrate Cleaning (e.g., Sonication in Solvents) sub_activation Surface Activation (e.g., Piranha Etching or O₂ Plasma) sub_clean->sub_activation silanization Silanization (TCVS or VTMS Deposition) sub_activation->silanization rinsing Rinsing (e.g., Anhydrous Toluene) silanization->rinsing curing Curing (e.g., Oven Baking) rinsing->curing xps_survey Survey Scan (Elemental Composition) curing->xps_survey xps_highres High-Resolution Scans (Chemical States) xps_survey->xps_highres

Caption: Experimental workflow for silane-based surface modification and subsequent XPS analysis.

logical_comparison cluster_advantages Advantages cluster_disadvantages Disadvantages TCVS This compound (TCVS) TCVS_adv Higher Reactivity Faster Monolayer Formation TCVS->TCVS_adv TCVS_dis Corrosive Byproduct (HCl) Potential for Multilayer Formation TCVS->TCVS_dis VTMS Vinyltrimethoxysilane (VTMS) VTMS_adv Less Corrosive Byproduct (Methanol) Suitable for Sensitive Substrates VTMS->VTMS_adv VTMS_dis Slower Reaction Rate VTMS->VTMS_dis

Caption: Comparison of this compound (TCVS) and Vinyltrimethoxysilane (VTMS).

Experimental Protocols

Detailed and reproducible experimental procedures are crucial for achieving consistent surface modifications. Below are representative protocols for the solution-phase deposition of TCVS on a silicon oxide surface and its subsequent analysis by XPS.

Protocol 1: Substrate Cleaning and Activation

A pristine and hydroxylated surface is critical for achieving a uniform silane monolayer.

Materials:

  • Substrates (e.g., silicon wafers with native oxide)

  • Acetone (ACS grade)

  • Isopropanol (ACS grade)

  • Deionized (DI) water (18 MΩ·cm)

  • Piranha solution (7:3 mixture of concentrated H₂SO₄:30% H₂O₂) (EXTREME CAUTION) or Oxygen plasma cleaner

  • Beakers and a substrate rack (Teflon or glass)

  • Ultrasonic bath

  • Nitrogen gas source

  • Oven

Procedure:

  • Place substrates in a rack and sonicate sequentially in acetone, isopropanol, and DI water for 15 minutes each to remove organic contaminants.

  • Dry the substrates under a stream of nitrogen gas.

  • Activation Step (Choose one):

    • Piranha Etching (in a certified fume hood with appropriate PPE): Carefully prepare the piranha solution by slowly adding the hydrogen peroxide to the sulfuric acid. (Warning: This reaction is highly exothermic and potentially explosive if organic solvents are present). Immerse the cleaned, dry substrates in the piranha solution for 30-45 minutes.

    • Oxygen Plasma Treatment: Place the cleaned, dry substrates in an oxygen plasma cleaner and treat according to the manufacturer's instructions to both clean and hydroxylate the surface.

  • Rinse the substrates copiously with DI water.

  • Dry the substrates under a stream of nitrogen and then bake in an oven at 110°C for at least 30 minutes to remove any residual water.

Protocol 2: Solution-Phase Deposition of this compound (TCVS)

This protocol should be performed in a glovebox or under an inert atmosphere (e.g., argon or nitrogen) due to the moisture sensitivity of TCVS.

Materials:

  • Activated substrates

  • Anhydrous toluene

  • This compound (TCVS)

  • Glassware (dried in an oven overnight)

Procedure:

  • Prepare a 1% (v/v) solution of TCVS in anhydrous toluene in a dried glass container inside an inert atmosphere glovebox.

  • Immerse the activated substrates in the TCVS solution.

  • Allow the reaction to proceed for 1-2 hours at room temperature.

  • Remove the substrates from the silane solution and rinse them thoroughly with fresh anhydrous toluene to remove any physisorbed silane.

  • Dry the substrates under a stream of nitrogen.

  • Cure the substrates in an oven at 110°C for 30-60 minutes to promote the formation of a stable siloxane network.

Protocol 3: XPS Analysis

Instrumentation:

  • X-ray Photoelectron Spectrometer with a monochromatic Al Kα or Mg Kα X-ray source.

Procedure:

  • Mount the silanized substrate on a sample holder and introduce it into the ultra-high vacuum (UHV) analysis chamber of the XPS instrument.

  • Survey Scan: Acquire a survey spectrum over a wide binding energy range (e.g., 0-1100 eV) to identify all the elements present on the surface.

  • High-Resolution Scans: Acquire high-resolution spectra for the C 1s, Si 2p, and O 1s regions to determine the chemical states and bonding environments of these elements.

  • Data Analysis:

    • Perform elemental quantification from the survey spectrum using appropriate sensitivity factors.

    • Fit the high-resolution spectra with appropriate peak models (e.g., Gaussian-Lorentzian) to deconvolve the different chemical species.

    • Calibrate the binding energy scale by setting the adventitious carbon C 1s peak to 284.8 eV or 285.0 eV.

By following these protocols and utilizing the comparative data presented, researchers can effectively modify surfaces with this compound and thoroughly characterize the resulting monolayers using XPS to ensure the desired surface chemistry for their specific applications.

A Comparative Guide to the Hydrophobicity of Trichlorovinylsilane Coatings Measured by Contact Angle Goniometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the hydrophobicity of Trichlorovinylsilane (TCVS) coatings against other common hydrophobic silanes. The data presented is supported by detailed experimental protocols for accurate and reproducible measurements using contact angle goniometry, a fundamental technique for surface characterization.

Comparative Analysis of Hydrophobic Silane Coatings

The degree of hydrophobicity of a surface is quantitatively determined by measuring the water contact angle (WCA). A higher contact angle signifies a more hydrophobic surface, indicating poorer wetting by water. The following table presents a summary of static water contact angles for this compound (TCVS) and two other widely utilized hydrophobic silanes: Octadecyltrichlorosilane (OTS) and (1H,1H,2H,2H-Perfluorooctyl)trichlorosilane. The data is provided for coatings on common substrates such as glass and silicon to facilitate a direct comparison.

Silane CoatingSubstrateWater Contact Angle (°)
This compound (TCVS)Glass~85°[1]
Octadecyltrichlorosilane (OTS)Glass91.3 ± 1.2°[2]
Octadecyltrichlorosilane (OTS)Silicon (SiO₂)~112°[3]
(1H,1H,2H,2H-Perfluorooctyl)trichlorosilaneGlass104.4 ± 1.1°[2]

Experimental Protocols

To ensure the reliability and comparability of hydrophobicity measurements, adherence to a standardized experimental protocol is essential. The subsequent sections provide detailed methodologies for substrate preparation, the application of silane coatings, and the precise measurement of contact angles.

Substrate Preparation: Glass and Silicon

A thorough cleaning and hydroxylation of the substrate surface are imperative for achieving a uniform and stable silane coating.

Materials:

  • Glass microscope slides or silicon wafers

  • Acetone

  • Ethanol

  • Piranha solution (a 7:3 mixture of concentrated sulfuric acid, H₂SO₄, and 30% hydrogen peroxide, H₂O₂). Caution: Piranha solution is a highly corrosive and reactive substance. It must be handled with extreme care inside a chemical fume hood, utilizing appropriate personal protective equipment (PPE).

  • Deionized (DI) water

  • A stream of nitrogen gas

Procedure:

  • Substrates should be sonicated in acetone for a duration of 15 minutes.

  • Following sonication, rinse the substrates thoroughly with DI water.

  • Subsequently, sonicate the substrates in ethanol for 15 minutes.

  • Rinse the substrates again with DI water.

  • Immerse the cleaned substrates in a freshly prepared Piranha solution for 30 to 60 minutes. This step is crucial for cleaning and hydroxylating the surface.

  • After the Piranha treatment, rinse the substrates copiously with DI water.

  • Dry the substrates using a stream of nitrogen gas.

  • For optimal results, the substrates can be further dried in an oven at 110°C for one hour and then allowed to cool in a desiccator before the coating procedure.

This compound (TCVS) Coating Protocol

The following protocol outlines a solution-phase deposition method for applying the TCVS coating.

Materials:

  • Cleaned and dried substrates

  • This compound (TCVS)

  • Anhydrous toluene

  • Glass vials equipped with caps

  • Sonicator

Procedure:

  • Prepare an approximately 1 mM solution of TCVS in anhydrous toluene within a glass vial.

  • Immerse the cleaned and dried substrates into the TCVS solution.

  • Securely cap the vial and allow the silanization reaction to proceed for 3 hours at room temperature.

  • Carefully remove the substrates from the solution and rinse them thoroughly with fresh toluene.

  • To remove any non-covalently bonded (physisorbed) silane molecules, sonicate the coated substrates in acetone for 10-20 minutes.[2]

  • Rinse the substrates with ethanol.

  • Dry the coated substrates under a stream of nitrogen gas.

  • Finally, cure the coated substrates in an oven at a temperature of 110-120°C for 1-2 hours to ensure a stable and durable coating.[4]

Contact Angle Goniometry Protocol

The sessile drop method is the standard and most frequently used technique for the measurement of the static contact angle.

Equipment:

  • A contact angle goniometer equipped with a high-resolution camera and analytical software.

  • A microsyringe fitted with a fine-gauge needle.

  • A vibration-isolating table.

Procedure:

  • Position the contact angle goniometer on a vibration-free table to minimize any external disturbances that could affect the measurement.

  • With care, place the silane-coated substrate onto the sample stage.

  • Fill the microsyringe with high-purity deionized water.

  • Gently dispense a small droplet of water, typically between 2 and 5 microliters, onto the surface of the coated substrate.[2]

  • Allow the droplet to stabilize on the surface, and then capture a high-resolution image of the droplet's profile.

  • Utilize the goniometer's software to analyze the captured image and accurately determine the contact angle at the three-phase (solid-liquid-vapor) interface.

  • To ensure the uniformity of the coating and to obtain a statistically significant average value, perform measurements at a minimum of 3 to 5 different locations on the surface.

Experimental Workflow

The diagram below provides a visual representation of the sequential steps involved in the experimental workflow, from substrate preparation to the final contact angle measurement of a TCVS coating.

experimental_workflow cluster_prep Substrate Preparation cluster_coating TCVS Coating cluster_measurement Contact Angle Measurement Cleaning Cleaning (Acetone, Ethanol) Hydroxylation Hydroxylation (Piranha Solution) Cleaning->Hydroxylation Drying Drying (Nitrogen Stream) Hydroxylation->Drying Silanization Silanization (TCVS in Toluene) Drying->Silanization Rinsing Rinsing & Sonication (Toluene, Acetone) Silanization->Rinsing Curing Curing (Oven) Rinsing->Curing Droplet_Deposition Droplet Deposition (DI Water) Curing->Droplet_Deposition Image_Capture Image Capture (Goniometer) Droplet_Deposition->Image_Capture Angle_Analysis Angle Analysis (Software) Image_Capture->Angle_Analysis

Caption: Experimental workflow for TCVS coating and contact angle measurement.

Conclusion

This compound is effective in rendering surfaces moderately hydrophobic, with a water contact angle of approximately 85° on glass substrates.[1] For applications that demand a higher level of hydrophobicity, alternative silanes such as Octadecyltrichlorosilane (OTS) or fluorinated silanes are more suitable, as they can achieve contact angles significantly greater than 90°. It is also important to note that the choice of substrate material plays a crucial role in the final hydrophobicity of the coating; for instance, OTS on a silicon substrate exhibits a higher contact angle compared to the same coating on glass.[2][3] The adherence to a stringent and consistent experimental protocol for every stage of the process—from substrate preparation and coating application to the final measurement—is of utmost importance for generating reliable and comparable data on the hydrophobicity of silane coatings. This guide provides a foundational framework to assist researchers in making well-informed decisions regarding the selection and characterization of hydrophobic surfaces tailored to their specific research and development needs.

References

A Comparative Guide to Determining Trichlorovinylsilane Film Thickness: Spectroscopic Ellipsometry vs. Alternative Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals working with surface modifications, the precise and accurate measurement of thin film thickness is paramount. Trichlorovinylsilane (TCVS) is a frequently used organosilane for creating functionalized surfaces. This guide provides a comprehensive comparison of spectroscopic ellipsometry (SE) with other common techniques—X-ray Reflectivity (XRR) and Atomic Force Microscopy (AFM)—for determining the thickness of TCVS self-assembled monolayers (SAMs). This guide is supported by experimental data from analogous long-chain alkylsilane SAMs, providing a robust framework for methodological selection.

Quantitative Comparison of Film Thickness Measurement Techniques

Spectroscopic ellipsometry is a non-destructive optical technique that offers high precision in determining film thickness and optical constants.[1] However, its accuracy can be influenced by the optical model used for data analysis. X-ray reflectivity provides a direct measurement of electron density profiles, from which film thickness can be accurately determined. Atomic force microscopy, a topographical technique, can directly measure the height of a film after creating a deliberate defect, such as a scratch.

Below is a summary of typical thickness measurements for long-chain alkylsilane SAMs on silicon substrates, which are structurally similar to TCVS monolayers. This data provides a comparative overview of the expected performance of each technique.

Measurement TechniqueReported Thickness (nm) for C10-C18 AlkylsilanesKey Observations
Spectroscopic Ellipsometry (SE) 1.5 - 2.8Systematically yields slightly larger thickness values compared to XRR.[2][3] The accuracy is dependent on the optical model used.
X-ray Reflectivity (XRR) 1.3 - 2.6Considered a highly accurate method for determining film thickness and density.[2]
Atomic Force Microscopy (AFM) 2.6 ± 0.2 (for C18)Provides a direct height measurement of the film but is a localized and destructive technique.[2]

Experimental Protocols

Reproducible and accurate film thickness measurements are critically dependent on standardized experimental procedures. The following sections detail the methodologies for TCVS film deposition and subsequent thickness characterization using SE, AFM, and XRR.

This compound (TCVS) Film Deposition by Vapor Deposition

This protocol describes the formation of a TCVS self-assembled monolayer on a silicon wafer substrate.

  • Substrate Preparation:

    • Clean silicon wafers by sonication in a sequence of acetone, isopropanol, and deionized water for 15 minutes each.

    • Dry the wafers under a stream of dry nitrogen.

    • Activate the surface to generate hydroxyl groups by treating with an oxygen plasma or a piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide). Caution: Piranha solution is extremely corrosive and must be handled with extreme care in a fume hood.

    • Rinse the wafers thoroughly with deionized water and dry with nitrogen.

  • Vapor Deposition Setup:

    • Place the cleaned and activated silicon wafers in a vacuum desiccator.

    • In a separate small, open container (e.g., a watch glass) inside the desiccator, place a small volume (e.g., 100-200 µL) of this compound.

    • Seal the desiccator and evacuate it using a vacuum pump for a short period to reduce the pressure and facilitate the vaporization of the TCVS.

  • Monolayer Formation:

    • Allow the wafers to remain in the TCVS vapor-rich environment for a period of 2 to 12 hours to ensure the formation of a complete monolayer.

    • After the deposition period, vent the desiccator with an inert gas like nitrogen.

  • Post-Deposition Cleaning:

    • Remove the coated wafers and rinse them with a non-polar solvent such as hexane or toluene to remove any physisorbed molecules.

    • Finally, rinse with isopropanol and dry under a stream of nitrogen.

Spectroscopic Ellipsometry (SE) Measurement
  • Instrumentation: A variable angle spectroscopic ellipsometer is used.

  • Reference Measurement: Before measuring the TCVS-coated wafer, perform a measurement on a clean, uncoated silicon wafer from the same batch to accurately model the native silicon dioxide (SiO₂) layer.

  • Sample Measurement:

    • Mount the TCVS-coated wafer on the ellipsometer stage.

    • Acquire ellipsometric data (Ψ and Δ) over a wide spectral range (e.g., 250-1000 nm) at multiple angles of incidence (e.g., 65°, 70°, 75°).

  • Data Analysis and Modeling:

    • Model the substrate as a silicon base with a native SiO₂ layer, using the parameters obtained from the reference measurement.

    • Add a new layer to the model to represent the TCVS film.

    • For the TCVS layer, use a Cauchy dispersion model, which is suitable for transparent organic films.[4] An assumed refractive index of approximately 1.45 is a reasonable starting point for organosilane monolayers.[5]

    • Fit the model to the experimental data by varying the thickness of the TCVS layer to minimize the mean squared error between the modeled and measured Ψ and Δ values.

Atomic Force Microscopy (AFM) with Scratch Test
  • Film Preparation: Use a TCVS-coated silicon wafer prepared as described above.

  • Scratch Formation: Carefully create a narrow scratch in the TCVS monolayer using a sharp object such as a fresh scalpel blade or an AFM tip in contact mode with a high applied force.[6][7] The goal is to completely remove the monolayer in a small region, exposing the underlying silicon dioxide substrate.

  • AFM Imaging:

    • Use an AFM operating in tapping mode to image the area around the scratch. Tapping mode is preferred to minimize damage to the soft organic film.

    • Acquire a high-resolution topographic image that clearly shows the step height between the intact TCVS film and the exposed substrate.

  • Thickness Determination:

    • Use the AFM software to draw a line profile across the scratch.

    • The height difference between the top of the TCVS film and the bottom of the scratch in the line profile corresponds to the film thickness.[8] Multiple profiles should be averaged to obtain a statistically reliable thickness value.

X-ray Reflectivity (XRR) Measurement
  • Instrumentation: A high-resolution X-ray diffractometer equipped with a reflectometry stage is required.

  • Sample Preparation: A uniformly TCVS-coated silicon wafer is mounted on the stage.

  • Measurement Parameters:

    • X-ray Source: Typically, Cu Kα radiation (λ = 1.54 Å) is used.

    • Scan Range: A grazing incidence scan is performed over a range of 2θ from approximately 0° to 4°.

  • Data Analysis:

    • The resulting reflectivity curve exhibits oscillations known as Kiessig fringes.

    • The thickness of the film is determined from the spacing of these fringes.[2]

    • A model of the film structure, including the electron density and thickness of the silicon substrate, the native oxide layer, and the TCVS monolayer, is created and refined to fit the experimental data.[9]

Experimental Workflow and Logical Relationships

The following diagrams illustrate the key experimental workflows.

experimental_workflow cluster_deposition TCVS Film Deposition cluster_se Spectroscopic Ellipsometry cluster_afm Atomic Force Microscopy cluster_xrr X-ray Reflectivity sub_prep Substrate Preparation vapor_dep Vapor Deposition sub_prep->vapor_dep post_clean Post-Deposition Cleaning vapor_dep->post_clean se_measure SE Measurement (Ψ, Δ) post_clean->se_measure afm_scratch Scratch Formation post_clean->afm_scratch xrr_measure XRR Measurement post_clean->xrr_measure se_model Optical Modeling (Cauchy) se_measure->se_model se_thickness Film Thickness Determination se_model->se_thickness afm_image AFM Imaging afm_scratch->afm_image afm_profile Step Height Analysis afm_image->afm_profile xrr_fit Data Fitting (Kiessig Fringes) xrr_measure->xrr_fit xrr_thickness Film Thickness Determination xrr_fit->xrr_thickness

Caption: Experimental workflow for TCVS film deposition and thickness characterization.

logical_relationship TCVS This compound Film SE Spectroscopic Ellipsometry TCVS->SE AFM Atomic Force Microscopy TCVS->AFM XRR X-ray Reflectivity TCVS->XRR Thickness Film Thickness SE->Thickness Optical_Constants Optical Constants SE->Optical_Constants AFM->Thickness Topography Surface Topography AFM->Topography XRR->Thickness Electron_Density Electron Density Profile XRR->Electron_Density

References

Fourier-transform infrared spectroscopy (FTIR) for analyzing Trichlorovinylsilane grafting

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals venturing into surface modification, the successful grafting of molecules like Trichlorovinylsilane (TCVS) is paramount. This guide provides a comprehensive comparison of Fourier-transform infrared spectroscopy (FTIR) with other analytical techniques for characterizing TCVS grafting, supported by experimental data and detailed protocols.

This compound (TCVS) is a common reagent used to functionalize surfaces, such as silicon wafers or glass, by introducing a vinyl group. This vinyl group can then serve as an anchor for further chemical modifications, crucial in fields ranging from biomaterial development to microelectronics. Verifying the successful grafting and understanding the quality of the TCVS layer is a critical step. FTIR spectroscopy emerges as a powerful, non-destructive, and highly informative technique for this purpose.

The Power of FTIR in Analyzing TCVS Grafting

FTIR spectroscopy measures the absorption of infrared radiation by a sample, providing a unique "fingerprint" of its chemical bonds. When TCVS grafts onto a hydroxylated surface (like silicon dioxide), several key chemical changes occur that are readily detectable by FTIR:

  • Formation of Siloxane Bonds (Si-O-Si): The Si-Cl bonds of TCVS react with surface hydroxyl groups (-OH) to form stable Si-O-Si linkages. This is the primary indicator of successful covalent grafting.

  • Disappearance of Surface Hydroxyls (O-H): The consumption of surface -OH groups during the reaction leads to a decrease or disappearance of the broad O-H stretching band.

  • Presence of the Vinyl Group: The vinyl group (-CH=CH2) of the TCVS molecule remains intact after grafting and exhibits characteristic absorption peaks.

  • Absence of Si-Cl Bonds: After a complete reaction and proper rinsing, the absorption bands corresponding to Si-Cl should be absent, indicating that no unreacted or loosely bound TCVS remains.

Key FTIR Spectral Signatures for TCVS Grafting

The following table summarizes the crucial infrared absorption bands to monitor when analyzing TCVS grafting on a silicon-based substrate.

Wavenumber (cm⁻¹)Vibrational ModeInterpretation
~3740 cm⁻¹ (sharp)Free Si-OH stretchPresent on the initial substrate, decreases upon grafting.
3600-3200 cm⁻¹ (broad)H-bonded Si-OH stretchPresent on the initial substrate, significantly decreases upon grafting.
~1600 cm⁻¹C=C stretchConfirms the presence of the vinyl group from TCVS on the surface.
~1410 cm⁻¹=CH₂ scissoringFurther confirmation of the vinyl group.
1100-1000 cm⁻¹ (broad, strong)Asymmetric Si-O-Si stretchIndicates the formation of a siloxane network between TCVS and the substrate. This is a key indicator of successful grafting.
~950 cm⁻¹=CH₂ waggingAnother characteristic peak of the vinyl group.
800-850 cm⁻¹Si-O-Si symmetric stretchComplements the asymmetric stretch for confirming the siloxane network.
Below 650 cm⁻¹Si-Cl stretchShould be absent in the final spectrum after grafting and rinsing, indicating complete reaction and removal of byproducts.

Experimental Protocol: TCVS Grafting and FTIR Analysis

This section provides a detailed methodology for grafting TCVS onto a silicon wafer with a native oxide layer and subsequent analysis using Attenuated Total Reflectance (ATR)-FTIR.

Materials:
  • Silicon wafers

  • This compound (TCVS)

  • Anhydrous toluene

  • Piranha solution (3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide - EXTREME CAUTION IS ADVISED )

  • Deionized water

  • Nitrogen gas

  • FTIR spectrometer with an ATR accessory

Protocol:
  • Substrate Cleaning and Hydroxylation:

    • Cut silicon wafers to the desired size.

    • Immerse the wafers in Piranha solution for 15-30 minutes to remove organic contaminants and generate a hydroxyl-rich surface. (Safety Note: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment).

    • Rinse the wafers thoroughly with deionized water.

    • Dry the wafers under a stream of nitrogen gas.

  • TCVS Grafting (Vapor Phase Deposition):

    • Place the cleaned and dried silicon wafers in a vacuum desiccator.

    • In a separate small, open container within the desiccator, place a few drops of TCVS.

    • Evacuate the desiccator to allow the TCVS to vaporize and deposit onto the silicon wafers.

    • Leave the wafers in the TCVS vapor for a controlled period (e.g., 1-3 hours) at room temperature. The reaction is driven by the reactivity of the trichlorosilyl group with the surface hydroxyls.

  • Post-Grafting Treatment:

    • Remove the wafers from the desiccator and place them in an oven at 120°C for 30-60 minutes to drive the condensation reaction to completion and form stable Si-O-Si bonds.

    • Sonicate the wafers in anhydrous toluene for 5-10 minutes to remove any physisorbed TCVS molecules.

    • Rinse the wafers with fresh toluene and dry them under a stream of nitrogen.

  • ATR-FTIR Analysis:

    • Record a background spectrum on the clean ATR crystal.

    • Press the TCVS-grafted silicon wafer firmly against the ATR crystal to ensure good contact.

    • Collect the sample spectrum. Typically, 64 or 128 scans at a resolution of 4 cm⁻¹ are sufficient.

    • Analyze the resulting spectrum for the characteristic peaks listed in the table above.

Quantitative Analysis with FTIR

While FTIR is excellent for qualitative confirmation, it can also provide semi-quantitative information about the grafted layer. By using the Beer-Lambert law, the absorbance of a characteristic peak is proportional to the concentration of the corresponding chemical bond.

A common method for semi-quantitative analysis is to ratio the integrated area of a peak from the grafted molecule (e.g., the C=C stretch at ~1600 cm⁻¹) to a peak from the substrate that is attenuated by the grafted layer (e.g., a silicon oxide phonon band). This ratio can be correlated with the relative surface coverage or layer thickness under controlled experimental conditions. However, for accurate quantification, calibration with other techniques is often necessary.

Comparison with Alternative Techniques

FTIR is not the only technique available for analyzing TCVS grafting. X-ray Photoelectron Spectroscopy (XPS) and Contact Angle Goniometry are also widely used. The following table compares their performance.

FeatureFTIR SpectroscopyX-ray Photoelectron Spectroscopy (XPS)Contact Angle Goniometry
Principle Vibrational spectroscopy (absorption of IR light by chemical bonds)Ejection of core-level electrons by X-raysMeasurement of the angle a liquid droplet makes with the surface
Information Provided Functional groups, chemical bondingElemental composition, chemical statesSurface energy, hydrophobicity/hydrophilicity
Strengths - Non-destructive- Sensitive to molecular structure- Can be performed in situ- Relatively fast and cost-effective- Provides elemental quantification- High surface sensitivity (top few nanometers)- Can determine chemical states (e.g., Si-C, Si-O)- Very simple and fast- Sensitive to the outermost surface layer- Provides information on surface wetting properties
Limitations - Lower surface sensitivity than XPS- Quantification can be challenging- Not ideal for determining elemental composition- Requires high vacuum- Can be destructive (X-ray damage)- More expensive and time-consuming than FTIR- Indirect chemical information- Highly sensitive to surface contamination and roughness- Does not provide information on buried interfaces
Typical Application for TCVS Grafting Confirming covalent attachment (Si-O-Si), presence of vinyl groups, and removal of -OH and Si-ClQuantifying the atomic percentage of C, Si, O, and Cl on the surface; determining layer thicknessAssessing the change in surface energy from hydrophilic (bare SiO₂) to more hydrophobic (TCVS-grafted)

Visualizing the Workflow and Chemical Changes

To further clarify the process, the following diagrams illustrate the experimental workflow and the chemical transformations during TCVS grafting.

experimental_workflow cluster_prep Substrate Preparation cluster_graft TCVS Grafting cluster_analysis Analysis p1 Silicon Wafer Cleaning p2 Piranha Treatment (Hydroxylation) p1->p2 p3 Rinsing and Drying p2->p3 g1 Vapor Phase Deposition p3->g1 g2 Thermal Annealing g1->g2 g3 Solvent Rinsing g2->g3 a1 ATR-FTIR Spectroscopy g3->a1 a2 XPS (Optional) g3->a2 a3 Contact Angle (Optional) g3->a3

Experimental workflow for TCVS grafting and analysis.

chemical_changes cluster_before Before Grafting cluster_after After Grafting b1 Substrate with -OH groups a1 Grafted Surface (Si-O-Si, C=C) b1->a1 Reaction b2 TCVS Molecule (Si-Cl, C=C) b2->a1

Chemical changes during TCVS grafting.

A Comparative Guide: Trichlorovinylsilane vs. Octadecyltrichlorosilane for Hydrophobic Surface Engineering

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Two Key Silanization Reagents for Creating Hydrophobic Surfaces.

The ability to precisely control the surface properties of materials is a cornerstone of modern research and development, with profound implications for fields ranging from drug delivery and medical implants to microfluidics and diagnostics. Creating hydrophobic surfaces, which repel water, is a frequent requirement. This is often achieved through the process of silanization, where organosilanes react with hydroxylated surfaces to form a stable, water-repellent self-assembled monolayer (SAM).

This guide provides a detailed comparison of two commonly used trichlorosilane reagents for this purpose: Trichlorovinylsilane (TCVS) and Octadecyltrichlorosilane (OTS). We will objectively evaluate their performance based on available experimental data, provide detailed experimental protocols for their application and characterization, and offer insights to help you select the most suitable reagent for your specific research needs.

At a Glance: Key Performance Differences

While both TCVS and OTS can render surfaces hydrophobic, their performance characteristics, primarily dictated by the nature of their organic chain, differ significantly. Octadecyltrichlorosilane, with its long C18 alkyl chain, generally provides a higher degree of hydrophobicity. In contrast, the vinyl group of this compound offers a reactive handle for further surface modification, a feature not inherently present in OTS.

PropertyThis compound (TCVS)Octadecyltrichlorosilane (OTS)Key Considerations
Alkyl/Organic Chain Vinyl (-CH=CH₂)Octadecyl (-C₁₈H₃₇)The longer, saturated alkyl chain of OTS leads to denser packing and superior water repellency.
Typical Water Contact Angle 70° - 90°100° - 115° (on smooth surfaces)OTS consistently demonstrates higher water contact angles, indicating greater hydrophobicity.
Surface Roughness (RMS) ~0.2 - 0.5 nm~0.1 - 0.4 nmBoth can form smooth monolayers, though deposition conditions heavily influence the final topography.
Reactivity of Terminal Group High (Vinyl group)Low (Methyl group)The vinyl group of TCVS allows for subsequent chemical modifications (e.g., via click chemistry or polymerization).
Primary Application Moderately hydrophobic surfaces, platforms for further functionalizationHighly hydrophobic and low-adhesion surfacesChoose TCVS when subsequent chemical reactions on the surface are desired. Opt for OTS for applications demanding maximum water repellency.

Visualizing the Silanization Process

The creation of a hydrophobic surface using trichlorosilanes is a two-step process. First, the trichlorosilyl headgroup reacts with surface hydroxyl groups, forming strong covalent siloxane bonds. Second, the organic tails of the silane molecules self-assemble into an ordered, dense monolayer.

SilanizationProcess cluster_0 Step 1: Covalent Attachment cluster_1 Step 2: Self-Assembly Hydroxylated_Surface Hydroxylated Surface (-OH groups) Siloxane_Bond Surface with Covalently Bound Silane Hydroxylated_Surface->Siloxane_Bond Reaction with -SiCl3 headgroup Trichlorosilane Trichlorosilane (R-SiCl3) Trichlorosilane->Siloxane_Bond Disordered_Silanes Randomly Oriented Silanes on Surface SAM Dense, Ordered Self-Assembled Monolayer (Hydrophobic Surface) Disordered_Silanes->SAM Van der Waals Interactions

A simplified workflow of the silanization process.

Experimental Protocols

Reproducible and high-quality hydrophobic surfaces depend on meticulous experimental procedures. Below are detailed protocols for substrate preparation, silane deposition, and surface characterization.

Substrate Preparation (Silicon Wafer)

A clean, hydroxylated surface is crucial for successful silanization.

  • Sonication: Sonicate silicon wafers in a sequence of solvents: acetone, then isopropanol, and finally deionized (DI) water (15 minutes each).

  • Drying: Dry the wafers under a stream of high-purity nitrogen gas.

  • Oxidation/Hydroxylation: Treat the wafers with a piranha solution (a 3:1 mixture of concentrated sulfuric acid (H₂SO₄) and 30% hydrogen peroxide (H₂O₂)) at 80°C for 30 minutes. Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment.

  • Rinsing: Thoroughly rinse the wafers with copious amounts of DI water.

  • Final Drying: Dry the wafers again under a stream of nitrogen and use immediately.

Silane Deposition

a) Solution-Phase Deposition of Octadecyltrichlorosilane (OTS)

  • Solution Preparation: In a glovebox or under an inert atmosphere, prepare a 1-5 mM solution of OTS in an anhydrous solvent such as toluene or hexane.

  • Immersion: Immerse the cleaned, dry silicon wafers in the OTS solution.

  • Incubation: Allow the reaction to proceed for 1-2 hours at room temperature.

  • Rinsing: Remove the wafers from the solution and rinse thoroughly with fresh anhydrous solvent to remove any non-covalently bound silane.

  • Curing: Cure the coated wafers in an oven at 110-120°C for 30-60 minutes to promote cross-linking of the silane monolayer.

b) Vapor-Phase Deposition of this compound (TCVS)

Vapor deposition is often preferred for shorter-chain silanes to achieve a more uniform monolayer.

  • Setup: Place the cleaned, dry silicon wafers in a vacuum desiccator. In a small, open vial within the desiccator, place a few drops of TCVS.

  • Vacuum: Evacuate the desiccator to a pressure of <1 Torr.

  • Deposition: Allow the deposition to proceed for 2-4 hours at room temperature.

  • Venting and Rinsing: Vent the desiccator with an inert gas (e.g., nitrogen). Remove the wafers and rinse with an anhydrous solvent like hexane to remove any physisorbed molecules.

  • Curing: Cure the wafers at 110-120°C for 30 minutes.

Surface Characterization

a) Static Water Contact Angle Measurement

This technique provides a quantitative measure of surface hydrophobicity.

  • Instrument Setup: Use a contact angle goniometer equipped with a high-resolution camera and a controlled liquid dispensing system.

  • Droplet Deposition: Carefully dispense a 2-5 µL droplet of DI water onto the silanized surface.

  • Image Capture: Capture a high-resolution image of the droplet at the solid-liquid-vapor interface.

  • Angle Measurement: Use the instrument's software to measure the angle between the baseline of the droplet and the tangent at the droplet's edge.

  • Multiple Measurements: Perform measurements at multiple locations on the surface to ensure statistical relevance.

b) Atomic Force Microscopy (AFM) for Surface Topography

AFM is used to visualize the surface at the nanoscale and quantify its roughness.

  • Instrument and Probe Selection: Use an AFM operating in tapping mode to minimize damage to the soft monolayer. A sharp silicon nitride tip is suitable for this application.

  • Sample Mounting: Securely mount the silanized wafer on the AFM stage.

  • Imaging Parameters: Set the scan size (e.g., 1x1 µm), scan rate (e.g., 1 Hz), and tapping amplitude setpoint to obtain a clear and stable image.

  • Image Acquisition: Acquire topography and phase images of the surface.

  • Roughness Analysis: Use the AFM software to calculate the root-mean-square (RMS) roughness of the surface from the topography data.

c) X-ray Photoelectron Spectroscopy (XPS) for Elemental Analysis

XPS confirms the presence and chemical state of the elements in the self-assembled monolayer.

  • Sample Introduction: Place the silanized wafer into the ultra-high vacuum (UHV) chamber of the XPS instrument.

  • Survey Scan: Perform a survey scan to identify the elements present on the surface. Expect to see signals from silicon (Si), oxygen (O), and carbon (C).

  • High-Resolution Scans: Acquire high-resolution scans of the C 1s, Si 2p, and O 1s regions.

  • Data Analysis:

    • C 1s: For OTS, a strong peak corresponding to C-C/C-H bonds will be present. For TCVS, additional features related to the C=C bond may be observed.

    • Si 2p: Deconvolution of the Si 2p peak will show contributions from the underlying silicon substrate (Si-Si) and the siloxane bonds (Si-O-Si) of the monolayer.

    • O 1s: The O 1s spectrum will show contributions from the silicon oxide substrate and the Si-O-Si linkages.

Logical Workflow for Surface Modification and Analysis

The process of creating and verifying a hydrophobic surface follows a logical progression of steps, from initial cleaning to final characterization.

Workflow Substrate_Cleaning 1. Substrate Cleaning & Hydroxylation Silane_Deposition 2. Silane Deposition (Solution or Vapor Phase) Substrate_Cleaning->Silane_Deposition Rinsing_Curing 3. Rinsing & Curing Silane_Deposition->Rinsing_Curing Characterization 4. Surface Characterization Rinsing_Curing->Characterization Contact_Angle Contact Angle Goniometry Characterization->Contact_Angle AFM Atomic Force Microscopy (AFM) Characterization->AFM XPS X-ray Photoelectron Spectroscopy (XPS) Characterization->XPS

A Comparative Performance Analysis of Trichlorovinylsilane and Other Common Vinylsilanes

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of materials science and drug development, the interface between organic and inorganic materials is a critical determinant of the final product's performance and stability. Vinylsilanes are a class of organosilicon compounds that play a pivotal role as coupling agents, adhesion promoters, and surface modifiers, effectively bridging this gap. This guide provides a detailed comparison of the performance of Trichlorovinylsilane (TCVS) with two other widely used vinylsilanes: Vinyltrimethoxysilane (VTMS) and Vinyltriethoxysilane (VTES). The information presented herein is intended for researchers, scientists, and drug development professionals seeking to select the most appropriate vinylsilane for their specific application.

General Properties and Reactivity

This compound is a highly reactive organosilicon compound characterized by the presence of three chlorine atoms attached to the silicon atom.[1] This high reactivity, particularly its vigorous reaction with water, makes it a potent coupling agent.[2] However, this also necessitates careful handling in moisture-free conditions.[1] Vinyltrimethoxysilane and Vinyltriethoxysilane are common alternatives, possessing methoxy and ethoxy groups, respectively.[3][4] These alkoxy groups also undergo hydrolysis, although typically at a slower and more controlled rate than the chloro groups in TCVS, to form reactive silanol groups that can bond with inorganic substrates.[5]

The choice between these vinylsilanes often depends on the desired reaction kinetics and the specific application's sensitivity to byproducts. The hydrolysis of TCVS produces hydrochloric acid, which can be corrosive, whereas the hydrolysis of VTMS and VTES yields methanol and ethanol, respectively.

Comparative Performance Data

Hydrolysis Rate

The rate of hydrolysis is a critical parameter that influences the curing time and processing conditions. A study investigating the hydrolysis of VTMS and VTES using 1H NMR spectroscopy revealed that the reaction is extremely slow in neutral aqueous-acetonitrile media. However, the presence of even small amounts of acid or base dramatically increases the hydrolysis rate by up to four orders of magnitude.[6]

In basic conditions, the steric hindrance of the larger ethoxy group in VTES makes its hydrolysis approximately 50 times slower than that of VTMS.[6] While direct kinetic data for TCVS under the same conditions is not available in the cited literature, its known vigorous reaction with water suggests a significantly faster hydrolysis rate compared to both VTMS and VTES.[2]

Table 1: Comparative Hydrolysis Characteristics of Vinylsilanes

VinylsilaneHydrolyzable GroupRelative Hydrolysis RateByproduct of Hydrolysis
This compound (TCVS)Chloro (-Cl)Very FastHydrochloric Acid (HCl)
Vinyltrimethoxysilane (VTMS)Methoxy (-OCH₃)FastMethanol (CH₃OH)
Vinyltriethoxysilane (VTES)Ethoxy (-OC₂H₅)ModerateEthanol (C₂H₅OH)
Adhesion Promotion

All three vinylsilanes are effective adhesion promoters, enhancing the bond between organic polymers and inorganic substrates such as glass, metals, and ceramics.[7][8][9] This is achieved through the formation of a durable chemical bridge at the interface. While specific comparative adhesion strength values in MPa are not consistently reported across the literature for all three compounds under identical conditions, technical datasheets and application notes consistently highlight their utility in improving both wet and dry adhesion in coatings, adhesives, and sealants.[1][3][10]

Enhancement of Mechanical Properties

Vinylsilanes are widely used to improve the mechanical properties of composite materials. For instance, the addition of vinylsilanes to mineral-filled polymers can significantly improve tensile strength, tear resistance, and heat resistance.[10][11] One study reported a 20% increase in tensile stress, tensile strength, and tear strength of silicone rubber upon the addition of a vinyl silane coupling agent. However, a direct comparison with other vinylsilanes was not provided.

Table 2: Physical and Chemical Properties of Selected Vinylsilanes

PropertyThis compound (TCVS)Vinyltrimethoxysilane (VTMS)Vinyltriethoxysilane (VTES)
CAS Number 75-94-5[12]2768-02-7[13]78-08-0[14]
Molecular Formula C₂H₃Cl₃Si[12]C₅H₁₂O₃Si[13]C₈H₁₈O₃Si[14]
Molecular Weight ( g/mol ) 161.49[12]148.23[13]190.31[14]
Boiling Point (°C) 90[7]123[15]160-161[14]
Density (g/mL at 25°C) 1.27[7]0.971[15]0.903[14]
Refractive Index (n20/D) 1.436[7]1.392[15]1.3970 (at 25°C)[16]

Experimental Protocols

To aid researchers in the evaluation of these vinylsilanes, detailed methodologies for key experiments are provided below.

Protocol 1: Surface Treatment of Glass Substrates

This protocol describes a general procedure for applying a vinylsilane coating to a glass slide for subsequent analysis.

Materials:

  • Glass microscope slides

  • This compound, Vinyltrimethoxysilane, or Vinyltriethoxysilane

  • Anhydrous solvent (e.g., ethanol, isopropanol, or toluene)

  • Deionized water

  • Acetic acid (optional, for pH adjustment)

  • Beakers, pipettes, and a magnetic stirrer

  • Oven or hot plate

Procedure:

  • Substrate Cleaning: Thoroughly clean the glass slides by sonicating in a sequence of acetone, ethanol, and deionized water for 15 minutes each. Dry the slides under a stream of nitrogen and then in an oven at 110°C for 1 hour to ensure a hydroxyl-rich surface.

  • Silane Solution Preparation: Prepare a 1-5% (v/v) solution of the vinylsilane in the chosen anhydrous solvent in a clean, dry beaker. For alkoxysilanes (VTMS and VTES), a small amount of deionized water (e.g., 5% of the silane volume) can be added to the solvent to initiate hydrolysis. The pH of the solution can be adjusted to 4-5 with acetic acid to catalyze hydrolysis. For TCVS, the solution must be prepared and handled in a strictly anhydrous environment (e.g., in a glove box) to prevent premature and uncontrolled hydrolysis.

  • Surface Treatment: Immerse the cleaned and dried glass slides in the silane solution for a specified period, typically ranging from 2 to 60 minutes. The immersion time can be optimized depending on the desired coating thickness and uniformity.

  • Rinsing: After immersion, remove the slides from the solution and rinse them thoroughly with the anhydrous solvent to remove any excess, unreacted silane.

  • Curing: Cure the coated slides in an oven at a temperature and for a duration appropriate for the specific silane and substrate. A typical curing condition is 110°C for 30-60 minutes. This step promotes the condensation of silanol groups and the formation of a stable siloxane layer on the glass surface.

Protocol 2: Contact Angle Measurement

This protocol outlines the measurement of the static water contact angle on the silane-treated glass slides to assess the change in surface hydrophobicity.

Materials:

  • Silane-treated glass slides

  • Goniometer or a contact angle measurement system

  • High-purity deionized water

  • Micropipette or syringe

Procedure:

  • Place the silane-treated glass slide on the sample stage of the goniometer.

  • Using a micropipette or syringe, carefully dispense a small droplet (typically 2-5 µL) of deionized water onto the surface of the slide.

  • Capture a high-resolution image of the droplet at the liquid-solid interface.

  • Use the software associated with the goniometer to measure the angle between the tangent of the droplet and the surface of the slide. This is the static contact angle.

  • Perform measurements at multiple locations on each slide and on multiple slides for each type of silane treatment to ensure statistical significance. A clean, untreated glass slide should be used as a control. A higher contact angle indicates a more hydrophobic surface. For instance, an ultrasonically cleaned glass surface might have a contact angle of around 14°, which can increase to over 80° after treatment with certain silanes.[17][18]

Protocol 3: Adhesion Strength Testing (Pull-Off Test)

This protocol describes a method to quantify the adhesion strength of a coating to a silane-treated substrate.

Materials:

  • Silane-treated substrates

  • Coating to be tested (e.g., an epoxy or acrylic resin)

  • Dollies (testing elements)

  • Adhesive for bonding the dollies to the coating

  • Pull-off adhesion tester

  • Cutting tool for isolating the test area

Procedure:

  • Apply the coating to the silane-treated substrates according to the manufacturer's instructions and allow it to cure completely.

  • Glue a dolly to the surface of the cured coating using a strong adhesive. Ensure that the adhesive is fully cured.

  • Use a cutting tool to score around the dolly, isolating the test area of the coating.

  • Attach the pull-off adhesion tester to the dolly.

  • Apply a perpendicular tensile force to the dolly at a constant rate until the dolly is pulled off the surface.

  • The force required to pull the dolly off is recorded and used to calculate the adhesion strength in megapascals (MPa).

  • Analyze the failure mode (e.g., adhesive failure at the substrate-coating interface, cohesive failure within the coating, or adhesive failure at the dolly-coating interface) to understand the nature of the bond.

Visualizing the Mechanisms and Workflows

To better illustrate the chemical processes and experimental procedures involved, the following diagrams are provided in the DOT language for Graphviz.

Hydrolysis_and_Condensation cluster_hydrolysis Step 1: Hydrolysis cluster_condensation Step 2: Condensation cluster_polymerization Step 3: Polymer Interface Vinylsilane Vinyl-Si-(OR)₃ (R = Cl, CH₃, C₂H₅) Silanetriol Vinyl-Si-(OH)₃ (Silanetriol) Vinylsilane->Silanetriol + 3 H₂O Byproduct 3 ROH (HCl, CH₃OH, or C₂H₅OH) Vinylsilane->Byproduct - 3 ROH Water 3 H₂O Water->Silanetriol Silanetriol2 Vinyl-Si-(OH)₃ Bonded_Silane Substrate-O-Si-(OH)₂-Vinyl Silanetriol2->Bonded_Silane Substrate Substrate-OH (e.g., Glass, Metal) Substrate->Bonded_Silane Water2 H₂O Bonded_Silane->Water2 - H₂O Bonded_Silane2 Substrate-O-Si-(OH)₂-Vinyl Coupled_Interface Substrate-Silane-Polymer Interface Bonded_Silane2->Coupled_Interface Polymer Polymer Chain Polymer->Coupled_Interface Copolymerization Experimental_Workflow cluster_evaluation Performance Evaluation A Substrate Cleaning (e.g., Sonication in Solvents) B Silane Solution Preparation (1-5% in Anhydrous Solvent) A->B C Surface Treatment (Immersion for 2-60 min) B->C D Rinsing (with Anhydrous Solvent) C->D E Curing (e.g., 110°C for 30-60 min) D->E F Performance Evaluation E->F G Contact Angle Measurement F->G H Adhesion Strength Testing F->H I Composite Mechanical Testing F->I

References

Navigating the Interface: A Comparative Guide to Silane Coupling Agents for Enhanced Composite Performance

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals working with composite materials, the interface between the inorganic reinforcement and the organic polymer matrix is a critical determinant of final product performance. Trichlorovinylsilane has traditionally been a go-to silane coupling agent, but a range of alternatives now offer comparable or even superior performance, often with process-related advantages. This guide provides an objective comparison of key alternative silane coupling agents, supported by experimental data, to inform your selection process.

Silane coupling agents are organosilicon compounds that act as molecular bridges at the interface of composites, enhancing adhesion and, consequently, the mechanical and thermal properties of the material. The general mechanism involves the hydrolysis of the silane's alkoxy groups to form reactive silanol groups. These silanols then condense with hydroxyl groups on the surface of the inorganic filler and can also form a polysiloxane network. The organofunctional group of the silane interacts with the polymer matrix, creating a durable bond.

Performance Benchmark: A Quantitative Comparison

The selection of an appropriate silane coupling agent is contingent on the specific polymer matrix and filler being used, as the chemistry of the organofunctional group dictates its compatibility and reactivity. Below is a summary of quantitative data from various studies comparing the performance of different silane coupling agents in diverse composite systems.

Silane Coupling AgentFiller/ReinforcementPolymer MatrixTensile StrengthFlexural StrengthInterfacial Shear Strength (IFSS)Reference
Vinyltrimethoxysilane (VTMS) Wood FlourPolypropylene-Superior to non-treated-[1]
γ-Aminopropyltriethoxysilane (APTES) Glass FiberPolyamide 6--Increased by 28.6% vs. untreated[2]
γ-Aminopropyltriethoxysilane (APTES) Carbon FiberSilicone Rubber13.3% decrease vs. pure SR--[3]
γ-Glycidoxypropyltrimethoxysilane (GPS) Glass FiberEpoxy37% improvement vs. untreated78% improvement vs. untreated59% improvement vs. untreated[4]
γ-Glycidoxypropyltrimethoxysilane (GPS) Carbon FiberSilicone Rubber---[3]
γ-Methacryloxypropyltrimethoxysilane (MPS) Glass FiberMethacrylic Resin--Higher than GPS[5]
γ-Methacryloxypropyltrimethoxysilane (MPS) Carbon FiberSilicone Rubber---[3]

Note: The data presented is for comparative purposes and is extracted from different studies with varying experimental conditions. Direct comparison between all agents is not possible without a head-to-head study under identical conditions.

Key Alternative Silane Coupling Agents: A Closer Look

1. Vinyltrimethoxysilane (VTMS): As a vinyl-functional silane, VTMS is a direct alternative to this compound and is particularly suitable for use in composites with polyester and other thermosetting resins that cure via free-radical polymerization.[6][7] It is also used to crosslink polyethylene for applications like wire and cable insulation.[1]

2. Aminosilanes (e.g., γ-Aminopropyltriethoxysilane - APTES): Aminosilanes are highly versatile and show excellent adhesion to a wide range of polymer matrices, including epoxies, polyamides, and polyurethanes.[2][8] The amino group can react with various resin functionalities, making it a popular choice for enhancing the mechanical properties of composites.[8]

3. Epoxysilanes (e.g., γ-Glycidoxypropyltrimethoxysilane - GPS): With an epoxy functional group, these silanes are ideal for use in epoxy-based composites.[4][9] The epoxy ring can react with the epoxy resin or its hardener, leading to a strong covalent bond at the interface and significantly improving mechanical strength and moisture resistance.[4][9]

4. Methacryloxysilanes (e.g., γ-Methacryloxypropyltrimethoxysilane - MPS): These silanes contain a methacrylate group, making them highly effective in composites with unsaturated polyester and vinyl ester resins.[5] The methacrylate group can copolymerize with the resin during the curing process, leading to a robust interfacial bond.

Experimental Protocols

Detailed methodologies are crucial for the successful application of silane coupling agents. Below are generalized protocols for the surface treatment of fillers.

Protocol 1: Filler Pre-treatment (Wet Method)

This method involves treating the filler with a silane solution before its incorporation into the polymer matrix.

Materials and Reagents:

  • Silane coupling agent (e.g., APTES, GPS, VTMS)

  • Ethanol (95%) or Methanol (for methoxy silanes)

  • Deionized water

  • Acetic acid (for non-aminosilanes)

  • Inorganic filler/reinforcement

  • High-intensity mixer (e.g., Henschel mixer)

  • Drying oven

Procedure:

  • Solution Preparation: Prepare a 95:5 (v/v) ethanol/water solution. For non-aminosilanes, adjust the pH of the solution to 4.5-5.5 with acetic acid to catalyze hydrolysis.

  • Silane Addition: Add the silane coupling agent to the solution with stirring to a final concentration of 0.5-2.0% by weight of the filler. Allow 5-10 minutes for hydrolysis to occur.

  • Filler Treatment: Place the filler in a high-intensity mixer. Spray the prepared silane solution onto the filler while mixing to ensure uniform coating.

  • Mixing: Continue mixing at high speed for 10-30 minutes.

  • Drying/Curing: Dry the treated filler in an oven at 110-120°C for 1-2 hours to remove solvents and promote the condensation reaction between the silane and the filler surface.

Protocol 2: Integral Blend (Direct Addition)

In this method, the silane is added directly to the polymer and filler during the compounding process.

Materials and Reagents:

  • Neat silane coupling agent

  • Polymer resin

  • Inorganic filler/reinforcement

  • Compounder (e.g., twin-screw extruder)

Procedure:

  • Pre-blending: Pre-blend the polymer resin and the filler in the compounder.

  • Silane Addition: Add the neat silane coupling agent directly into the pre-blended mixture. The amount of silane is typically 0.2-2.0% of the filler weight.

  • Compounding: Melt-compound the mixture. The heat from the compounding process will promote the in-situ hydrolysis and condensation of the silane at the filler-polymer interface.

Visualizing the Mechanism and Workflow

To better understand the function and application of silane coupling agents, the following diagrams illustrate the chemical mechanism and a typical experimental workflow.

SilaneMechanism cluster_hydrolysis 1. Hydrolysis cluster_condensation 2. Condensation cluster_interaction 3. Interaction with Polymer Silane R-Si(OR')₃ Silane Silanol R-Si(OH)₃ Silanol Silane->Silanol + 3H₂O Water H₂O Filler Inorganic Filler with -OH groups BondedSilane R-Si-O-Filler Covalent Bond Filler->BondedSilane Silanol2 R-Si(OH)₃ Silanol2->BondedSilane BondedSilane2 R-Si-O-Filler Composite Reinforced Composite BondedSilane2->Composite Polymer Polymer Matrix Polymer->Composite

Caption: Mechanism of silane coupling agent at the composite interface.

ExperimentalWorkflow A Substrate Preparation (Filler/Reinforcement) C Surface Treatment (Application of Silane) A->C B Silane Solution Preparation (Hydrolysis) B->C D Drying & Curing (Condensation) C->D E Composite Fabrication (Compounding/Molding) D->E F Performance Evaluation (Mechanical, Thermal Testing) E->F

Caption: Experimental workflow for composite preparation with silane treatment.

References

A Comparative Guide: Trichlorovinylsilane vs. Perfluoroalkylsilanes for Superhydrophobic Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The creation of superhydrophobic surfaces, those that exhibit extreme water repellency, is a significant area of research with far-reaching applications, from self-cleaning coatings to biomedical devices. At the heart of many of these innovations lies the chemical modification of surfaces, often employing silane-based compounds. This guide provides an objective comparison of two common classes of silanes used for this purpose: trichlorovinylsilane and perfluoroalkylsilanes. We will delve into their performance, supported by experimental data, and provide detailed methodologies for key characterization techniques.

Performance Comparison: Hydrophobicity and Durability

The primary measure of a superhydrophobic surface is its static water contact angle (WCA) and low roll-off angle. A WCA greater than 150° and a roll-off angle less than 10° are the hallmarks of superhydrophobicity. While both this compound and perfluoroalkylsilanes can achieve these properties, their performance and durability can differ significantly.

Perfluoroalkylsilanes, with their fluorine-rich chains, generally exhibit lower surface energy compared to alkylsilanes like this compound. This inherent property often translates to higher water contact angles. For instance, studies have shown that perfluorooctyltrichlorosilane (a common perfluoroalkylsilane) can produce surfaces with a WCA of approximately 104.4° on a smooth surface, while short-chain alkylsilanes typically yield WCAs in the range of 90-110°. Despite having a shorter carbon chain, the high density of fluorine atoms in perfluoroalkylsilanes contributes to superior water repellency. One comparative study noted a 5° higher contact angle for a perfluoroalkylsilane (PFOTS) compared to an alkylsilane (OTS) on a glass substrate.

However, the final performance of a superhydrophobic coating is not solely dependent on the silane's chemistry but also on the surface roughness of the substrate. By creating a hierarchical micro/nanostructure on the substrate prior to silanization, both types of silanes can achieve superhydrophobic properties with WCAs exceeding 150°.

The durability of the coating is another critical factor. Perfluoroalkylsilanes are known for their exceptional chemical and thermal stability due to the strength of the carbon-fluorine bond. This makes them more resistant to harsh chemical environments and high temperatures. While this compound forms a stable siloxane bond with the substrate, its vinyl group may be more susceptible to chemical attack and UV degradation compared to the robust perfluoroalkyl chain.

Table 1: Quantitative Comparison of this compound and Perfluoroalkylsilanes for Superhydrophobic Applications

ParameterThis compound (represented by short-chain alkylsilanes)Perfluoroalkylsilanes (e.g., PFOTS)
Water Contact Angle (WCA) on Smooth Surface 90° - 110°>110° (typically 100° - 120°)
Achievable WCA on Roughened Surface >150°>150°
Roll-off Angle on Roughened Surface <10°<10°
Chemical Stability GoodExcellent
Thermal Stability ModerateExcellent
UV Resistance ModerateGood

Experimental Protocols

Accurate and reproducible data is paramount in scientific research. Below are detailed methodologies for key experiments used to characterize superhydrophobic surfaces created with this compound and perfluoroalkylsilanes.

Surface Preparation Protocol
  • Substrate Cleaning: The substrate (e.g., glass slide, silicon wafer) is first cleaned to remove any organic and inorganic contaminants. A common procedure involves sonication in a series of solvents such as acetone, ethanol, and deionized water for 15 minutes each. This is followed by drying in an oven or with a stream of nitrogen.

  • Surface Activation (Hydroxylation): To ensure a high density of hydroxyl (-OH) groups for silane reaction, the substrate is treated with a piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) or exposed to an oxygen plasma. This step is crucial for forming a dense and stable silane monolayer.

  • Silanization:

    • For this compound: The cleaned and activated substrate is immersed in a freshly prepared solution of this compound in an anhydrous solvent (e.g., toluene or hexane) at a concentration of 1-5% (v/v). The reaction is typically carried out in a moisture-free environment (e.g., a glove box or under an inert atmosphere) for 1-2 hours.

    • For Perfluoroalkylsilanes: A similar procedure is followed, with the perfluoroalkylsilane dissolved in an appropriate anhydrous solvent. Due to their lower reactivity, the reaction time might be extended, or the process may be performed at a slightly elevated temperature.

  • Rinsing and Curing: After silanization, the substrate is thoroughly rinsed with the same anhydrous solvent to remove any unreacted silane molecules. The substrate is then cured in an oven at 100-120°C for 1 hour to promote the formation of a stable siloxane network.

Characterization Protocols
  • Contact Angle Measurement: The static water contact angle is measured using a goniometer. A small droplet of deionized water (typically 2-5 µL) is gently deposited on the coated surface. The angle formed between the tangent of the droplet and the surface at the three-phase contact point is captured and analyzed using software.

  • Roll-off Angle Measurement: The roll-off angle is determined using a tilting stage. A water droplet (typically 10 µL) is placed on the surface, and the stage is gradually tilted. The angle at which the droplet begins to roll off the surface is recorded as the roll-off angle.

  • Durability Assessment:

    • Mechanical Durability:

      • Abrasion Test: The coated surface is subjected to abrasion using a specified grit sandpaper under a constant load for a set number of cycles. The water contact angle and roll-off angle are measured before and after the abrasion to assess the coating's resistance to wear.

      • Tape Test: A piece of adhesive tape is firmly applied to the coated surface and then rapidly peeled off. This cycle is repeated multiple times to evaluate the adhesion of the coating to the substrate.

    • Chemical Durability: The coated substrate is immersed in solutions of varying pH (e.g., acidic and basic solutions) for a specified duration. The changes in water contact angle and roll-off angle are monitored over time to determine the coating's resistance to chemical attack.

Logical Workflow and Signaling Pathways

The process of creating and evaluating a superhydrophobic surface follows a logical sequence of steps, from initial substrate preparation to final performance testing. The following diagram illustrates this workflow.

Caption: Workflow for Superhydrophobic Surface Fabrication and Characterization.

A comparative study of solution-phase vs. vapor-phase deposition of Trichlorovinylsilane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to Surface Modification Techniques

The functionalization of surfaces with organosilanes is a cornerstone of modern materials science, enabling the precise tailoring of surface properties for a vast array of applications, from biocompatible coatings on medical devices to adhesion promoters in advanced composites. Trichlorovinylsilane (TCVS) is a particularly versatile organosilane, valued for its ability to introduce a reactive vinyl group onto a surface. This vinyl moiety can serve as a potent handle for further chemical modifications, including polymerization and click chemistry reactions.

The two most prevalent methods for depositing this compound are solution-phase and vapor-phase deposition. The choice between these techniques can significantly impact the quality, uniformity, and stability of the resulting silane layer. This guide provides a comprehensive comparison of these two methods, supported by experimental data and detailed protocols to aid researchers in selecting the optimal deposition strategy for their specific needs.

At a Glance: Solution-Phase vs. Vapor-Phase Deposition

FeatureSolution-Phase DepositionVapor-Phase Deposition
Film Uniformity Can be variable, prone to aggregationGenerally high, produces uniform monolayers
Film Thickness Multilayers are common, thickness can be harder to controlMonolayer to few-layer deposition, precise thickness control
Surface Roughness Can be higher due to particle depositionTypically results in smoother surfaces
Process Control Sensitive to solvent purity, water content, and immersion timeHighly controllable via temperature, pressure, and deposition time
Convenience Relatively simple setup, can be performed in a standard labRequires specialized equipment (e.g., vacuum chamber, oven)
Substrate Geometry Best for flat or simple geometriesIdeal for complex, three-dimensional structures
Hydrolytic Stability Can be lower due to less organized film structureGenerally higher due to well-ordered, covalently-bound monolayer

Delving into the Data: A Quantitative Comparison

ParameterSolution-Phase Deposition (Typical Values)Vapor-Phase Deposition (Typical Values)Characterization Method
Water Contact Angle 70° - 90°90° - 110°Goniometry
Film Thickness 5 - 20 nm1 - 5 nmEllipsometry
Surface Roughness (RMS) 1 - 5 nm< 1 nmAtomic Force Microscopy (AFM)

Note: The actual values for this compound may vary depending on the specific substrate, cleaning procedure, and deposition conditions.

Experimental Protocols: A Step-by-Step Guide

The following are generalized protocols for the solution-phase and vapor-phase deposition of this compound. Researchers should optimize these protocols for their specific substrates and applications.

Solution-Phase Deposition Protocol

This method involves the immersion of a substrate into a dilute solution of this compound.

Materials:

  • This compound (TCVS)

  • Anhydrous solvent (e.g., toluene, hexane)

  • Substrate (e.g., silicon wafer, glass slide)

  • Cleaning reagents (e.g., piranha solution, RCA-1)

  • Nitrogen or argon gas

  • Beakers, petri dishes, and tweezers

Procedure:

  • Substrate Cleaning: Thoroughly clean the substrate to ensure a high density of surface hydroxyl (-OH) groups. This is critical for covalent attachment of the silane. Common methods include treatment with piranha solution (a 3:1 mixture of sulfuric acid and hydrogen peroxide) or RCA-1 solution (a 5:1:1 mixture of deionized water, ammonium hydroxide, and hydrogen peroxide).

  • Rinsing and Drying: Rinse the cleaned substrate extensively with deionized water and dry under a stream of nitrogen or argon gas.

  • Solution Preparation: In a clean, dry glass container, prepare a dilute solution (typically 1-5% v/v) of this compound in an anhydrous solvent. Prepare this solution immediately before use to minimize hydrolysis of the silane in the bulk solution.

  • Deposition: Immerse the cleaned and dried substrate into the silane solution. The deposition is typically carried out for 30 minutes to 2 hours at room temperature in a controlled, low-humidity environment (e.g., a glove box or desiccator).

  • Rinsing: After deposition, remove the substrate from the solution and rinse it thoroughly with the anhydrous solvent to remove any non-covalently bound silane molecules.

  • Curing: Cure the coated substrate in an oven at 100-120°C for 30-60 minutes to promote the formation of a stable, cross-linked siloxane network.

Solution_Phase_Deposition cluster_prep Substrate Preparation cluster_deposition Deposition Process cluster_post Post-Deposition Cleaning Substrate Cleaning (e.g., Piranha, RCA-1) Rinsing Rinsing & Drying (DI Water, N2 Gas) Cleaning->Rinsing Immersion Immerse Substrate (30-120 min) Rinsing->Immersion Solution_Prep Prepare TCVS Solution (1-5% in Anhydrous Solvent) Solution_Prep->Immersion Solvent_Rinse Rinse with Solvent Immersion->Solvent_Rinse Curing Cure in Oven (100-120°C) Solvent_Rinse->Curing

Fig. 1: Workflow for Solution-Phase Deposition of this compound.
Vapor-Phase Deposition Protocol

This method involves exposing the substrate to this compound vapor in a controlled environment.

Materials:

  • This compound (TCVS)

  • Substrate (e.g., silicon wafer, glass slide)

  • Vacuum chamber or desiccator

  • Heating source (optional, for controlled temperature deposition)

  • Cleaning reagents

  • Nitrogen or argon gas

Procedure:

  • Substrate Cleaning: As with the solution-phase method, a meticulously clean and hydroxylated surface is paramount.

  • Rinsing and Drying: Rinse the substrate with deionized water and dry thoroughly.

  • Deposition Setup: Place the cleaned substrate inside a vacuum chamber or desiccator. In a separate, small container (e.g., a watch glass), place a few drops of this compound. The container should be placed near but not in direct contact with the substrate.

  • Vaporization and Deposition: Evacuate the chamber to a low pressure to facilitate the vaporization of the TCVS. The deposition can be carried out at room temperature or at an elevated temperature (e.g., 50-80°C) to increase the vapor pressure of the silane and accelerate the reaction. Deposition times can range from 1 to 24 hours.

  • Venting and Removal: After the desired deposition time, vent the chamber with an inert gas (e.g., nitrogen or argon) and remove the coated substrate.

  • Curing (Optional but Recommended): A post-deposition baking step, similar to the one in the solution-phase protocol, can enhance the stability of the film.

Vapor_Phase_Deposition cluster_prep Substrate Preparation cluster_deposition Deposition Process cluster_post Post-Deposition Cleaning Substrate Cleaning (e.g., Piranha, RCA-1) Rinsing Rinsing & Drying Cleaning->Rinsing Placement Place Substrate & TCVS in Chamber Rinsing->Placement Evacuation Evacuate Chamber Placement->Evacuation Deposition Vapor Deposition (1-24 hours) Evacuation->Deposition Venting Vent with Inert Gas Deposition->Venting Removal Remove Substrate Venting->Removal

Fig. 2: Workflow for Vapor-Phase Deposition of this compound.

Understanding the Reaction: A Simplified Pathway

The deposition of this compound onto a hydroxylated surface proceeds through a series of hydrolysis and condensation reactions.

Reaction_Pathway TCVS Cl3Si-CH=CH2 (this compound) Hydrolyzed_TCVS (HO)3Si-CH=CH2 (Hydrolyzed Intermediate) TCVS->Hydrolyzed_TCVS + 3H2O - 3HCl Covalent_Bond Substrate-O-Si(OH)2-CH=CH2 (Covalently Bound) Hydrolyzed_TCVS->Covalent_Bond - H2O Surface Substrate-OH Surface->Covalent_Bond - H2O Crosslinking ...-O-Si(O-)-CH=CH2 | O | ...-O-Si(O-)-CH=CH2 (Cross-linked Network) Covalent_Bond->Crosslinking Condensation

Fig. 3: Simplified Reaction Pathway for this compound Deposition.

In the presence of trace amounts of water, the chloro groups of this compound hydrolyze to form reactive silanol groups (-Si-OH). These silanols can then condense with the hydroxyl groups on the substrate surface, forming a stable covalent Si-O-Substrate bond. Additionally, adjacent silanol groups can condense with each other, leading to the formation of a cross-linked polysiloxane network on the surface.

Conclusion: Making an Informed Decision

The choice between solution-phase and vapor-phase deposition of this compound hinges on the specific requirements of the application.

Solution-phase deposition offers a straightforward and accessible method for modifying surfaces. It is particularly well-suited for applications where precise monolayer control is not critical and for the coating of simple, flat substrates. However, researchers must be mindful of the potential for film non-uniformity and the formation of aggregates.

Vapor-phase deposition , while requiring more specialized equipment, provides superior control over the deposition process, leading to highly uniform, smooth, and stable monolayers. This method is the preferred choice for applications demanding high-quality, reproducible coatings, especially on complex, three-dimensional surfaces.

By carefully considering the trade-offs between these two powerful techniques, researchers can effectively leverage the unique reactivity of this compound to engineer surfaces with tailored functionalities for a wide range of scientific and technological endeavors.

Safety Operating Guide

Navigating the Safe Disposal of Trichlorovinylsilane: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For laboratory professionals engaged in research, scientific discovery, and drug development, the meticulous management of chemical waste is a cornerstone of a safe and compliant operational environment. Trichlorovinylsilane, a highly reactive and corrosive organosilicon compound, necessitates a specialized disposal protocol to mitigate its inherent risks. This guide provides essential, step-by-step procedural information for the proper neutralization and disposal of this compound in a laboratory setting, ensuring the safety of personnel and adherence to regulatory standards.

This compound's hazardous nature stems from its rapid and violent reaction with water and other protic solvents, which results in the liberation of corrosive hydrogen chloride (HCl) gas.[1][2] Therefore, it is imperative that this compound is fully neutralized through a controlled process before it can be managed as chemical waste. The recommended method for small laboratory quantities is a slow, controlled hydrolysis followed by neutralization. This process transforms the reactive this compound into less volatile and less reactive siloxanes while neutralizing the concurrently produced hydrochloric acid.

Immediate Safety and Handling Precautions

Before commencing any disposal procedure, strict adherence to the following safety precautions is mandatory:

  • Personal Protective Equipment (PPE): At a minimum, personnel must wear chemical-resistant gloves (butyl rubber or Viton), chemical splash goggles, a face shield, and a flame-retardant lab coat.[3] All handling of this compound and its disposal should be conducted within a certified chemical fume hood to ensure adequate ventilation.[4]

  • Emergency Preparedness: An emergency eyewash station and safety shower must be readily accessible.[4] A Class B dry chemical fire extinguisher should be available, as this compound is flammable. Do not use water to extinguish a this compound fire , as this will exacerbate the situation by accelerating the production of hydrochloric acid.[5]

  • Spill Management: For small spills, absorb the material with a dry, inert substance such as sand or diatomaceous earth.[5] Do not use combustible materials for absorption. The contaminated absorbent must then be treated as hazardous waste.

Quantitative Data Summary

For quick reference, the following table summarizes key quantitative data relevant to the safe handling and disposal of this compound.

PropertyValueSource(s)
Chemical Formula C₂H₃Cl₃Si[1]
Molar Mass 161.49 g/mol
Density 1.27 g/mL at 25 °C[6]
Flash Point 10 °C (50 °F)
Boiling Point 90-93 °C[1]
Reaction with Water Violent, produces HCl gas[1][2]

Experimental Protocol: Step-by-Step Disposal of this compound

This protocol is designed for the safe neutralization of small quantities (up to 50 grams) of this compound.

Materials:
  • This compound waste

  • Isopropanol

  • A suitable inert solvent such as hexane or heptane

  • Crushed ice or an ice-water bath

  • A solution of 5% sodium bicarbonate (NaHCO₃)

  • A large beaker (at least 10 times the volume of the this compound)

  • A magnetic stirrer and stir bar

  • A dropping funnel or pipette

  • pH indicator paper

Procedure:
  • Preparation and Cooling:

    • Place the large beaker on a magnetic stirrer within a chemical fume hood.

    • Add a stir bar to the beaker.

    • Place the beaker in an ice-water bath to ensure the reaction temperature remains low, thus controlling the reaction rate.

  • Dilution of this compound:

    • In a separate, dry flask, dilute the this compound waste with an equal volume of an inert solvent like hexane. This helps to moderate the reaction.

  • Initial Quenching with Isopropanol:

    • Slowly add the diluted this compound solution dropwise to a stirred solution of isopropanol in the cooled beaker. A recommended ratio is approximately 3 parts isopropanol to 1 part this compound solution.

    • The isopropanol will react less violently with the this compound than water, initiating a more controlled hydrolysis. Continue stirring and cooling throughout the addition.

  • Controlled Hydrolysis with Water:

    • Once the addition of the this compound solution is complete and the initial reaction has subsided, begin the slow, dropwise addition of cold water to the mixture.

    • This step will complete the hydrolysis of the remaining Si-Cl bonds. Be prepared for the evolution of HCl gas and ensure the fume hood is functioning optimally.

  • Neutralization:

    • After the hydrolysis is complete (fizzing and gas evolution has ceased), slowly add the 5% sodium bicarbonate solution to the stirred mixture.

    • The bicarbonate solution will neutralize the hydrochloric acid produced during hydrolysis, resulting in the formation of carbon dioxide gas. Add the bicarbonate solution cautiously to avoid excessive foaming.

    • Periodically check the pH of the solution using indicator paper. Continue adding the sodium bicarbonate solution until the pH is between 6 and 8.

  • Final Disposal:

    • Once neutralized, the resulting mixture contains siloxanes, water, salt, and residual solvent. This mixture should be collected in a properly labeled hazardous waste container for halogenated organic waste.

    • Consult your institution's environmental health and safety office for specific guidelines on the final disposal of this waste stream.[4][7]

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making and procedural flow for the safe disposal of this compound.

Trichlorovinylsilane_Disposal_Workflow start Start: this compound Waste assess_quantity Assess Quantity start->assess_quantity small_quantity Small Lab Quantity (< 50g) assess_quantity->small_quantity large_quantity Large Quantity / Spill (> 50g) assess_quantity->large_quantity ppe Don Appropriate PPE (Gloves, Goggles, Face Shield, Lab Coat) small_quantity->ppe Proceed with Neutralization spill_procedure Follow Emergency Spill Protocol: - Absorb with Inert Material - Contact EHS large_quantity->spill_procedure Treat as Spill fume_hood Work in Chemical Fume Hood ppe->fume_hood prepare_neutralization Prepare Neutralization Setup: - Ice Bath - Stirrer - Large Beaker fume_hood->prepare_neutralization dilute Dilute with Inert Solvent (e.g., Hexane) prepare_neutralization->dilute quench_ipa Slowly Add to Isopropanol dilute->quench_ipa hydrolyze Slowly Add Cold Water quench_ipa->hydrolyze neutralize Neutralize with 5% NaHCO₃ to pH 6-8 hydrolyze->neutralize collect_waste Collect in Halogenated Waste Container neutralize->collect_waste consult_ehs Consult Environmental Health & Safety for Disposal collect_waste->consult_ehs end End consult_ehs->end

References

Personal protective equipment for handling Trichlorovinylsilane

Author: BenchChem Technical Support Team. Date: December 2025

For laboratory professionals engaged in research and development, the safe handling of reactive chemicals like Trichlorovinylsilane is paramount. This guide provides immediate, essential safety protocols, operational instructions, and disposal plans to ensure the well-being of all personnel.

This compound is a highly flammable, corrosive, and water-reactive liquid that demands stringent safety measures.[1][2][3] It can cause severe skin burns and eye damage, and is harmful if swallowed or inhaled.[1][2][4] This document outlines the necessary personal protective equipment (PPE), step-by-step handling procedures, emergency responses, and waste disposal protocols.

Personal Protective Equipment (PPE)

The following table summarizes the required PPE for handling this compound, compiled from multiple safety data sheets. Consistent use of this equipment is mandatory to prevent exposure.

Body PartRequired ProtectionSpecifications and Recommendations
Eyes/Face Chemical safety goggles and a face shieldGoggles should be tightly fitting and conform to EN 166 (EU) or NIOSH (US) standards. A face shield is necessary for full-face protection from splashes.[4][5] Contact lenses should not be worn.[6]
Hands Chemical-resistant glovesNeoprene or nitrile rubber gloves are recommended.[6] Viton gloves are also suggested.[6] Gloves must be inspected before use and changed frequently.
Body Full protective suitA flame-retardant and chemical-resistant full body suit is required to prevent skin contact.[2][4]
Respiratory NIOSH-certified respiratorA full-face respirator with a combination organic vapor/acid gas (yellow cartridge) is necessary, especially when ventilation is inadequate or exposure limits are exceeded.[4][6]

Operational Plan: Step-by-Step Handling Procedure

Adherence to a strict operational workflow is critical when working with this compound. The following procedure must be followed in a well-ventilated chemical fume hood.

  • Preparation :

    • Ensure the chemical fume hood is functioning correctly.

    • Confirm that an emergency eyewash station and safety shower are readily accessible.[2][6]

    • Assemble all necessary equipment and reagents before introducing this compound to the work area.

    • Ground all equipment to prevent static discharge.[4][6]

  • Donning PPE :

    • Put on the full protective suit, ensuring complete coverage.

    • Don the appropriate respirator and ensure a proper fit.

    • Wear chemical safety goggles and a face shield.

    • Put on inner and outer pairs of chemical-resistant gloves.

  • Chemical Handling :

    • Handle under an inert atmosphere (e.g., nitrogen or argon) to protect from moisture.[6]

    • Use only non-sparking tools.[1][6]

    • Carefully open the container, being aware that pressure may have built up inside.[6]

    • Dispense the required amount of this compound slowly and carefully to avoid splashing.

    • Keep the container tightly closed when not in use.[4][6]

  • Post-Handling :

    • Securely close the primary container and any reaction vessels.

    • Decontaminate any surfaces that may have come into contact with this compound using a dry, inert absorbent material.

    • Properly dispose of all contaminated materials as outlined in the disposal plan.

  • Doffing PPE :

    • Remove PPE in the reverse order of donning, taking care to avoid contaminating skin or clothing.

    • Wash hands and any exposed skin thoroughly with soap and water after removing gloves.[6]

G cluster_prep Preparation cluster_ppe Donning PPE cluster_handling Chemical Handling cluster_post Post-Handling cluster_doff Doffing PPE prep_hood Verify Fume Hood Function prep_safety Check Eyewash/Shower prep_hood->prep_safety prep_equip Assemble Equipment prep_safety->prep_equip prep_ground Ground Equipment prep_equip->prep_ground ppe_suit Don Protective Suit prep_ground->ppe_suit ppe_resp Don Respirator ppe_suit->ppe_resp ppe_eyes Don Goggles & Face Shield ppe_resp->ppe_eyes ppe_gloves Don Gloves ppe_eyes->ppe_gloves handle_inert Work Under Inert Gas ppe_gloves->handle_inert handle_tools Use Non-Sparking Tools handle_inert->handle_tools handle_open Open Container Carefully handle_tools->handle_open handle_dispense Dispense Chemical handle_open->handle_dispense handle_close Keep Container Closed handle_dispense->handle_close post_secure Secure Containers handle_close->post_secure post_decon Decontaminate Surfaces post_secure->post_decon post_dispose Dispose of Waste post_decon->post_dispose doff_ppe Remove PPE Carefully post_dispose->doff_ppe doff_wash Wash Hands doff_ppe->doff_wash

Caption: A diagram illustrating the correct and prohibited pathways for the disposal of this compound waste.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.